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  • Product: 5-Fluoroisoquinoline-8-carboxylic acid
  • CAS: 1369177-56-9

Core Science & Biosynthesis

Foundational

5-Fluoroisoquinoline-8-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 5-Fluoroisoquinoline-8-carboxylic Acid: A Core Scaffold in Modern Drug Discovery Introduction: The Strategic Importance of Functionalized Heterocycles The isoquinoline framework is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Fluoroisoquinoline-8-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Functionalized Heterocycles

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of substituents, such as a fluorine atom and a carboxylic acid, onto this core can dramatically modulate a molecule's physicochemical and pharmacological properties. 5-Fluoroisoquinoline-8-carboxylic acid is a prime example of such a highly functionalized building block, designed for versatility and targeted application in the development of novel therapeutics.

The incorporation of a fluorine atom, particularly on an aromatic ring, is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electronic interactions.[2] Concurrently, the carboxylic acid group provides a crucial handle for further chemical modification, enabling the formation of amides, esters, and other derivatives, while also serving as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with protein targets.[3][4] This guide provides a detailed examination of the chemical structure, properties, synthesis, and applications of 5-Fluoroisoquinoline-8-carboxylic acid, with a focus on its pivotal role as a precursor in the synthesis of cutting-edge therapeutics, notably PARP inhibitors.

Chemical Structure and Physicochemical Properties

The defining features of 5-Fluoroisoquinoline-8-carboxylic acid are the isoquinoline core, a fluorine atom at position 5, and a carboxylic acid group at position 8. This specific arrangement of functional groups dictates its reactivity and utility.

G cluster_0 5-Fluoroisoquinoline-8-carboxylic acid mol

Caption: Chemical structure of 5-Fluoroisoquinoline-8-carboxylic acid.

The key physicochemical properties of this compound are summarized below, providing essential data for researchers working with this molecule.

PropertyValueSource
IUPAC Name 5-Fluoroisoquinoline-8-carboxylic acidN/A
CAS Number 1369177-56-9
Molecular Formula C₁₀H₆FNO₂[5]
Molecular Weight 191.16 g/mol
Physical Form Solid (Typical)N/A
Solubility Limited solubility in water; soluble in organic solvents like DMSO and DMF.[3][6]
Acidity As a carboxylic acid, it is a Brønsted-Lowry acid capable of donating a proton.[3]

Synthesis and Chemical Reactivity

5-Fluoroisoquinoline-8-carboxylic acid is most commonly prepared from its corresponding methyl ester, methyl 5-fluoroisoquinoline-8-carboxylate.[2] The ester serves as a stable, versatile precursor that can be efficiently converted to the target carboxylic acid through a standard saponification reaction.

Workflow for Synthesis via Saponification

Caption: Synthetic workflow from methyl ester to carboxylic acid.

Experimental Protocol: Saponification of Methyl 5-Fluoroisoquinoline-8-carboxylate

This protocol describes a typical laboratory-scale synthesis. The causality behind this choice of reaction is its high efficiency and straightforward purification. Basic hydrolysis (saponification) is preferred over acidic hydrolysis, which may require harsher conditions.[2]

  • Dissolution: Dissolve methyl 5-fluoroisoquinoline-8-carboxylate in a suitable solvent mixture, such as methanol/water or THF/water.

  • Base Addition: Add an aqueous solution of a strong base, typically 1-2 molar equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution at room temperature.[2]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS) until the starting ester is fully consumed.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol or THF) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (typically pH 2-3).[7] The desired carboxylic acid product, being less soluble in acidic water, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Fluoroisoquinoline-8-carboxylic acid.

Key Chemical Reactivity

The reactivity of 5-Fluoroisoquinoline-8-carboxylic acid is dominated by its two primary functional groups:

  • Carboxylic Acid Group: The -COOH group is readily derivatized. It can be converted into amides through coupling reactions with amines (often activated by reagents like HATU or EDC), a critical step in building larger drug molecules. It can also be transformed into esters or reduced to an alcohol.

  • Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen atom gives it basic and nucleophilic character. It can be protonated, alkylated to form isoquinolinium salts, or oxidized to an N-oxide, allowing for further functionalization.[2]

Core Applications in Drug Discovery

5-Fluoroisoquinoline-8-carboxylic acid is a high-value intermediate primarily used in the synthesis of complex therapeutic agents, most notably inhibitors of Poly (ADP-ribose) polymerase (PARP).

Pivotal Role in PARP Inhibitor Synthesis

PARP enzymes are crucial for a DNA repair pathway that corrects single-strand breaks.[8] In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the major pathway for repairing double-strand DNA breaks (homologous recombination) is already defective.[9]

Inhibiting PARP in these cancer cells creates a state of "synthetic lethality." With both major DNA repair pathways compromised, the accumulation of DNA damage becomes overwhelming, leading to targeted cancer cell death.[9][10] Several PARP inhibitors, such as Olaparib and Rucaparib, are now FDA-approved treatments for ovarian, breast, pancreatic, and prostate cancers with these specific genetic mutations.[8][11]

The 5-fluoroisoquinoline-8-carboxamide moiety is a key structural feature in some PARP inhibitors, where the carboxylic acid of the parent molecule has been converted to an amide. This part of the molecule is crucial for binding to the PARP enzyme active site.

G cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell ssb Single-Strand Break parp PARP Repair ssb->parp Repaired dna_ok dna_ok parp->dna_ok Healthy DNA ssb2 Single-Strand Break parpi PARP Inhibitor Blocks Repair ssb2->parpi dsb dsb parpi->dsb Stalled Replication Fork (Double-Strand Break) hrr hrr dsb->hrr Homologous Recombination (Defective due to BRCA mutation) death death hrr->death Cell Death (Apoptosis)

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer.

Other Potential Therapeutic Areas

The fluoroisoquinoline scaffold is not limited to PARP inhibition. Its favorable drug-like properties make it a valuable component in designing other targeted therapies.[2] Related quinoline and isoquinoline carboxylic acids have been investigated for a wide range of biological activities, including:

  • Kinase Inhibition: As inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) for conditions like glaucoma.[2]

  • Anti-inflammatory and Antiproliferative Agents: Studies have shown that quinoline-based carboxylic acids can exhibit anti-inflammatory and anti-cancer properties.[12]

  • Antibacterial Agents: The closely related fluoroquinolone class of compounds are well-established antibacterial agents.[13]

Conclusion

5-Fluoroisoquinoline-8-carboxylic acid represents a sophisticated and highly valuable building block in the field of medicinal chemistry. Its structure is strategically optimized, combining the rigid isoquinoline scaffold with a metabolically robust fluorine atom and a synthetically versatile carboxylic acid group. Its primary application as a key intermediate in the synthesis of PARP inhibitors underscores its importance in the development of targeted cancer therapies. As researchers continue to explore the vast chemical space for novel therapeutics, the demand for well-designed, functionalized heterocyclic cores like 5-Fluoroisoquinoline-8-carboxylic acid will undoubtedly continue to grow, paving the way for the next generation of precision medicines.

References

  • PubChem. 5-fluoro-PB-22. National Institutes of Health. [Link]

  • Let's Win! Pancreatic Cancer. A New Drug Combination to Control Advanced Pancreatic Cancer. [Link]

  • Hagen, S. E., Domagala, J. M., Heifetz, C. L., & Johnson, J. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 34(3), 1155–1161. [Link]

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. [Link]

  • Google Patents.
  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Evaluation of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1250. [Link]

  • Wang, Y., et al. (2022). Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition. Cell Death & Disease, 13(1), 83. [Link]

  • Al-Majd, L. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4799. [Link]

  • Google Patents.
  • Orujova, F., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7567. [Link]

  • PubChem. 4-Fluoroquinoline-8-carboxylic acid. National Institutes of Health. [Link]

  • Thakar, T., et al. (2022). 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Journal of Biological Chemistry, 298(1), 101463. [Link]

  • Al-Zoubi, R. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(16), 3688. [Link]

  • Cleveland Clinic. PARP Inhibitors. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry, 54, 116561. [Link]

  • Kimpur. Carboxylic Acids. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Fluoroisoquinoline-8-carboxylic Acid

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, fluorinated nitrogenous heterocycles serve as privileged scaffolds. 5-Fluorois...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, fluorinated nitrogenous heterocycles serve as privileged scaffolds. 5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9) is a high-value synthetic building block that merges the metabolic stability of a fluorinated aromatic system with the functional versatility of an isoquinoline core. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic protocols, empowering researchers to leverage this compound in the development of novel small-molecule therapeutics.

Core Physicochemical Properties

Understanding the baseline quantitative data of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core physicochemical parameters of 5-Fluoroisoquinoline-8-carboxylic acid, derived from commercially available high-purity standards ().

PropertyValue / Description
Chemical Name 5-Fluoroisoquinoline-8-carboxylic acid
CAS Number 1369177-56-9
Molecular Formula C₁₀H₆FNO₂
Molecular Weight 191.16 g/mol
SMILES O=C(O)C1=CC=C(F)C2=CC=NC=C12
InChI Key ZMLXSVJDCTXDNK-UHFFFAOYSA-N
Physical Appearance White to Yellow Solid
Purity Standard ≥95% (HPLC)
Solubility Profile Soluble in DMSO, DMF, and basic aqueous solutions; poorly soluble in non-polar organics.

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand why specific moieties are incorporated into a drug scaffold. The architecture of 5-Fluoroisoquinoline-8-carboxylic acid is highly strategic:

  • The 5-Fluoro Substitution (Metabolic Shielding & Lipophilicity): The incorporation of a fluorine atom at the C-5 position serves a dual purpose. First, the strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at this electron-rich site, drastically improving the pharmacokinetic half-life of derived drugs. Second, fluorine modulates the basicity of the adjacent isoquinoline nitrogen via inductive electron withdrawal, which can enhance membrane permeability and oral bioavailability.

  • The 8-Carboxylic Acid (Derivatization Hub): Positioned at the C-8 locus, the carboxylic acid acts as a primary vector for library generation. It is highly amenable to amidation, esterification, and reduction. In biological targets, if left as a free acid, it can participate in critical salt-bridge or hydrogen-bonding interactions within protein binding pockets.

  • Field Application (Malaria Chemoprevention): The utility of this scaffold was recently highlighted in the structure-guided optimization of pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors for Plasmodium falciparum. The 5-fluoroisoquinoline-8-carboxylic acid was utilized as a direct precursor to synthesize potent antimalarial candidates that exhibited low nanomolar cellular efficacy and excellent in vivo profiles ().

Synthetic Derivatization Pathways

The strategic derivatization of the C-8 position allows chemists to construct complex molecular architectures (). The most common transformations include esterification to form methyl 5-fluoroisoquinoline-8-carboxylate, direct amide coupling for target screening, and reduction to the corresponding alcohol or aldehyde.

Derivatization Core 5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9) Ester Methyl 5-fluoroisoquinoline-8-carboxylate (Esterification) Core->Ester MeOH, H2SO4 Reflux Amide Amide Derivatives (e.g., DHODH Inhibitors) Core->Amide HATU, DIPEA Amine Ester->Core NaOH, H2O Saponification Alcohol 5-Fluoroisoquinoline-8-ylmethanol (Reduction) Ester->Alcohol LiAlH4 or DIBAL-H Reduction

Synthetic derivatization pathways of 5-Fluoroisoquinoline-8-carboxylic acid.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every major experimental choice.

Protocol A: Amide Coupling for Library Generation

This protocol details the conversion of 5-Fluoroisoquinoline-8-carboxylic acid into a functionalized amide, a common step in generating DHODH inhibitor libraries.

  • Activation: Dissolve 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the isoquinoline ring can make the carboxylic acid less reactive; HATU generates a highly reactive HOAt ester intermediate, driving the reaction forward efficiently.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing with the incoming amine nucleophile.

  • Amine Introduction: Add the target primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Validation: Quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the parent acid mass ( m/z 192.1 [M+H]⁺) is entirely replaced by the target amide mass. If the acid persists, an additional 0.2 eq of HATU is added.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Saponification of Methyl 5-fluoroisoquinoline-8-carboxylate

Often, researchers purchase the methyl ester derivative due to its higher solubility in organic solvents. This protocol details its controlled hydrolysis back to the free acid.

Protocol Step1 1. Solubilization Dissolve Ester in THF/MeOH Step2 2. Base Addition Add 1M NaOH (aq) at RT Step1->Step2 Step3 3. Reaction Monitoring Track via TLC/HPLC Step2->Step3 Step4 4. Acidification Quench with 1M HCl to pH 3-4 Step3->Step4 Step5 5. Extraction Extract with EtOAc, Wash & Dry Step4->Step5 Step6 6. Isolation Evaporate to yield Carboxylic Acid Step5->Step6

Step-by-step workflow for the saponification of the methyl ester derivative.

  • Solubilization: Dissolve Methyl 5-fluoroisoquinoline-8-carboxylate (1.0 eq) in a 1:1 mixture of THF and MeOH (0.5 M).

    • Causality: The ester is highly lipophilic, whereas the sodium hydroxide reagent is aqueous. Using THF/MeOH creates a homogenous co-solvent system, preventing the erratic kinetics associated with biphasic reactions.

  • Hydrolysis: Add 1M aqueous NaOH (2.0 eq) dropwise. Stir at room temperature for 2 hours.

  • In-Process Validation: Monitor via TLC (Eluent: 9:1 DCM/MeOH with 1% AcOH).

    • Self-Validation: The starting ester typically runs near R_f 0.7. The product acid remains near the baseline (R_f 0.1–0.2). Complete disappearance of the R_f 0.7 spot validates 100% conversion.

  • Acidification: Concentrate the mixture in vacuo to remove organic solvents. Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl to pH 3–4.

    • Causality: Isoquinolines are basic (nitrogen pKa ~5.4), and the carboxylic acid has a pKa ~3.5–4.0. Acidifying precisely to pH 3–4 ensures the molecule is in its neutral/zwitterionic state, maximizing its partitioning into the organic phase during extraction.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 5-Fluoroisoquinoline-8-carboxylic acid as a solid.

References

  • Palmer, M. J., et al. (2021). "Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series." Journal of Medicinal Chemistry, 64(9), 6085-6136. Available at:[Link]

Foundational

The Ascendant Trajectory of 5-Fluoroisoquinoline Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides an excellent platform for the strategic placement of functional groups to modulate pharmacological activity. Among the various modifications, the introduction of fluorine has proven to be a particularly powerful strategy to enhance the drug-like properties of these molecules. This technical guide delves into the burgeoning therapeutic potential of 5-fluoroisoquinoline derivatives, with a primary focus on their promise as targeted anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP), and their emerging roles in other therapeutic domains.

The Strategic Advantage of Fluorination in the Isoquinoline Core

The incorporation of a fluorine atom at the 5-position of the isoquinoline ring is not a trivial substitution. It imparts a unique combination of physicochemical properties that can significantly enhance the therapeutic profile of the parent molecule. The high electronegativity of fluorine can alter the pKa of the isoquinoline nitrogen, influencing its ionization state at physiological pH and its ability to engage with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can improve metabolic stability and increase the in vivo half-life of a drug candidate. This strategic fluorination can also lead to enhanced binding affinity for target proteins and improved cell permeability.

Part 1: The Synthetic Gateway to 5-Fluoroisoquinoline Derivatives

The synthesis of functionalized 5-fluoroisoquinoline derivatives is a critical first step in exploring their therapeutic potential. A versatile and commonly employed route commences with commercially available isoquinoline and proceeds through a series of well-established transformations.

A Multi-Step Synthetic Pathway to 5-Fluoroisoquinoline-1-carbonitrile

A key intermediate, 5-fluoroisoquinoline-1-carbonitrile, serves as a versatile precursor for a diverse library of derivatives. The synthetic sequence typically involves initial bromination, followed by the introduction of the fluorine atom via a Balz-Schiemann reaction, and subsequent installation of the carbonitrile group.

G Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline NBS, H₂SO₄ Aminoisoquinoline 5-Aminoisoquinoline Bromoisoquinoline->Aminoisoquinoline Benzophenone imine, Pd(OAc)₂, BINAP, NaOtBu; then H⁺ Fluoroisoquinoline 5-Fluoroisoquinoline Aminoisoquinoline->Fluoroisoquinoline 1. NaNO₂, HBF₄ 2. Heat (Balz-Schiemann) N_oxide 5-Fluoroisoquinoline N-oxide Fluoroisoquinoline->N_oxide m-CPBA, DCM Carbonitrile 5-Fluoroisoquinoline-1-carbonitrile N_oxide->Carbonitrile TMSCN, Et₃N, ACN

Caption: Synthetic pathway to 5-fluoroisoquinoline-1-carbonitrile.

Detailed Experimental Protocol: Synthesis of 5-Fluoroisoquinoline

This protocol outlines the key step of introducing the fluorine atom onto the isoquinoline core.

Step 1: Diazotization of 5-Aminoisoquinoline

  • Suspend 5-aminoisoquinoline (10.0 g, 69.4 mmol) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (50 mL).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) (5.28 g, 76.5 mmol) in water (15 mL) dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Collect the resulting diazonium salt precipitate by filtration.

  • Wash the precipitate sequentially with cold 5% HBF₄ solution, cold ethanol, and finally with cold diethyl ether.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Carefully heat the dried diazonium salt in a suitable reaction vessel.

  • The decomposition will yield 5-fluoroisoquinoline.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-fluoroisoquinoline.

Part 2: Therapeutic Potential in Oncology: Targeting PARP

A particularly compelling therapeutic avenue for 5-fluoroisoquinoline derivatives lies in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP proteins are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

The Principle of Synthetic Lethality

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired, and upon DNA replication, these unresolved SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately cell death. This concept, known as "synthetic lethality," forms the basis for the remarkable efficacy of PARP inhibitors in BRCA-mutant cancers.

G cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB_normal Single-Strand Break (SSB) PARP_normal PARP SSB_normal->PARP_normal BER_normal Base Excision Repair (BER) PARP_normal->BER_normal Cell_Survival_normal Cell Survival BER_normal->Cell_Survival_normal DSB_normal Double-Strand Break (DSB) HR_normal Homologous Recombination (HR) DSB_normal->HR_normal HR_normal->Cell_Survival_normal SSB_cancer Single-Strand Break (SSB) PARP_cancer PARP (Inhibited) SSB_cancer->PARP_cancer PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP_cancer BER_blocked BER Blocked PARP_cancer->BER_blocked Replication Replication Fork Collapse BER_blocked->Replication DSB_cancer Double-Strand Break (DSB) Replication->DSB_cancer HR_deficient HR Deficient (BRCA1/2 mutation) DSB_cancer->HR_deficient Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

5-Fluoroisoquinolin-1(2H)-ones as Potential PARP Inhibitors

The isoquinolin-1(2H)-one core is a known pharmacophore for PARP inhibition. The strategic placement of a fluorine atom at the 5-position is hypothesized to enhance binding affinity to the nicotinamide binding pocket of PARP1 and PARP2. While specific IC₅₀ values for 5-fluoroisoquinolin-1(2H)-one derivatives are not yet widely published, the potency of structurally related compounds provides a strong rationale for their investigation.

Table 1: IC₅₀ Values of Clinically Approved PARP Inhibitors

PARP InhibitorPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Olaparib1.91.0[2]
Rucaparib1.81.4[2]
Niraparib3.82.1[2]
Talazoparib0.57-[2]
Experimental Protocols for Evaluating PARP Inhibition

1. In Vitro PARP Enzymatic Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Enzyme and Inhibitor Incubation: Add recombinant human PARP1 enzyme and varying concentrations of the 5-fluoroisoquinoline test compound to the wells.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.

  • Incubation: Incubate the plate to allow for the PARP-mediated poly(ADP-ribosyl)ation of histones.

  • Detection: Add streptavidin-HRP conjugate, which binds to the incorporated biotinylated ADP-ribose.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC₅₀ value.

2. In Vitro PARP Trapping Assay

This assay measures the ability of an inhibitor to trap PARP on the DNA.

  • Reaction Setup: Incubate recombinant human PARP1 with a fluorescently labeled DNA oligonucleotide containing a single-strand break in the presence of varying concentrations of the test compound.

  • Quantification of Trapped Complex: Quantify the amount of PARP1 that remains bound (trapped) to the DNA using fluorescence polarization. An increase in polarization indicates trapping.

  • Data Analysis: Plot the amount of trapped PARP-DNA complex against the inhibitor concentration to determine the trapping potency.

Part 3: Broader Therapeutic Horizons for 5-Fluoroisoquinoline Derivatives

Beyond PARP inhibition, the 5-fluoroisoquinoline scaffold shows promise in other therapeutic areas.

Kinase Inhibition

The isoquinoline core is a privileged scaffold for the development of kinase inhibitors.[3] Derivatives of isoquinoline have been shown to inhibit various kinases involved in cancer progression, such as those in the PI3K/Akt/mTOR signaling pathway.[3] The 5-fluoro substitution can enhance the potency and selectivity of these kinase inhibitors.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor 5-Fluoroisoquinoline Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a kinase inhibitor.

Antimicrobial Activity

Fluoroquinolone antibiotics, which contain a related quinoline core, are well-established antibacterial agents. Research into 5-fluoroisoquinoline derivatives has revealed their potential as novel antimicrobial agents, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria.

Neurodegenerative Diseases

Isoquinoline derivatives have been implicated in the etiology of neurodegenerative diseases such as Parkinson's disease.[4] However, this also highlights their potential to be developed as modulators of neurological pathways. For instance, certain quinoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in Alzheimer's disease.[5] The unique properties of 5-fluoroisoquinoline derivatives may lead to the development of novel therapeutics for these challenging conditions.

Conclusion and Future Directions

The 5-fluoroisoquinoline scaffold represents a highly promising platform for the discovery of novel therapeutic agents. While their potential as PARP inhibitors in oncology is particularly exciting and warrants further intensive investigation, their demonstrated and potential activities as kinase inhibitors, antimicrobial agents, and modulators of neurological targets underscore the versatility of this chemical class. Future research should focus on the synthesis of diverse libraries of 5-fluoroisoquinoline derivatives and their systematic evaluation in a range of biological assays to fully unlock their therapeutic potential. The continued exploration of this privileged scaffold is poised to deliver the next generation of targeted therapies for a multitude of human diseases.

References

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Journal of Antimicrobial Chemotherapy. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Journal of Neural Transmission. [Link]

  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society. [Link]

  • Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology. [Link]

Sources

Exploratory

The Ascendance of 5-Fluoroisoquinoline-8-carboxylic Acid: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the 5-Fluoroisoquinoline-8-carboxylic Acid Scaffold In the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Fluoroisoquinoline-8-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity is perpetual. The isoquinoline framework, a privileged structure, has long been a cornerstone in the design of pharmacologically active agents due to its presence in numerous natural products and approved drugs.[1] The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto this bicyclic heterocycle gives rise to 5-Fluoroisoquinoline-8-carboxylic acid, a scaffold of burgeoning interest for the development of targeted therapies.

The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets through favorable electronic and dipole interactions.[2] Concurrently, the carboxylic acid group at the 8-position serves as a crucial handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of the 5-Fluoroisoquinoline-8-carboxylic acid scaffold, with a particular focus on its role in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 5-Fluoroisoquinoline-8-carboxylic acid can be approached through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common strategy involves the construction of the isoquinoline ring system followed by functional group manipulations.

Protocol 1: Synthesis of 5-Fluoroisoquinoline-8-carboxylic Acid

This protocol outlines a plausible multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 5-Fluoroisoquinoline

A variety of methods can be employed for the synthesis of the 5-fluoroisoquinoline core. One common approach is the Pomeranz-Fritsch-Bobranski reaction or a modification thereof, starting from a suitably substituted aniline and a protected aminoacetaldehyde derivative.

Step 2: Introduction of the Carboxylic Acid Moiety at the 8-Position

Once 5-fluoroisoquinoline is obtained, the carboxylic acid group can be introduced at the 8-position through a directed ortho-metalation strategy followed by carboxylation with a suitable carbon dioxide source, such as dry ice.

Detailed Experimental Protocol:

  • Directed ortho-Metalation: To a solution of 5-fluoroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: Add an excess of crushed dry ice to the reaction mixture in one portion. Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and acidify to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 5-Fluoroisoquinoline-8-carboxylic acid.

Application as a PARP Inhibitor Scaffold

A significant application of the 5-Fluoroisoquinoline-8-carboxylic acid scaffold is in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.[2] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[4]

The 5-Fluoroisoquinoline-8-carboxamide moiety has emerged as a promising pharmacophore for targeting the nicotinamide binding pocket of PARP1. The amide nitrogen and the isoquinoline nitrogen can form key hydrogen bond interactions with the protein, while the fluorinated aromatic ring can engage in favorable hydrophobic and π-stacking interactions.

Structure-Activity Relationship (SAR) of 5-Fluoroisoquinoline-8-carboxamide Derivatives as PARP1 Inhibitors

Systematic modification of the 5-Fluoroisoquinoline-8-carboxylic acid scaffold has led to the identification of potent and selective PARP1 inhibitors. The following table summarizes key SAR findings based on reported data for analogous compounds.

Modification Position Modification Impact on PARP1 Inhibitory Activity
8-Carboxamide Substitution on the amide nitrogen with small alkyl or cycloalkyl groups.Generally well-tolerated and can be optimized to improve cell permeability and pharmacokinetic properties.
Introduction of a basic amine moiety.Often leads to a significant increase in potency.
5-Position Fluorine substitution.Enhances potency and metabolic stability compared to the unsubstituted analog.
Other positions on the isoquinoline ring Introduction of additional substituents.Can be explored to fine-tune potency and selectivity against other PARP isoforms.

This table is a generalized representation based on SAR principles of related PARP inhibitors and requires specific data for 5-Fluoroisoquinoline-8-carboxamide derivatives for direct validation.

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors containing the 5-Fluoroisoquinoline-8-carboxylic acid scaffold can intervene.

PARP1_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Inhibition by 5-Fluoroisoquinoline-8-carboxamide Derivative cluster_2 Cellular Outcome in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (recruitment to SSB) DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->Repair_Complex SSB_Accumulation Accumulation of Unrepaired SSBs DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 5-Fluoroisoquinoline-8-carboxamide Derivative Inhibition Inhibition of PARP1 Catalytic Activity Inhibitor->Inhibition Inhibition->PAR_Synthesis Blocks Inhibition->SSB_Accumulation Leads to DSB_Formation Formation of Double-Strand Breaks (DSBs) during Replication SSB_Accumulation->DSB_Formation Synthetic_Lethality Synthetic Lethality and Cell Death DSB_Formation->Synthetic_Lethality

Caption: PARP1 signaling in DNA repair and its inhibition.

Experimental Protocols

Protocol 2: PARP1 Enzymatic Activity Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against PARP1 using a commercially available assay kit.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer

  • Test compounds (e.g., 5-Fluoroisoquinoline-8-carboxamide derivatives) dissolved in DMSO

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: Add the diluted compounds and recombinant PARP1 enzyme to the histone-coated microplate wells.

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate at room temperature for the recommended time (e.g., 1 hour).

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate.

  • Signal Development: After another wash step, add TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start Synthesis Synthesis of 5-Fluoroisoquinoline-8-carboxylic Acid Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening PARP1_Assay PARP1 Enzymatic Activity Assay Biological_Screening->PARP1_Assay Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biological_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis PARP1_Assay->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Workflow for the development of 5-Fluoroisoquinoline-8-carboxylic acid derivatives.

Conclusion and Future Perspectives

The 5-Fluoroisoquinoline-8-carboxylic acid scaffold represents a valuable and versatile platform in modern medicinal chemistry. Its strategic combination of a privileged heterocyclic core with key functional groups provides a solid foundation for the design of potent and selective inhibitors of various biological targets. The successful application of this scaffold in the development of PARP1 inhibitors highlights its potential for creating next-generation cancer therapeutics.

Future research in this area will likely focus on several key aspects:

  • Exploration of Diverse Chemical Space: Expanding the library of derivatives by introducing a wider range of substituents at various positions on the isoquinoline ring to further probe SAR and identify novel interactions with target proteins.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to better in vivo efficacy and safety.

  • Targeting Other Enzyme Families: Investigating the potential of the 5-Fluoroisoquinoline-8-carboxylic acid scaffold to inhibit other important enzyme families, such as kinases, by leveraging its ability to participate in key hydrogen bonding and hydrophobic interactions.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through preclinical and, ultimately, clinical development to translate the potential of this scaffold into tangible therapeutic benefits for patients.

References

  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC - NIH. (URL: [Link])

  • PARP1 - Wikipedia. (URL: [Link])

  • Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC - NIH. (URL: [Link])

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PMC - NIH. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

  • Functional Aspects of PARP1 in DNA Repair and Transcription - MDPI. (URL: [Link])

  • The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC. (URL: [Link])

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (URL: [Link])

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (URL: [Link])

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - MDPI. (URL: [Link])

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. (URL: [Link])

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutar
  • CN119487027A - Compounds as PARP1 inhibitors - Google P
  • Copy Rights - Al-Ahliyya Amman University. (URL: [Link])

  • PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword - MDPI. (URL: [Link])

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed. (URL: [Link])

  • of SAR study for PARP-1 suppression effect of the most potent derivatives. - ResearchGate. (URL: [Link])

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: [Link])

Sources

Foundational

A Technical Guide to the Electronic Effects of Fluorine Substitution on Isoquinoline-8-Carboxylic Acid

Introduction: The Strategic Synergy of Fluorine and the Isoquinoline Scaffold The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Synergy of Fluorine and the Isoquinoline Scaffold

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for engineering molecules with diverse therapeutic applications, from anticancer to antimicrobial agents.[1] Isoquinoline-8-carboxylic acid, one of its functionalized isomers, presents two key interaction points: the basic nitrogen atom (pKa ≈ 5.14 for the parent isoquinoline) and the acidic carboxylic acid group.[3][4] The precise electronic properties of this scaffold are critical determinants of its interaction with biological targets.

In parallel, the strategic incorporation of fluorine into drug candidates has become a dominant strategy in modern drug discovery.[5] This is attributable to fluorine's unique properties: its small steric footprint (similar to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond.[5] These attributes can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[5][6]

This technical guide delves into the nuanced electronic effects that arise from the substitution of fluorine onto the isoquinoline-8-carboxylic acid core. We will explore the fundamental principles governing fluorine's influence, detail synthetic and analytical methodologies for studying these compounds, and discuss the downstream implications for drug development professionals.

Part 1: The Dualistic Electronic Nature of Aromatic Fluorine

To comprehend the impact of fluorine on the isoquinoline ring, one must first appreciate its dual electronic character. Fluorine exerts two primary, opposing effects on an aromatic system: a strong inductive effect (σ-effect) and a weaker, yet significant, resonance effect (π-effect).

  • Inductive Effect (σ-withdrawal): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond.[7][8] This effect is potent but tends to diminish with distance. The result is a polarization of the C-F bond and a general deactivation of the aromatic ring towards electrophilic attack.[8][9]

  • Resonance Effect (π-donation): Despite its electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can overlap with the aromatic π-system.[8][9] This allows it to act as a π-donor, pushing electron density into the ring. This donation is directed specifically to the ortho and para positions relative to the fluorine atom.[9]

The net electronic influence of a fluorine substituent is a delicate balance of these two competing forces. While the powerful inductive withdrawal generally dominates, making fluorinated aromatics less electron-rich than their non-fluorinated counterparts, the resonance donation can significantly influence regional electron density and reactivity.[8][9]

G cluster_F Fluorine Atom cluster_Ring Aromatic Ring F F Ring Aromatic π-System F->Ring Inductive Strong Inductive Withdrawal (-I) Ring->Inductive σ-bond polarization Resonance Weak Resonance Donation (+R) Ring->Resonance p-orbital overlap NetEffect Overall Effect: Ring Deactivation Ortho/Para Direction Inductive->NetEffect Resonance->NetEffect

Caption: Duality of Fluorine's Electronic Influence on an Aromatic Ring.

Part 2: Modulating the Acidity and Basicity of Isoquinoline-8-Carboxylic Acid

Substituting fluorine onto the isoquinoline-8-carboxylic acid backbone creates a predictable, position-dependent perturbation of the molecule's pKa values. This affects both the acidity of the 8-carboxylic acid group and the basicity of the isoquinoline nitrogen at position 2.

The primary influence is the strong electron-withdrawing inductive effect. Placing a fluorine atom anywhere on the ring will pull electron density away from both the carboxylate group and the nitrogen atom.

  • Effect on the Carboxylic Acid (pKa₁): Electron withdrawal stabilizes the conjugate base (carboxylate anion, -COO⁻) formed upon deprotonation. This stabilization makes the proton easier to remove, thus decreasing the pKa and making the carboxylic acid more acidic .

  • Effect on the Isoquinoline Nitrogen (pKa₂): Electron withdrawal reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This destabilizes the protonated form (the conjugate acid), making the nitrogen less basic and decreasing its pKa .

The magnitude of this pKa shift is directly related to the proximity of the fluorine atom to the functional group , as summarized in the table below.

Property Unsubstituted Isoquinoline-8-carboxylic acid Fluorine at C5 Fluorine at C7 Fluorine at C4
Predicted pKa₁ (Carboxylic Acid) ~3.5 - 4.0Lower (More Acidic)Lower (More Acidic)Lower (More Acidic)
Predicted pKa₂ (Nitrogen) ~4.8 - 5.2Lower (Less Basic)Lower (Less Basic)Lower (Less Basic)
Primary Electronic Influence BaselineStrong -I effectStrong -I effectStrong -I effect

Note: Absolute pKa values require experimental determination, but the trends are predictable based on electronic principles. The pKa of the parent isoquinoline is 5.14.[4]

Part 3: Synthetic Strategies for Fluorinated Isoquinoline-8-Carboxylic Acids

The synthesis of these target molecules requires careful strategic planning. Generally, it is more feasible to construct the fluorinated isoquinoline ring first and then introduce or modify the carboxylic acid group, or to use a fluorinated starting material in a classic isoquinoline synthesis. Several approaches are viable.[10]

Workflow: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

One common strategy involves an SNAr reaction on a precursor bearing a suitable leaving group (e.g., a nitro or chloro group) at the desired position for fluorination.[6]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Sample in H2O/EtOH + KCl B Acidify to pH 2 with 0.1M HCl A->B C Titrate with 0.1M NaOH B->C D Record pH vs. Volume of Titrant C->D E Plot pH vs. Volume D->E F Identify Half-Equivalence Points E->F G pKa = pH at Half-Equivalence F->G

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 5-Fluoroisoquinoline-8-carboxylic Acid in DMSO and Water

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug discovery, the physicochemical properties of a compound are as critical as its pharmacological activity. Among these, solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the physicochemical properties of a compound are as critical as its pharmacological activity. Among these, solubility stands as a primary gatekeeper to a molecule's therapeutic potential. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, inconsistent in vitro assay results, and difficulties in formulation development. This guide provides a comprehensive technical overview of the solubility profile of 5-Fluoroisoquinoline-8-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. While specific quantitative solubility data for this compound is not widely published, this document will serve as a detailed manual for researchers to determine and interpret its solubility in two of the most fundamental solvents in drug discovery: Dimethyl Sulfoxide (DMSO) and water.

5-Fluoroisoquinoline-8-carboxylic acid (MW: 191.16 g/mol ) is a white to yellow solid. Its structure, featuring a fluorinated isoquinoline core and a carboxylic acid moiety, suggests a complex interplay of factors governing its solubility. The isoquinoline ring system is a common scaffold in numerous natural products and pharmacologically active compounds.[1] The fluorine atom can modulate properties like metabolic stability and binding affinity, while the carboxylic acid group introduces pH-dependent ionizability, a key determinant of aqueous solubility.[2]

This guide is structured to provide not just a protocol, but a framework for understanding the "why" behind the "how." We will delve into the theoretical underpinnings of solubility for a molecule of this class, provide detailed, field-tested experimental protocols for its determination, and discuss the interpretation of the resulting data in the context of a drug discovery program.

Theoretical Considerations for Solubility

The solubility of 5-Fluoroisoquinoline-8-carboxylic acid is governed by its molecular structure and the nature of the solvent.

In DMSO:

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[3] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for creating high-concentration stock solutions for high-throughput screening. For 5-Fluoroisoquinoline-8-carboxylic acid, the polar functionalities, including the carboxylic acid and the nitrogen of the isoquinoline ring, are expected to interact favorably with DMSO. However, the aromatic core contributes to its lipophilicity. While high solubility in DMSO is generally expected for compounds of this nature, issues such as precipitation upon storage, especially in the presence of absorbed water, can occur.[4] Carboxylic acids, in particular, can be more prone to precipitation from "wet" DMSO.[4]

In Water (Aqueous Buffers):

Aqueous solubility is a critical parameter for drug absorption and distribution. The solubility of 5-Fluoroisoquinoline-8-carboxylic acid in aqueous media is expected to be highly dependent on the pH of the solution. The carboxylic acid group has a pKa, and at pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.[5] The isoquinoline nitrogen is weakly basic (pKa of the parent isoquinoline is ~5.14) and will be protonated at acidic pH, which could also enhance solubility.[1] Therefore, assessing aqueous solubility in buffers of varying pH (e.g., physiological pH 7.4) is essential.

Experimental Determination of Solubility

The following protocols are designed to be robust and provide reliable data for decision-making in a research setting.

Protocol 1: Kinetic Solubility in Aqueous Buffer (pH 7.4)

This high-throughput method is suitable for early-stage discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.

Materials:

  • 5-Fluoroisoquinoline-8-carboxylic acid

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., MultiScreen Solubility Filter Plate)[2]

  • 96-well collection plates

  • Plate shaker

  • Spectrophotometer or HPLC-UV system

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Filtration cluster_analysis Analysis A Prepare 10 mM stock of 5-Fluoroisoquinoline- 8-carboxylic acid in DMSO B Add 10 µL of DMSO stock to 190 µL of PBS (pH 7.4) in a filter well A->B Dilution C Seal plate and shake for 1.5-2 hours at room temperature B->C Equilibration D Filter into a collection plate (vacuum or centrifugation) C->D Separation F Quantify concentration in filtrate (HPLC-UV or Spectrophotometry) D->F E Prepare standards from DMSO stock in PBS/DMSO E->F Calibration G Calculate Kinetic Solubility (µM or µg/mL) F->G

Caption: Workflow for Kinetic Aqueous Solubility Determination.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoroisoquinoline-8-carboxylic acid in 100% anhydrous DMSO.

  • Sample Preparation: In a 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well. To this, add 10 µL of the 10 mM DMSO stock solution, resulting in a final concentration of 500 µM in 5% DMSO.[2]

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.[2]

  • Filtration: Remove the seal and place the filter plate on top of a 96-well collection plate. Use a vacuum manifold or centrifugation to filter the solution, separating the soluble fraction from any precipitate.

  • Quantification: Prepare a standard curve by serially diluting the 10 mM DMSO stock solution in a 5% DMSO/PBS mixture. Analyze the concentration of the compound in the filtered samples and the standards using a suitable analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: The concentration of the compound in the filtrate represents its kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility in Water

This method is considered the "gold standard" for determining the equilibrium solubility of a compound and is more time and resource-intensive.

Materials:

  • 5-Fluoroisoquinoline-8-carboxylic acid (solid)

  • Purified water (e.g., Milli-Q)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC-UV system

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis A Add excess solid 5-Fluoroisoquinoline- 8-carboxylic acid to a vial of water B Shake at a constant temperature (e.g., 25°C) for 24-48 hours A->B Equilibration C Centrifuge to pellet undissolved solid B->C Separation D Filter supernatant through a 0.22 µm filter C->D Clarification F Quantify concentration in filtrate by HPLC-UV D->F E Prepare standards of known concentration E->F Calibration G Calculate Thermodynamic Solubility (mg/mL or M) F->G

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility.

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid 5-Fluoroisoquinoline-8-carboxylic acid to a glass vial containing a known volume of purified water. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved compound.

  • Sample Collection: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered aqueous sample and quantify the concentration using a validated HPLC-UV method.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in water at the specified temperature.

Protocol 3: DMSO Solubility Determination

This protocol determines the maximum solubility of the compound in DMSO, which is crucial for preparing high-concentration stock solutions.

Materials:

  • 5-Fluoroisoquinoline-8-carboxylic acid (solid)

  • Anhydrous DMSO

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV system

Step-by-Step Procedure:

  • Prepare a Supersaturated Solution: Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube. Add a small volume of DMSO (e.g., 100 µL).

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound fully dissolves, add small, pre-weighed increments of the solid until a precipitate remains.

  • Equilibration: Incubate the supersaturated solution at room temperature for 24 hours, with periodic gentle mixing, to allow it to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant. Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration using a validated HPLC-UV method against a standard curve.

  • Calculation: The back-calculated concentration in the original DMSO supernatant represents the maximum solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and reference.

Table 1: Solubility Profile of 5-Fluoroisoquinoline-8-carboxylic acid

Solvent/BufferMethodTemperature (°C)SolubilityUnits
DMSOEquilibrium25[Insert experimental value]mg/mL
WaterShake-Flask25[Insert experimental value]mg/mL
PBS (pH 7.4)Kinetic25[Insert experimental value]µM

Interpretation of Results:

  • High DMSO Solubility: A high value (e.g., >50 mg/mL) indicates that preparing concentrated stock solutions for screening is feasible.

  • Aqueous Solubility: The results from the aqueous solubility assays will guide formulation strategies. Low aqueous solubility (<10 µM) may necessitate the use of formulation technologies to achieve adequate in vivo exposure. The difference between kinetic and thermodynamic solubility can provide insights into the compound's tendency to precipitate from a supersaturated solution.

Conclusion

Understanding the solubility profile of a compound like 5-Fluoroisoquinoline-8-carboxylic acid is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. While publicly available quantitative data may be scarce for novel compounds, the robust methodologies outlined in this guide provide a clear path for researchers to generate this critical information. By combining theoretical understanding with rigorous experimental practice, scientists can effectively characterize the solubility of their compounds, enabling informed decisions and accelerating the drug discovery and development process.

References

  • Phillips, M. A., et al. (2021). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. Proceedings of the National Academy of Sciences, 118(15). [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Ataman Kimya. ISOQUINOLINE. [Link]

  • Scribd. Isoquinoline: Properties and Uses. [Link]

  • PubChem. N-(4-((4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl.... [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 33-46. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

Sources

Foundational

In-Depth Technical Guide: pKa Values and Ionization Dynamics of 5-Fluoroisoquinoline-8-carboxylic Acid

Executive Summary 5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9) is a highly specialized fluorinated heterocyclic building block. It has garnered significant attention in medicinal chemistry, notably as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9) is a highly specialized fluorinated heterocyclic building block. It has garnered significant attention in medicinal chemistry, notably as a critical intermediate in the structure-guided computational optimization of pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors for malaria prophylaxis . Understanding its ionization behavior (pKa) is paramount, as the protonation state dictates the molecule's solubility, lipophilicity (LogD), and target-binding thermodynamics.

Structural Causality and Physicochemical Profiling

The molecule features an isoquinoline core substituted with a fluorine atom at the C-5 position and a carboxylic acid at the C-8 position. This specific topology creates a complex interplay of inductive effects and intramolecular interactions:

  • The Isoquinoline Nitrogen (Basic Center): Typically, unsubstituted isoquinoline exhibits a pKa of 5.14. However, the electron-withdrawing nature of the 5-fluoro group (-I effect) and the 8-carboxylic acid group significantly depletes electron density from the aromatic system, lowering the basicity of the nitrogen.

  • The C-8 Carboxylic Acid (Acidic Center): The proximity of the C-8 carboxylate to the isoquinoline nitrogen (peri-position) enables strong intramolecular hydrogen bonding. This stabilizes the conjugate base (carboxylate anion) when the nitrogen is protonated, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to standard benzoic acid derivatives .

Theoretical and Empirical pKa Determination

Because empirical pKa data for highly specific functionalized heterocycles can be sparse, application scientists rely on structure-activity relationships derived from positional isomers. Table 1 summarizes the predicted and extrapolated pKa values based on reference scaffolds.

Table 1: Comparative pKa Analysis

CompoundpKa1 (Acidic)pKa2 (Basic)Reference / Rationale
Isoquinoline N/A5.14Standard baseline reference
Benzoic Acid 4.20N/AStandard baseline reference
Isoquinoline-8-carboxylic acid ~3.20~4.50Lowered pKa1 due to peri-N proximity
5-Fluoroisoquinoline-8-carboxylic acid ~2.80~4.00Further lowered by 5-F inductive effect

pH-Dependent Speciation and Zwitterionic Equilibrium

The dual ionizable groups result in a complex pH-dependent speciation profile. At physiological pH (7.4), the molecule exists almost exclusively as an anion, which is a critical design feature for DHODH inhibitors that must engage polar residues in the enzyme's binding pocket .

Speciation Cation Cationic Form (pH < 2.5) NH+, COOH Zwitterion Zwitterionic Form (pH 3.0 - 4.0) NH+, COO- Cation->Zwitterion -H+ (pKa1 ~2.8) Neutral Neutral Form (Minor Tautomer) N, COOH Cation->Neutral -H+ (Minor) Anion Anionic Form (pH > 4.5) N, COO- Zwitterion->Anion -H+ (pKa2 ~4.0) Neutral->Anion -H+

pH-dependent speciation pathway of 5-Fluoroisoquinoline-8-carboxylic acid.

Experimental Methodologies: Self-Validating Potentiometric Titration

To empirically determine the precise pKa values of 5-fluoroisoquinoline-8-carboxylic acid, a high-precision potentiometric titration is required. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol: High-Ionic-Strength Potentiometric Titration
  • Step 1: Sample Preparation and Ionic Strength Control

    • Action: Dissolve 2.0 mg of the analyte in 10 mL of a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background matches physiological ionic strength and keeps activity coefficients constant throughout the titration, ensuring that the measured concentration-based pKa (pKa') closely approximates the thermodynamic pKa.

  • Step 2: Initial Acidification (Baseline Establishment)

    • Action: Titrate the solution with standardized 0.1 M HCl until the pH drops to 1.5.

    • Causality: This forces the molecule into its fully protonated cationic state (NH+, COOH). Starting from a known, fully saturated baseline is critical for accurate Bjerrum plot construction.

  • Step 3: Forward Titration

    • Action: Incrementally add standardized 0.1 M KOH under an argon atmosphere, recording pH after each 0.02 mL addition until pH 11 is reached.

    • Causality: The argon atmosphere prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would introduce artifactual buffering regions and skew the pKa calculations.

  • Step 4: Reverse Back-Titration (Self-Validation)

    • Action: Immediately reverse the titration using 0.1 M HCl back to pH 1.5.

    • Causality: Overlaying the forward and reverse curves creates a self-validating loop. Any hysteresis (divergence between the curves) flags non-equilibrium conditions, electrode drift, or transient precipitation. If the curves perfectly superimpose, the data is validated.

  • Step 5: Gran Plot Analysis

    • Action: Convert the sigmoidal titration data into a linear Gran plot.

    • Causality: Gran plots mathematically linearize the equivalence points. This allows for the precise extraction of pKa1 and pKa2 even when the two values are closely spaced ( Δ pKa < 2), which is common for zwitterionic heterocycles.

Workflow Prep 1. Sample Preparation 0.15M KCl Matrix Acidify 2. Acidification (pH 1.5) Establish Cationic Baseline Prep->Acidify Titrate 3. Forward Titration Argon Atmosphere + KOH Acidify->Titrate Validate 4. Reverse Titration Check for Hysteresis Titrate->Validate Analyze 5. Gran Plot Analysis Extract pKa1 & pKa2 Validate->Analyze

Self-validating potentiometric titration workflow for pKa determination.

Implications for Drug Development (ADME/Tox)

The ionization profile of 5-fluoroisoquinoline-8-carboxylic acid directly impacts its utility in drug discovery:

  • Membrane Permeability: Because the zwitterionic and neutral forms dominate only in a narrow, acidic pH window (pH 3.0–4.0), the molecule is highly ionized (anionic) at the physiological pH of the human gut (pH 6.5–7.0) and blood (pH 7.4). This low LogD 7.4​ limits passive transcellular diffusion, often requiring active transport mechanisms or prodrug strategies (such as the methyl ester, Methyl 5-fluoroisoquinoline-8-carboxylate) to achieve oral bioavailability .

  • Target Engagement: In the context of Plasmodium falciparum DHODH inhibitors, the anionic carboxylate at pH 7.4 is frequently leveraged to form critical salt bridges with basic arginine or lysine residues within the enzyme's active site, driving nanomolar potency .

References

  • Title: Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

The Medicinal Chemistry and Synthesis of Fluorinated Isoquinoline Carboxylic Acids: A Comprehensive Technical Guide

Executive Summary Fluorinated isoquinoline carboxylic acids represent a highly privileged class of heterocyclic building blocks in modern drug discovery. The strategic incorporation of a fluorine atom onto the isoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated isoquinoline carboxylic acids represent a highly privileged class of heterocyclic building blocks in modern drug discovery. The strategic incorporation of a fluorine atom onto the isoquinoline core, coupled with a versatile carboxylic acid moiety, provides a unique physicochemical profile. This structural combination enhances metabolic stability, modulates the pKa of the basic isoquinoline nitrogen, and improves membrane permeability through favorable dipole interactions[1]. Over the past decade, these scaffolds have been instrumental in the development of anti-tumor leads[2], Rho-associated protein kinase (ROCK) inhibitors[1], and antiviral therapeutics targeting the HCV NS5A replication complex[3] and SARS-CoV-2 Mpro[4].

This technical guide provides an in-depth analysis of the structural rationale behind these compounds, details self-validating synthetic protocols, and synthesizes the quantitative structure-activity relationship (SAR) data driving their application.

Physicochemical Rationale: The Fluorine Effect on the Isoquinoline Scaffold

The isoquinoline ring is an electron-deficient aromatic system. When functionalized with a carboxylic acid, the molecule gains the ability to form critical hydrogen bonds and bidentate salt bridges within target active sites, such as kinase hinge regions or viral protease sub-pockets. However, unmodified isoquinolines often suffer from rapid oxidative metabolism by cytochrome P450 enzymes.

The introduction of fluorine—the most electronegative element—profoundly alters the molecule's pharmacokinetics[5]:

  • Metabolic Shielding: The high bond dissociation energy of the C-F bond (~116 kcal/mol) effectively blocks metabolic oxidation at the substituted position (e.g., C-5 or C-6) without adding significant steric bulk.

  • Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). When positioned near the carboxylic acid (e.g., 3-fluoroisoquinoline-1-carboxylic acid), it lowers the pKa of the carboxylate, ensuring it remains fully ionized at physiological pH to maximize ionic interactions with basic target residues.

  • Lipophilicity & Permeability: Despite its electronegativity, fluorine increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability[1].

SARPathway N1 Fluorinated Isoquinoline Carboxylic Acid N2 HATU / DIPEA Amide Coupling N1->N2 Derivatization N5 Metabolic Stability & Lipophilicity N1->N5 F-Atom Effect N3 Peptidomimetic Drug Candidate N2->N3 Scaffold Assembly N4 Target Binding (e.g., Mpro, ROCK) N3->N4 High Affinity N5->N4 Improved PK/PD

Pharmacological pathway and SAR impact of fluorinated isoquinoline carboxylic acids.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choice and an analytical check to confirm the reaction trajectory.

Protocol A: Acidic Hydrolysis of 3-Fluoroisoquinoline-1-carbonitrile

This protocol details the synthesis of 3-fluoroisoquinoline-1-carboxylic acid from its nitrile precursor, a critical intermediate for HCV NS5A inhibitors[3].

  • Step 1: Substrate Suspension. Suspend 3-fluoroisoquinoline-1-carbonitrile (0.48 mmol) in a reaction vessel.

  • Step 2: Acid Addition. Add 3 mL of 12 N HCl.

    • Causality: The electron-withdrawing fluorine at C-3 severely deactivates the isoquinoline core. Mild basic hydrolysis is insufficient. Highly concentrated HCl is required to fully protonate the nitrile nitrogen, rendering the nitrile carbon sufficiently electrophilic to undergo nucleophilic attack by water.

  • Step 3: Thermal Activation. Heat the resulting slurry at 80 °C for 16 hours.

    • Causality: Elevated temperature provides the activation energy necessary to drive the transient 3-fluoroisoquinoline-1-carboxamide intermediate to the final carboxylic acid, releasing ammonium chloride.

    • Validation Check 1: At t=8h, an LC-MS aliquot should show the disappearance of the nitrile starting material and the presence of the carboxamide intermediate mass [M+H]+.

  • Step 4: Precipitation. Cool the mixture to room temperature and dilute with 3 mL of H2O. Stir for 10 minutes.

    • Causality: Diluting the highly acidic medium decreases the solubility of the product, forcing the neutral/zwitterionic fluorinated carboxylic acid to precipitate out of the aqueous phase.

    • Validation Check 2: The formation of a dense, off-white suspension serves as a visual validation of the solubility shift.

  • Step 5: Isolation. Filter the suspension to afford the product.

    • Validation Check 3: Final purity is confirmed via 19F NMR (showing a distinct singlet for the C-3 fluorine) and 13C NMR (confirming the carbonyl carbon shift at ~165 ppm).

SynthesisWorkflow N1 3-Fluoroisoquinoline- 1-carbonitrile N2 12 N HCl, 80°C (Protonation) N1->N2 Acid Addition N3 Carboxamide Intermediate N2->N3 Hydration N4 3-Fluoroisoquinoline- 1-carboxylic acid N3->N4 Hydrolysis (-NH4+)

Synthetic workflow for 3-fluoroisoquinoline-1-carboxylic acid via acidic hydrolysis.

Protocol B: Amide Coupling of 6-Fluoroisoquinoline-4-carboxylic Acid

This protocol describes the incorporation of the fluorinated isoquinoline into a diazepane scaffold to generate SARS-CoV-2 Mpro inhibitors[4].

  • Step 1: Dissolution. Dissolve the amine scaffold (0.05 mmol) and 6-fluoroisoquinoline-4-carboxylic acid (0.06 mmol, 1.2 equiv) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes both the polar carboxylic acid and the amine without acting as a competing nucleophile.

    • Validation Check 1: The mixture must yield a completely clear solution. A cloudy mixture indicates incomplete neutralization of the amine salt.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming the reactive carboxylate anion without interfering with the subsequent active ester intermediate.

  • Step 3: Activation. Add HATU as the coupling reagent.

    • Causality: HATU rapidly converts the carboxylate into a highly reactive O-7-azabenzotriazole active ester. The nitrogen in the azabenzotriazole ring provides a neighboring group effect that accelerates aminolysis, which is crucial when dealing with electronically deactivated fluorinated substrates.

    • Validation Check 2: A slight yellowing of the solution indicates the successful formation of the active ester. LC-MS analysis of the crude mixture should exhibit the [M+H]+ peak of the desired amide product.

  • Step 4: Purification. Stir at room temperature until complete, then purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The table below synthesizes the quantitative parameters, yields, and target applications of various fluorinated isoquinoline carboxylic acids across recent literature.

CompoundSynthetic RouteReagents / ConditionsYieldApplication / TargetReference
3-Fluoroisoquinoline-1-carboxylic acid Nitrile Hydrolysis12 N HCl, 80 °C, 16 h48%HCV NS5A Inhibitors[3]
6-Fluoroisoquinoline-4-carboxylic acid Amide CouplingHATU, DIPEA, DMF, RT71%SARS-CoV-2 Mpro Inhibitors[4]
Methyl 5-fluoroisoquinoline-8-carboxylate Directed Metalation / HydrolysisMetal-free photocatalysisN/AROCK Inhibitors (Glaucoma)[1]
Bis-isoquinoline-3-carboxylic acid Amine ConjugationTris(2-aminoethyl)amineHighAnti-tumor Leads[2]

Sources

Foundational

5-Fluoroisoquinoline-8-carboxylic acid CAS number and identification

An In-Depth Technical Guide to 5-Fluoroisoquinoline-8-carboxylic Acid: Synthesis, Characterization, and Application Authored by: A Senior Application Scientist Foreword: The Strategic Value of Fluorinated Heterocycles in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Fluoroisoquinoline-8-carboxylic Acid: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Within the vast landscape of heterocyclic chemistry, the isoquinoline scaffold represents a privileged structure, appearing in numerous natural products and synthetic drugs. The strategic fusion of these two concepts gives rise to building blocks like 5-Fluoroisoquinoline-8-carboxylic acid, a molecule of significant interest for researchers and scientists in drug development. This guide provides a comprehensive technical overview of this valuable compound, from its fundamental identification to its practical application, grounded in established scientific principles.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. 5-Fluoroisoquinoline-8-carboxylic acid is a synthetic heterocyclic compound purpose-built for medicinal chemistry applications.[1]

Chemical Identity
  • IUPAC Name : 5-Fluoroisoquinoline-8-carboxylic acid

  • CAS Number : 1369177-56-9[2]

  • Molecular Formula : C₁₀H₆FNO₂[2]

  • Chemical Structure :

Physicochemical Data Summary

A summary of key quantitative data is essential for experimental planning, including reaction stoichiometry and analytical characterization.

PropertyValueSource
CAS Number 1369177-56-9[2]
Molecular Weight 191.16 g/mol
Molecular Formula C₁₀H₆FNO₂[2]
XLogP3 2.8 (Predicted)[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Part 2: Synthesis and Purification Workflow

5-Fluoroisoquinoline-8-carboxylic acid is most commonly prepared via the hydrolysis of its methyl ester precursor, Methyl 5-fluoroisoquinoline-8-carboxylate. [1]This saponification reaction is a robust and high-yielding transformation.

Synthesis Workflow Diagram

The logical flow from starting material to purified product involves a simple, two-stage process: saponification followed by acidic workup and isolation.

G cluster_0 Stage 1: Saponification cluster_1 Stage 2: Acidification & Isolation start Methyl 5-fluoroisoquinoline-8-carboxylate in THF/Methanol base Add aq. NaOH Solution start->base stir Stir at Room Temperature (Monitor by TLC/LC-MS) base->stir acidify Cool to 0°C Acidify with aq. HCl (pH 2-3) stir->acidify precipitate Precipitate Forms acidify->precipitate isolate Filter Precipitate precipitate->isolate wash Wash with Cold Water isolate->wash dry Dry under Vacuum wash->dry product Pure 5-Fluoroisoquinoline-8-carboxylic acid dry->product

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including in-process checks to ensure the reaction has gone to completion before proceeding.

Objective: To synthesize 5-Fluoroisoquinoline-8-carboxylic acid from Methyl 5-fluoroisoquinoline-8-carboxylate.

Materials:

  • Methyl 5-fluoroisoquinoline-8-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • TLC plates (Silica gel 60 F254)

  • Mobile Phase for TLC (e.g., 10% Methanol in Dichloromethane)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl 5-fluoroisoquinoline-8-carboxylate in a 3:1 mixture of THF and Methanol. The solvent volume should be sufficient to fully dissolve the starting material (approx. 10-15 mL per gram of ester).

  • Base Addition: Prepare a solution of NaOH in water (e.g., 2M) and add it to the stirred ester solution at room temperature.

  • Reaction Monitoring (Trustworthiness Pillar): Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: The product, being a carboxylic acid, is significantly more polar than the starting ester. On a silica TLC plate, the product spot will have a much lower Rf value. The reaction is considered complete when the starting material spot is no longer visible by UV light. This check prevents premature workup and ensures a high yield.

  • Workup - Acidification: Once the reaction is complete, cool the flask in an ice bath to 0°C. Slowly add 1M HCl with vigorous stirring. Monitor the pH with litmus paper or a pH meter, continuing to add acid until the solution is acidic (pH ~2-3).

    • Causality: The saponification results in the sodium salt of the carboxylic acid, which is soluble in the aqueous mixture. Protonation with a strong acid is required to generate the neutral carboxylic acid, which is significantly less soluble and will precipitate out of the solution.

  • Isolation: A precipitate of the desired product will form upon acidification. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum at 40-50°C to a constant weight.

Part 3: Comprehensive Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step. A combination of spectroscopic techniques provides orthogonal data points for unambiguous structure elucidation.

Analytical Workflow Diagram

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Product Synthesized Product H_NMR ¹H NMR (Proton Environment) Product->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Product->C_NMR HRMS HRMS (ESI) (Exact Mass & Formula) Product->HRMS IR FT-IR (Functional Groups) Product->IR

Caption: Orthogonal approach for analytical characterization.

Expected Spectroscopic Signatures
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Carboxylic Acid Proton (COOH): A very broad singlet is expected in the downfield region of ~10-13 ppm . [4]Its broadness is due to hydrogen bonding and exchange. This signal will disappear upon adding a drop of D₂O to the NMR tube, a definitive test for an acidic proton.

    • Aromatic Protons (Ar-H): Multiple signals (doublets, triplets, or multiplets) are expected between ~7.0-9.0 ppm , corresponding to the protons on the isoquinoline core. The fluorine atom will cause splitting (J-coupling) on adjacent protons.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon typically appears in the 160-180 ppm range. [4] * Aromatic Carbons (Ar-C): Multiple signals will be present in the aromatic region (~110-150 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

3.2.2. High-Resolution Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Expected Ion (Positive Mode): [M+H]⁺

  • Calculated Exact Mass for [C₁₀H₇FNO₂]⁺: 192.0455

  • Self-Validation: HRMS provides an extremely accurate mass measurement. [1]A measured mass within 5 ppm of the calculated mass confirms the elemental composition, providing a high degree of confidence in the compound's identity.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. [4]* C=O Stretch: A strong, sharp absorption band around ~1700-1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid. [4]* C-F Stretch: A strong absorption in the ~1000-1250 cm⁻¹ region.

Part 4: Applications in Research and Drug Discovery

5-Fluoroisoquinoline-8-carboxylic acid is not an end-product therapeutic but rather a high-value synthetic intermediate. [1]Its utility lies in its pre-installed features that are desirable for drug candidates.

Role as a Medicinal Chemistry Building Block

The molecule combines three key motifs:

  • Isoquinoline Core: A recognized pharmacophore with diverse biological activities.

  • Fluorine Atom: Enhances drug-like properties such as metabolic stability and target binding affinity. [1]3. Carboxylic Acid Handle: A versatile functional group that can be readily converted into a wide range of other functionalities, most commonly amides, via standard peptide coupling reactions. [1]

Case Study: Kinase Inhibitor Development

Fluorinated isoquinolines are frequently explored in the design of protein kinase inhibitors. [1]For instance, related structures have been developed as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), leading to approved therapies for conditions like glaucoma. [1] The carboxylic acid at the 8-position serves as a key attachment point for introducing moieties that can interact with specific residues in a kinase active site, thereby driving potency and selectivity.

Caption: Application in synthesizing a library of potential inhibitors.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, appropriate safety precautions must be observed.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory irritation. [3]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Hagen, S. E., Domagala, J. M., Heifetz, C. L., & Johnson, J. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 34(3), 1155–1161. [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloroquinoline-8-carboxylic acid. Retrieved from [Link]

  • Schofield, C. J., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 5-Fluoroisoquinoline-8-carboxylic Acid Derivatives

Introduction & Strategic Rationale Fluorinated isoquinolines are high-value heterocycles in modern drug discovery. The strategic incorporation of a fluorine atom at the C-5 position of the isoquinoline core modulates lip...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Fluorinated isoquinolines are high-value heterocycles in modern drug discovery. The strategic incorporation of a fluorine atom at the C-5 position of the isoquinoline core modulates lipophilicity, metabolic stability, and target binding affinity. When coupled with an 8-carboxylic acid moiety, the resulting 5-fluoroisoquinoline-8-carboxylic acid derivatives serve as potent, highly functionalizable precursors. These scaffolds are critical in the synthesis of inhibitors targeting1[1],2[2], and various ROCK kinases[3].

This technical guide details the synthetic methodologies, mechanistic rationales, and self-validating experimental protocols required to generate these derivatives efficiently.

Retrosynthetic Analysis and Pathway Design

Achieving precise regiochemistry is the primary challenge when synthesizing 5-fluoroisoquinoline-8-carboxylic acid (CAS 1369177-56-9). Two primary strategies dominate the literature:

  • De Novo Core Construction : Starting from 5-aminoisoquinoline derivatives and employing a4[4] (diazotization followed by thermal decomposition of the isolated diazonium fluoroborate salt).

  • Late-Stage Fluorination (Convergent) : Utilizing a nucleophilic aromatic substitution (SNAr) on a 3[3].

For robust scalability and higher overall yields, the SNAr approach is preferred. The electron-withdrawing nitro group and the C-8 carboxylate synergistically activate the C-5 position for nucleophilic attack by a fluoride source[3].

SyntheticWorkflow A 5-Nitroisoquinoline-8-carboxylic acid B Esterification (MeOH, H2SO4) A->B C Methyl 5-nitroisoquinoline-8-carboxylate B->C D SNAr Fluorination (KF, PTC, Heat) C->D E Methyl 5-fluoroisoquinoline-8-carboxylate D->E F Saponification / Amidation E->F G 5-Fluoroisoquinoline-8-carboxylic acid Derivatives F->G

Synthetic workflow for 5-fluoroisoquinoline-8-carboxylic acid derivatives via SNAr.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems , meaning each step contains physical or chemical markers that confirm success without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of Methyl 5-nitroisoquinoline-8-carboxylate
  • Causality & Rationale : The C-8 carboxylic acid must be protected as a methyl ester prior to fluorination. Leaving the free acid exposed during the harsh SNAr conditions leads to rapid decarboxylation and unwanted side reactions[3].

  • Procedure :

    • Suspend 5-nitroisoquinoline-8-carboxylic acid (10.0 g, 45.8 mmol) in anhydrous methanol (150 mL).

    • Add concentrated sulfuric acid (5 mL) dropwise at 0 °C. Causality: Slow addition prevents localized exothermic spikes that could lead to ether formation or degradation of the heterocycle.

    • Reflux the mixture for 18 hours.

    • Self-Validation Marker : Monitor via TLC (DCM:MeOH 9:1). The highly polar starting acid will remain at the baseline, while the successful formation of the ester will appear as a distinct, fast-moving spot (Rf ~0.6).

    • Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3 to pH 7-8. Extract with ethyl acetate (3 x 100 mL), dry over anhydrous Na2SO4, and concentrate.

Protocol B: SNAr Fluorination
  • Causality & Rationale : The SNAr reaction utilizes potassium fluoride (KF). Because KF is largely insoluble in organic solvents, a phase-transfer catalyst (PTC) is strictly required to shuttle the fluoride ion into the organic phase, enabling the displacement of the nitro group[3].

  • Procedure :

    • Dissolve methyl 5-nitroisoquinoline-8-carboxylate (8.0 g, 34.4 mmol) in anhydrous DMF (80 mL).

    • Add spray-dried Potassium Fluoride (KF) (6.0 g, 103 mmol) and Tetraphenylphosphonium bromide (0.5 g, 1.2 mmol) as the PTC. Causality: Spray-dried KF is highly porous and strictly anhydrous. Any trace water will cause hydroxide-mediated hydrolysis of the nitro group instead of fluorination, yielding a 5-hydroxy byproduct.

    • Heat the reaction mixture to 130 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Marker : The reaction mixture will transition from a deep yellow/orange (characteristic of the conjugated nitroaromatic) to a paler brown/tan suspension as the nitro group is displaced by fluorine.

    • Cool the mixture, dilute with water (200 mL), extract with diethyl ether (4 x 75 mL), and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3[3].

Protocol C: Saponification to the Free Acid
  • Causality & Rationale : Base-catalyzed hydrolysis (saponification) removes the methyl protecting group, yielding the free carboxylic acid necessary for downstream amide coupling to generate target libraries[3].

  • Procedure :

    • Dissolve methyl 5-fluoroisoquinoline-8-carboxylate (5.0 g, 24.4 mmol) in a 1:1 mixture of THF and water (50 mL).

    • Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 g, 71.5 mmol) at 0 °C. Stir at room temperature for 3-4 hours.

    • Self-Validation Marker 1 : As the reaction progresses, the biphasic mixture will become homogeneous as the hydrophobic ester is converted into the highly water-soluble lithium carboxylate salt.

    • Acidify the aqueous layer with 1M HCl to pH 3-4.

    • Self-Validation Marker 2 : A sudden, voluminous precipitation of a white/off-white solid occurs exactly at the isoelectric point. Filter, wash with cold water, and dry under vacuum to afford 5-fluoroisoquinoline-8-carboxylic acid.

Quantitative Data and Physicochemical Properties

To facilitate derivative profiling and drug design, the table below summarizes the expected yields and key physicochemical properties of the intermediates and the final core scaffold.

CompoundMolecular Weight ( g/mol )Predicted LogPSynthetic Step Yield (%)Key Functional Use
5-Nitroisoquinoline-8-carboxylic acid 218.171.2N/A (Starting Material)Core building block
Methyl 5-nitroisoquinoline-8-carboxylate 232.191.888 - 92%Protected intermediate
Methyl 5-fluoroisoquinoline-8-carboxylate 205.182.165 - 70%SNAr product
5-Fluoroisoquinoline-8-carboxylic acid 191.161.590 - 95%Derivatization handle
5-Fluoro-N-alkylisoquinoline-8-carboxamides Variable2.5 - 3.575 - 85%Kinase/DHODH inhibitors

Mechanistic Application: DHODH Inhibition Pathway

Fluorinated isoquinoline derivatives have demonstrated significant efficacy as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated target for antimalarial therapeutics[1]. The fluorine atom enhances metabolic stability and increases binding affinity within the hydrophobic pocket of the enzyme, halting de novo pyrimidine biosynthesis.

Pathway A 5-Fluoroisoquinoline Derivatives B Plasmodium DHODH Enzyme A->B Competitive Binding C Dihydroorotate to Orotate Conversion Blocked B->C Inhibition D De Novo Pyrimidine Biosynthesis Halted C->D E Parasite DNA/RNA Synthesis Inhibited D->E

Mechanism of action of 5-fluoroisoquinoline derivatives in inhibiting Plasmodium DHODH.

References

  • Source: nih.
  • Source: google.
  • Source: benchchem.
  • The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. III.

Sources

Application

Application Notes &amp; Protocols for Amide Coupling Reactions Using 5-Fluoroisoquinoline-8-carboxylic Acid

Introduction: The Strategic Importance of the 5-Fluoroisoquinoline-8-carboxamide Scaffold In the landscape of modern medicinal chemistry, the 5-Fluoroisoquinoline-8-carboxamide core is a privileged scaffold. Its rigid, h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-Fluoroisoquinoline-8-carboxamide Scaffold

In the landscape of modern medicinal chemistry, the 5-Fluoroisoquinoline-8-carboxamide core is a privileged scaffold. Its rigid, heterocyclic structure combined with the strategic placement of a fluorine atom makes it a valuable building block for developing novel therapeutics.[1] The fluorine atom can enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This has led to its exploration in the design of inhibitors for various protein kinases and other targets of therapeutic interest.

However, the synthesis of amide derivatives from 5-Fluoroisoquinoline-8-carboxylic acid is not without its challenges. The formation of an amide bond, arguably the most common reaction in drug discovery, requires the activation of the carboxylic acid.[2][3][4] The electron-withdrawing nature of both the fluorine atom and the isoquinoline ring system can decrease the nucleophilicity of the carboxylate, making activation and subsequent coupling more sluggish than with simple aliphatic or benzoic acids.[2][5]

This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven overview of robust and reproducible protocols for the successful amide coupling of 5-Fluoroisoquinoline-8-carboxylic acid. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you select the optimal conditions and troubleshoot potential issues to ensure high-yield, high-purity synthesis of your target molecules.

Pillar 1: The Fundamental Principle of Amide Bond Formation

Directly reacting a carboxylic acid with an amine at room temperature is generally inefficient. This is due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt, which sequesters the amine's nucleophilic lone pair.[6][7][8] While this salt can be forced to dehydrate at very high temperatures, such conditions are unsuitable for complex, functionalized molecules.[8]

The solution is to activate the carboxylic acid. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This two-step process—activation followed by nucleophilic acyl substitution—is the cornerstone of all modern amide coupling reactions.[3][9]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (5-Fluoroisoquinoline-8-carboxylic acid) Activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Activated + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Activated->Activated_2 + Amine Amine R'-NH2 (Amine) Amide Amide Product Amine->Amide Byproduct Byproduct

Caption: General workflow for amide bond formation.

Pillar 2: Selecting the Optimal Coupling Reagent System

The choice of coupling reagent is the most critical decision in designing an amide coupling protocol. For a potentially challenging substrate like 5-Fluoroisoquinoline-8-carboxylic acid, a robust and highly efficient reagent is paramount. Below is a comparative analysis of the most common and effective reagent classes.

Data Presentation: Comparison of Common Coupling Reagents
Coupling Reagent SystemClassAdditiveBaseKey AdvantagesCommon Side Reactions/Drawbacks
EDC CarbodiimideHOBt or NHSNone (or mild base)Water-soluble urea byproduct, cost-effective.[6][9]N-acylurea formation (if no additive), potential for racemization.[9]
HATU Uronium/AminiumNone (built-in)DIPEA, TEAHigh efficiency for hindered substrates, fast reaction times, low racemization.[6][9][10]Guanidinium formation with excess reagent, higher cost.
PyBOP PhosphoniumNone (built-in)DIPEA, TEADoes not form guanidinium byproduct, effective.[3]Byproduct removal can sometimes be challenging.

Causality Behind the Choices:

  • Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are workhorses but rely on additives. The initial O-acylisourea intermediate is highly reactive but unstable; without an additive like HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide), it can rearrange to a stable N-acylurea byproduct. The additive "traps" the activated acid as a more stable active ester, which then cleanly reacts with the amine.[9] EDC is particularly favored because its urea byproduct is water-soluble, simplifying purification.[9]

  • Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents. The HOAt moiety is incorporated into the reagent structure, leading to the rapid formation of a highly reactive OAt-active ester.[9] This makes HATU exceptionally effective for difficult couplings, including those involving electron-deficient acids or sterically hindered amines.[6] A bulky, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[6]

For 5-Fluoroisoquinoline-8-carboxylic acid, both EDC/NHS and HATU represent excellent starting points. The choice may depend on the reactivity of the amine partner: for simple, unhindered primary amines, EDC/NHS is often sufficient. For more challenging couplings involving secondary amines, anilines, or sterically bulky partners, the superior reactivity of HATU is often worth the additional cost.

Pillar 3: Self-Validating Experimental Protocols

A robust protocol is a self-validating system. The steps are designed not just to form the product, but to minimize side reactions, simplify monitoring, and facilitate purification. The following protocols have been optimized for reliability and reproducibility.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of primary and less-hindered secondary amines. The use of NHS creates a stable, isolable active ester if desired, but is typically performed as a one-pot procedure.

Materials:

  • 5-Fluoroisoquinoline-8-carboxylic acid (1.0 equivalent)

  • Amine (1.1 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq) and NHS (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Activation: Add EDC·HCl (1.2 eq) to the solution in one portion. The solution may become slightly cloudy.

  • Stir for Activation: Allow the mixture to stir at room temperature for 30-60 minutes. During this time, the carboxylic acid is converted to the NHS-active ester. Reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot with methanol to form the methyl ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like DIPEA or triethylamine to liberate the free amine.

  • Coupling Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

G cluster_mech Mechanism of EDC/NHS Mediated Coupling Acid R-COOH Isourea O-Acylisourea (Highly Reactive) Acid->Isourea +EDC, -H+ EDC EDC ActiveEster NHS Active Ester (More Stable) Isourea->ActiveEster +NHS Urea Soluble Urea Byproduct NHS NHS Amide Amide Product ActiveEster->Amide +Amine Amine R'-NH2 NHS_out NHS

Caption: Mechanism of EDC/NHS mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for challenging couplings, including with electron-deficient anilines, secondary amines, or sterically hindered substrates. The pre-activation step is crucial for maximizing yield and minimizing side reactions.

Materials:

  • 5-Fluoroisoquinoline-8-carboxylic acid (1.0 equivalent)

  • Amine (1.1 - 1.2 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up reagents

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Pre-activation: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-20 minutes. This step is critical as it allows for the complete formation of the OAt-active ester before the nucleophile is introduced.[6] A color change (often to yellow) may be observed.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the pre-activated mixture. If the amine is a salt, an additional equivalent of DIPEA may be needed.

  • Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings. Monitor closely by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or DCM.

    • Wash the organic layer with 5% aqueous LiCl (3-4 times) to thoroughly remove DMF.[6]

    • Continue washing sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_mech Mechanism of HATU Mediated Coupling Acid R-COOH ActiveEster OAt Active Ester (Highly Reactive) Acid->ActiveEster +HATU, +DIPEA HATU HATU Base DIPEA Amide Amide Product ActiveEster->Amide +Amine Amine R'-NH2 Byproducts Tetramethylurea + HOAt Byproducts

Caption: Mechanism of HATU mediated amide coupling.

General Experimental Workflow & Troubleshooting

Caption: General experimental workflow for amide coupling.
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents are old/degraded (especially coupling reagents).2. Solvent is not anhydrous.3. Insufficient activation time.4. Sterically hindered or very electron-deficient amine.1. Use fresh coupling reagents and freshly distilled/sure-seal solvents.2. Ensure all glassware is oven-dried. Run reaction under inert gas.3. For HATU, ensure pre-activation step is complete. For EDC, allow 30-60 min.4. Switch to a more powerful reagent (EDC -> HATU). Consider gentle heating (40-50 °C).
Multiple Byproducts on TLC/LC-MS 1. (EDC) N-acylurea formation.2. (HATU) Guanidinium formation from amine reacting with HATU.3. Racemization (if chiral centers are present).1. Ensure an additive (HOBt, NHS) is used with EDC.[9]2. Always pre-activate the acid with HATU before adding the amine. Use a slight excess of the acid relative to HATU.3. Use additives like HOBt/HOAt. Run reactions at lower temperatures (0 °C to RT).[9]
Difficulty in Purification 1. Persistent DMF in the final product.2. Urea byproduct from DCC (if used) is insoluble and co-elutes.3. Byproducts from coupling reagent are difficult to separate.1. Perform multiple (3-5) washes with 5% aqueous LiCl or brine during work-up.[6]2. Use EDC instead of DCC to get a water-soluble urea byproduct.[9]3. Ensure the aqueous work-up (acid and base washes) is performed thoroughly to remove most charged impurities.

Conclusion

The successful synthesis of 5-Fluoroisoquinoline-8-carboxamides is readily achievable with a rational and informed approach. By understanding the fundamental principles of carboxylic acid activation and the specific mechanisms of modern coupling reagents, researchers can overcome the inherent challenges posed by this electron-deficient heterocyclic system. For general applications, the EDC/NHS protocol offers a robust and economical solution. For more demanding substrates where efficiency and speed are paramount, the HATU protocol provides superior performance. Careful attention to reaction setup, especially the use of anhydrous conditions and proper stoichiometry, will consistently lead to high yields of the desired amide products, accelerating the pace of discovery and development.

References

  • Pattar, S. et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Hepatochem.com. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. chemistrysteps.com. [Link]

  • Ullah, F. et al. (2017). Amide coupling by in situ generation of acyl fluorides using (Me4N)SCF3. Organic & Biomolecular Chemistry. [Link]

  • Freiberg, K. M. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship. [Link]

  • Sureshbabu, V. V., & Chennakesava, P. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Freiberg, K. M. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]

  • Herrebout, M. A. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

  • Bouasla, R. et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

  • Kazimierczuk, Z. et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Alle, P. K. et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. [Link]

  • Google Patents. (2002).
  • AZoNetwork. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. News-medical.net. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the Carboxylic Acid Group in 5-Fluoroisoquinolines

Introduction The isoquinoline scaffold is a "privileged" nitrogen-containing heterocycle, integral to a vast array of natural products and synthetic therapeutic agents.[1][2] Its derivatives are known to exhibit a wide s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinoline scaffold is a "privileged" nitrogen-containing heterocycle, integral to a vast array of natural products and synthetic therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][3][4] The introduction of a fluorine atom, as in the 5-fluoroisoquinoline moiety, can significantly enhance metabolic stability, binding affinity, and membrane permeability, making it a highly sought-after motif in modern drug discovery.[5] The carboxylic acid group, particularly at the C5 position, serves as a versatile synthetic handle, allowing for the generation of diverse compound libraries through well-established functionalization reactions.

This guide provides a comprehensive overview and detailed protocols for the three most critical transformations of the 5-fluoroisoquinoline-5-carboxylic acid core: amidation, esterification, and reduction. The methodologies are designed to be robust and adaptable, providing researchers with the tools to strategically modify this key scaffold for applications in medicinal chemistry and materials science. We will delve into the causality behind reagent selection and reaction conditions, ensuring a deep understanding of the underlying chemical principles.

Section 1: Core Functionalization Pathways: A Strategic Decision Guide

The choice of functionalization strategy for the 5-fluoroisoquinoline-5-carboxylic acid core is dictated by the desired final compound and its intended application. Amides are often synthesized to mimic peptide bonds or to engage in specific hydrogen bonding interactions within a biological target.[6] Esters are frequently used to modulate lipophilicity, improve cell permeability as prodrugs, or to serve as precursors for other functional groups.[7][8] Reduction to the primary alcohol opens up new avenues for derivatization, providing a linker for further elaboration or a new pharmacophoric element.

The following diagram outlines a decision-making workflow for selecting the appropriate synthetic route.

G Start 5-Fluoroisoquinoline- 5-Carboxylic Acid Amide Desired Product: Amide Start->Amide Targeting pharmacophore interactions Ester Desired Product: Ester Start->Ester Modulating physicochemical properties Alcohol Desired Product: Alcohol Start->Alcohol Creating new linker points Coupling Amide Coupling (e.g., HATU, SOCl₂) Amide->Coupling Esterification Esterification (e.g., Acid-catalyzed, Alkylation) Ester->Esterification Reduction Reduction (e.g., Borane) Alcohol->Reduction

Caption: Decision workflow for functionalizing 5-fluoroisoquinoline-5-carboxylic acid.

Section 2: Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[6][9] The direct reaction between a carboxylic acid and an amine is generally unfavorable, necessitating the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[10] We present two robust protocols for this transformation: a standard peptide coupling using HATU and a more classical approach via an acid chloride intermediate.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that offers high efficiency, rapid reaction times, and suppression of racemization.[11][12] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine.[13] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[14]

Materials:

  • 5-Fluoroisoquinoline-5-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-fluoroisoquinoline-5-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Formation via Acid Chloride

Rationale: For less reactive or sterically hindered amines, conversion of the carboxylic acid to the more electrophilic acid chloride intermediate is often necessary.[15][16] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, producing gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[17] A base such as pyridine or triethylamine is typically added in the subsequent amidation step to neutralize the HCl generated.

Materials:

  • 5-Fluoroisoquinoline-5-carboxylic acid

  • Thionyl chloride (SOCl₂) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine of choice (1.5 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 5-fluoroisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the solution becomes clear.

  • Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Caution: SOCl₂ is corrosive and moisture-sensitive.

  • Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.5 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Esterification Strategies

Esterification of the C5-carboxylic acid can be a key step in developing prodrugs or fine-tuning the lipophilicity of a lead compound. The choice between acid-catalyzed esterification and activation-based methods depends on the stability of the substrate and the nature of the alcohol.

Protocol 3: Thionyl Chloride-Mediated Esterification

Rationale: Similar to amide formation, thionyl chloride can be used to form the acid chloride in situ, which then readily reacts with an alcohol to form the ester.[18][19][20] This method is often faster and more efficient than traditional Fischer esterification, especially for secondary or tertiary alcohols.[7]

Materials:

  • 5-Fluoroisoquinoline-5-carboxylic acid

  • Alcohol of choice (e.g., Methanol, Ethanol) (used as solvent)

  • Thionyl chloride (SOCl₂) (1.5 equivalents)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • In a round-bottom flask, suspend 5-fluoroisoquinoline-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ~0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Section 4: Reduction to the Primary Alcohol

Reduction of the carboxylic acid to a primary alcohol provides a new point for diversification, enabling the introduction of linkers or ether functionalities. Borane is a highly effective and chemoselective reagent for this transformation.

Protocol 4: Borane-Mediated Reduction

Rationale: Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·DMS), is a highly selective reagent for the reduction of carboxylic acids.[21][22] It shows excellent functional group tolerance, often leaving esters, ketones, and nitro groups intact.[23] The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.[22][24]

Materials:

  • 5-Fluoroisoquinoline-5-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF) (3.0-4.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 5-fluoroisoquinoline-5-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the BH₃·THF solution (3.0-4.0 eq) dropwise via syringe. Caution: Hydrogen gas is evolved.

  • After the addition, allow the reaction to slowly warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 5: Summary of Methodologies

The following table summarizes the key features of the described protocols for easy comparison.

Transformation Method Key Reagents Advantages Considerations
Amidation Peptide CouplingHATU, DIPEAHigh efficiency, low racemization, mild conditions.[11][12]Reagent cost can be high.
Amidation Acid ChlorideSOCl₂, TEAHighly reactive, good for hindered amines.[15]Harsh conditions, moisture sensitive intermediate.
Esterification Acid ChlorideSOCl₂, AlcoholFast and efficient, good for various alcohols.[19]Exothermic, generates HCl gas.
Reduction Borane ReductionBH₃·THFHighly chemoselective, mild conditions.[21][23]Requires anhydrous conditions, evolves H₂ gas.

The following diagram illustrates the general transformation pathways discussed.

G cluster_main Functionalization of 5-Fluoroisoquinoline-5-Carboxylic Acid Start R-COOH Amide R-CONR'R'' (Amide) Start->Amide HATU / DIPEA or SOCl₂ then HNR'R'' Ester R-COOR' (Ester) Start->Ester SOCl₂ then R'OH Alcohol R-CH₂OH (Alcohol) Start->Alcohol BH₃·THF

Caption: Key transformations of the 5-fluoroisoquinoline-5-carboxylic acid scaffold.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Arrieta, A., García, T., & Palomo, C. (2006). Reagents and Synthetic Methods 21. Thionyl Chloride /4-(N,N-Dimethylamino) Pyridine Complex. A Simple One-Pot Method for Esterification of Carboxylic Acids. Synthetic Communications. [Link]

  • Ashenhurst, J. Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Center for Biotechnology Information. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Danao, J. V., et al. Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review. [Link]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids. Chemistry Steps. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). ReactionFlash. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • HATU Coupling in Water Feasible? YouTube. [Link]

  • An efficient protocol for amide coupling. Organic & Biomolecular Chemistry. [Link]

  • Hagen, S. E., et al. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]

  • Ashenhurst, J. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Clark, J. esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan Journal of Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis. [Link]

  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Clark, J. reduction of carboxylic acids. Chemguide. [Link]

  • Reduction of carboxylic acids. Khan Academy. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

Sources

Application

Application Note: Strategic Esterification of 5-Fluoroisoquinoline-8-carboxylic Acid in Drug Discovery

Introduction & Rationale 5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9) [3] is a high-value fluorinated heterocyclic building block heavily utilized in modern medicinal chemistry. The strategic placement of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9) [3] is a high-value fluorinated heterocyclic building block heavily utilized in modern medicinal chemistry. The strategic placement of the fluorine atom at the C-5 position and the carboxylic acid at the C-8 position makes this scaffold an integral precursor for synthesizing potent dihydroorotate dehydrogenase (DHODH) inhibitors, which have shown significant promise as antimalarial therapeutics [2].

Esterification of this compound to yield Methyl 5-fluoroisoquinoline-8-carboxylate is a critical synthetic node [1]. Masking the polar carboxylic acid as a methyl ester serves three primary purposes:

  • Bioavailability Enhancement: It increases the lipophilicity of the molecule, improving cell membrane permeability in prodrug designs.

  • Orthogonal Protection: It prevents unwanted side reactions of the free acid during downstream Suzuki-Miyaura cross-coupling reactions.

  • Reductive Priming: The ester is a prerequisite for controlled partial reduction to the corresponding aldehyde (e.g., using DIBAL-H) [1].

Mechanistic Causality & Experimental Design Challenges

Esterification of this specific N-heterocycle is non-trivial due to competing physicochemical properties:

  • Zwitterionic Nature: The basic isoquinoline nitrogen (pKa ~5.4) and the acidic carboxyl group (pKa ~3.5) form a tightly bound zwitterion in neutral media, drastically reducing solubility in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Electronic Deactivation: The strongly electron-withdrawing fluorine atom at C-5 exerts an inductive pull across the conjugated bicyclic system. Under acidic conditions, the protonated isoquinoline nitrogen further withdraws electron density. While this makes the carbonyl carbon highly electrophilic, it severely reduces the nucleophilicity of the carboxylate oxygen, hindering base-promoted pathways.

  • Steric Hindrance: The C-8 position is sterically encumbered by the adjacent peri-position (C-1) and the nitrogen atom, which can slow down the kinetics of bulky coupling reagents.

To navigate these challenges, we have developed three distinct, self-validating protocols tailored for different synthetic stages and scale requirements.

Workflow Start 5-Fluoroisoquinoline-8-carboxylic acid (Substrate) Decision Select Esterification Strategy Start->Decision MethA Method A: SOCl2 / MeOH Mechanism: Acyl Chloride Best for: Gram-scale, Robust Decision->MethA High Yield / Scale-up MethB Method B: MeI / K2CO3 Mechanism: SN2 Alkylation Best for: Acid-sensitive moieties Decision->MethB Neutral/Basic Req. MethC Method C: EDCI / DMAP Mechanism: Active Ester Best for: Mild, Late-stage Decision->MethC Mild Conditions Req.

Decision matrix for selecting the optimal esterification strategy.

Quantitative Method Comparison

ParameterMethod A (SOCl₂ / MeOH)Method B (MeI / K₂CO₃)Method C (EDCI / DMAP)
Typical Yield 92 - 96%80 - 85%75 - 82%
Reaction Time 4 - 6 hours3 - 4 hours12 - 16 hours
Temperature 65 °C (Reflux)25 °C (Room Temp)25 °C (Room Temp)
Scalability Excellent (>100g)Moderate (1-10g)Poor (<1g)
Primary Byproducts SO₂, HCl (Gases)KI (Solid)Urea derivative (Solid)

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Esterification via Acyl Chloride

Causality: Converting the carboxylic acid to an acyl chloride intermediate completely bypasses the poor nucleophilicity of the zwitterionic carboxylate. Thionyl chloride (SOCl₂) acts as both the activating agent and the dehydrating agent. The extreme electrophilicity of the resulting acyl chloride forces the reaction forward upon the addition of methanol, easily overcoming the steric hindrance at the C-8 position.

Step-by-Step Methodology:

  • Preparation: Suspend 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq, 1.0 g, 5.23 mmol) in anhydrous methanol (15 mL) in a round-bottom flask under an inert nitrogen atmosphere at 0 °C.

  • Activation: Dropwise add Thionyl Chloride (3.0 eq, 1.14 mL) over 15 minutes using an addition funnel.

    • Self-Validation Checkpoint: Vigorous bubbling will occur immediately. The evolution of SO₂ and HCl gases provides visual confirmation that the carboxylic acid is being actively converted to the acyl chloride.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material will remain at the baseline (Rf = 0.0), while the newly formed methyl ester will migrate significantly (Rf ~ 0.6). The reaction is complete when the baseline spot disappears.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and methanol.

  • Neutralization & Workup: Dissolve the crude hydrochloride salt residue in Ethyl Acetate (30 mL). Wash carefully with saturated aqueous NaHCO₃ (2 x 20 mL) until the aqueous layer pH stabilizes at ~8.

    • Causality: Neutralization is critical. It deprotonates the basic isoquinoline nitrogen, breaking the water-soluble hydrochloride salt and forcing the neutral methyl ester product to partition entirely into the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a pale yellow solid.

Protocol B: Base-Promoted Alkylation

Causality: This method relies on the deprotonation of the carboxylic acid to form a nucleophilic carboxylate anion, which attacks the electrophilic methyl iodide via an Sₙ2 mechanism. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant dissolves the zwitterionic starting material and leaves the carboxylate anion unsolvated (naked), maximizing its reactivity against the inductive drag of the C-5 fluorine.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting acid (1.0 eq, 1.0 g, 5.23 mmol) in anhydrous DMF (10 mL). Add finely powdered anhydrous K₂CO₃ (2.5 eq, 1.8 g). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The opaque suspension will change color slightly and become more homogeneous as the soluble potassium carboxylate salt forms.

  • Alkylation: Slowly add Methyl Iodide (MeI) (1.5 eq, 0.49 mL) dropwise. (Caution: MeI is highly volatile and a potent alkylating agent; perform strictly in a fume hood).

  • Reaction: Stir the mixture at room temperature for 3-4 hours.

  • Quenching: Pour the reaction mixture into ice-cold distilled water (50 mL) under vigorous stirring.

    • Self-Validation Checkpoint: The product, being highly lipophilic compared to the potassium salts and DMF, will immediately crash out of solution as a distinct precipitate, confirming successful esterification.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL).

    • Causality: The LiCl wash is specifically employed to pull residual DMF out of the organic phase and into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry over MgSO₄, filter, and concentrate to afford the ester.

Protocol C: Mild Carbodiimide Coupling

Causality: For late-stage functionalization where harsh acids (Method A) or alkylating agents (Method B) might degrade sensitive moieties, EDCI provides a mild activation pathway. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with methanol at room temperature.

Pathway A Carboxylic Acid B O-Acylisourea Intermediate A->B EDCI C N-Acylpyridinium Active Species B->C DMAP D Methyl Ester Product C->D Methanol

Mechanistic progression of mild carbodiimide-mediated esterification.

Step-by-Step Methodology:

  • Initiation: Dissolve the acid (1.0 eq, 500 mg, 2.61 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Activation: Add EDCI·HCl (1.5 eq, 750 mg) and DMAP (0.2 eq, 64 mg). Stir for 15 minutes at room temperature.

  • Esterification: Add absolute Methanol (5.0 eq, 0.53 mL) to the activated mixture.

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: The initial clear solution will gradually develop a slight, fine cloudiness. This is the water-soluble urea byproduct precipitating out of the non-polar DCM, indicating the coupling cycle is turning over.

  • Workup: Wash the DCM layer with 0.5 M HCl (10 mL) to remove DMAP, followed immediately by saturated NaHCO₃ (10 mL) to neutralize, and finally brine (10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc 7:3) to isolate the pure ester.

References

  • National Institutes of Health (NIH) / PMC. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. Retrieved from:[Link]

Method

Application Notes &amp; Protocols: Leveraging 5-Fluoroisoquinoline-8-carboxylic acid in Fragment-Based Drug Design

Introduction: The Strategic Advantage of Fluorinated Fragments Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a complementary appro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Fragments

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a complementary approach to high-throughput screening (HTS).[1][2][3] By starting with small, low-molecular-weight compounds (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often leading to leads with superior physicochemical properties.[2][4][5] Within the vast landscape of available fragments, 5-Fluoroisoquinoline-8-carboxylic acid emerges as a particularly compelling starting point for several key reasons.

The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic and physicochemical properties.[6][7][8] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[6][8][9][10] The isoquinoline scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, offering a rigid framework amenable to synthetic elaboration.[11][12][13] The carboxylic acid moiety provides a crucial handle for both initial interactions with the target protein, often through hydrogen bonding, and for subsequent synthetic modifications to grow or link the fragment.

This application note provides a detailed guide for researchers on effectively utilizing 5-Fluoroisoquinoline-8-carboxylic acid in an FBDD campaign. We will delve into the underlying principles, provide step-by-step protocols for key biophysical screening assays, and outline a strategic workflow for evolving this promising fragment into a potent lead compound.

The FBDD Workflow: A Conceptual Overview

The journey from a fragment to a lead compound is a multi-step process that relies on a combination of sensitive biophysical techniques and insightful medicinal chemistry. The overall workflow is designed to identify weakly binding fragments and then systematically optimize their interactions with the target protein.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Screening (e.g., 5-Fluoroisoquinoline-8-carboxylic acid) B Primary Biophysical Screen (e.g., Thermal Shift Assay) A->B High-throughput C Hit Confirmation & Triage (e.g., SPR or NMR) B->C Validate & Rank D Structural Biology (X-ray Crystallography) C->D Determine Binding Mode E Structure-Activity Relationship (SAR) & Fragment Growing/Linking D->E Rational Design F Lead Compound E->F Iterative Optimization

Caption: A generalized workflow for a Fragment-Based Drug Design campaign.

Part 1: Primary Screening with Thermal Shift Assay (TSA)

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak affinities of fragments, highly sensitive biophysical methods are required.[14][15] The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an excellent high-throughput, low-cost method for primary screening.[16][17][][19] The principle of TSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[17][19][20]

Rationale for using TSA as a Primary Screen:
  • High Throughput: TSA can be performed in 96- or 384-well plates, allowing for the rapid screening of a large number of fragments.[20]

  • Low Protein Consumption: The assay requires relatively small amounts of protein per well.[]

  • Cost-Effective: The reagents and instrumentation are widely accessible.

Detailed Protocol for Thermal Shift Assay:

Materials:

  • Purified target protein of high purity and stability.

  • 5-Fluoroisoquinoline-8-carboxylic acid (and other fragments) dissolved in a suitable solvent (e.g., DMSO).

  • SYPRO Orange dye (or equivalent).

  • Real-time PCR instrument capable of performing a melt curve analysis.

  • 96- or 384-well PCR plates.

  • Assay buffer (optimized for protein stability).

Procedure:

  • Protein and Dye Preparation:

    • Dilute the target protein in the assay buffer to a final concentration of 2-5 µM.

    • Prepare a working solution of SYPRO Orange dye by diluting the stock solution 1:1000 in the assay buffer.

  • Assay Plate Setup:

    • In each well of the PCR plate, add 20 µL of the protein solution.

    • Add 1 µL of the fragment solution (typically at a concentration of 10-20 mM in DMSO, resulting in a final assay concentration of 50-100 µM). Include a DMSO-only control.

    • Add 5 µL of the diluted SYPRO Orange dye to each well.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve protocol:

      • Initial temperature: 25°C

      • Final temperature: 95°C

      • Ramp rate: 1°C/minute

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

    • A positive "hit" is a fragment that causes a significant increase in the Tm (ΔTm) compared to the DMSO control (typically a ΔTm > 2°C is considered a good starting point).

Parameter Typical Value Considerations
Protein Concentration 2-5 µMOptimize for a good signal-to-noise ratio.
Fragment Concentration 50-100 µMHigher concentrations may be needed for very weak binders, but can lead to solubility issues.
DMSO Concentration < 1% (v/v)High concentrations of DMSO can destabilize the protein.
ΔTm for a Hit > 2°CThis threshold may need to be adjusted based on the target protein and assay conditions.

Part 2: Hit Validation and Characterization with Surface Plasmon Resonance (SPR)

While TSA is an excellent primary screening tool, it is prone to false positives.[21] Therefore, it is crucial to validate the hits from the primary screen using an orthogonal biophysical method. Surface Plasmon Resonance (SPR) is a powerful technique for confirming and characterizing fragment binding in a label-free, real-time manner.[22][23][24] SPR can provide valuable information on binding affinity (KD), and association (ka) and dissociation (kd) rates.[25]

Rationale for using SPR for Hit Validation:
  • High Sensitivity: SPR can detect the weak binding affinities typical of fragments.[23]

  • Real-Time Kinetics: Provides detailed information on the binding mechanism.

  • Label-Free: Avoids potential artifacts associated with labeling the protein or fragment.

Detailed Protocol for Surface Plasmon Resonance:

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • 5-Fluoroisoquinoline-8-carboxylic acid (and other hits from TSA) dissolved in running buffer.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (ligand) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a dilution series of the fragment (analyte) in the running buffer.

    • Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include a buffer-only injection for double referencing.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer-only signal from the binding data.

    • Fit the sensorgrams to an appropriate binding model (e.g., steady-state affinity or kinetic analysis) to determine the binding affinity (KD) and kinetic rate constants.

Parameter Typical Value Considerations
Immobilization Level 5,000 - 15,000 RUOptimize for the specific protein and fragment.
Fragment Concentration Range 10 µM - 1 mMShould span the expected KD value.
Flow Rate 30 µL/minCan be adjusted to minimize mass transport effects.
Expected KD for a Hit 10 µM - 1 mMFragments typically have weak affinities.

Part 3: Elucidating the Binding Mode with X-ray Crystallography

Once a fragment hit has been validated, the next critical step is to determine its binding mode. X-ray crystallography is the gold standard for providing high-resolution structural information on how a fragment interacts with its target protein.[26][27][28][29][30] This information is invaluable for guiding the subsequent hit-to-lead optimization process.[27]

Rationale for using X-ray Crystallography:
  • Detailed Structural Information: Reveals the precise orientation and interactions of the fragment in the binding pocket.

  • Guides Rational Drug Design: Enables structure-based drug design strategies for fragment growing, linking, or merging.[4]

  • Unambiguous Confirmation of Binding: Provides definitive proof of fragment binding.

Conceptual Workflow for X-ray Crystallography:

Xray_Workflow A Protein Crystallization B Fragment Soaking or Co-crystallization A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Analysis of Fragment Binding Mode D->E

Caption: A simplified workflow for determining the crystal structure of a protein-fragment complex.

Part 4: From Fragment to Lead: Structure-Activity Relationship (SAR) and Fragment Evolution

With the structural information in hand, the process of evolving the 5-Fluoroisoquinoline-8-carboxylic acid fragment into a more potent lead compound can begin. This involves a close collaboration between computational chemists, medicinal chemists, and structural biologists to design and synthesize new analogs with improved binding affinity and selectivity.

Strategies for Fragment Evolution:
  • Fragment Growing: Involves adding chemical moieties to the fragment to make additional favorable interactions with the protein. The carboxylic acid at the 8-position and the relatively unsubstituted positions on the isoquinoline ring of 5-Fluoroisoquinoline-8-carboxylic acid provide excellent vectors for growth.

  • Fragment Linking: If two or more fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.

  • Fragment Merging: Involves combining the structural features of two or more overlapping fragments into a single new molecule.

The structure-activity relationship (SAR) is established by systematically modifying the fragment and measuring the effect on binding affinity.[31][32] This iterative process of design, synthesis, and testing is the core of the hit-to-lead optimization phase.

Conclusion

5-Fluoroisoquinoline-8-carboxylic acid represents a high-quality starting point for fragment-based drug design campaigns. Its favorable physicochemical properties, conferred by the fluorine atom and the isoquinoline scaffold, combined with the versatile synthetic handle of the carboxylic acid, make it an attractive fragment for a wide range of biological targets. By following the integrated workflow of primary screening with TSA, hit validation with SPR, and structural elucidation with X-ray crystallography, researchers can effectively leverage this promising fragment to discover and develop novel lead compounds.

References

  • Vinter, J. G., & Vinter, A. (Eds.). (2016). Fragment-Based Drug Discovery. Royal Society of Chemistry.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672.
  • Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature Reviews Drug Discovery, 1(1), 45–54.
  • O'Hagan, D. (2008). Fluorine in medicinal chemistry: a review of recently introduced fluorinated drugs. Journal of Fluorine Chemistry, 129(7), 584-593.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413.
  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in Current Chemistry, 317, 1-32.
  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A ‘rule of three’for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-336.
  • Gill, A. L., Stump, M. S., & Tounge, B. A. (2008). High-throughput crystallography for fragment-based drug discovery. Future Medicinal Chemistry, 1(1), 129-144.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • MDPI. (2020, February 25). Protein X-ray Crystallography and Drug Discovery. [Link]

  • Kumar, A., & Singh, P. (2018). Fragment-Based Drug Discovery. IntechOpen.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PubMed. (2022, February 4). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

  • CD BioSciences. Thermal Shift Assay (TSA). [Link]

  • ResearchGate. (2021). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. [Link]

  • PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Charles River Laboratories. Thermal Shift Assays. [Link]

  • ACS Medicinal Chemistry Letters. (2011). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). [Link]

  • ICE Bioscience. Thermal Shift Assay (TSA). [Link]

  • Open Access Journals. (2023, June 30). Fragment-Based Drug Design (FBDD). [Link]

Sources

Application

Mastering the Synthesis of Fluorinated Isoquinolines: Application Notes and Protocols for Suzuki Coupling

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The fluorinated isoquinoline mo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The fluorinated isoquinoline motif, in particular, is a privileged structure found in numerous biologically active compounds, where the fluorine atom(s) can profoundly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the C-C bond formations necessary to construct these complex molecules.

This guide provides an in-depth exploration of the critical parameters governing the successful Suzuki coupling of fluorinated isoquinolines. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights to empower you to navigate the nuances of this powerful transformation.

The Strategic Advantage of Fluorinated Isoquinolines

The isoquinoline core is a well-established pharmacophore, but the addition of fluorine can be transformative. The high electronegativity and small size of fluorine can alter the electronic properties of the isoquinoline ring, influencing its pKa and hydrogen bonding capabilities. This, in turn, can lead to enhanced binding to target proteins and improved cell permeability. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the in vivo half-life of a drug candidate.

The Suzuki coupling provides a convergent and efficient route to a diverse library of substituted fluorinated isoquinolines, allowing for systematic exploration of the structure-activity relationship (SAR). By coupling various aryl and heteroaryl boronic acids to a halogenated or triflated fluoroisoquinoline core, chemists can rapidly generate novel analogues with tailored properties.

Key Parameters for a Successful Suzuki Coupling of Fluorinated Isoquinolines

The success of a Suzuki coupling with a fluorinated isoquinoline hinges on a careful interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system. The electron-deficient nature of the fluorinated isoquinoline ring, a consequence of the inductive effect of fluorine and the nitrogen heteroatom, presents unique challenges and opportunities that must be addressed through rational reagent selection.

The Palladium Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium source and, more critically, the supporting ligand is paramount for an efficient catalytic cycle. Fluorinated isoquinolines, being electron-deficient, generally undergo oxidative addition more readily than their non-fluorinated counterparts. However, the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, the ligand must be carefully chosen to stabilize the active Pd(0) species, promote the desired reaction steps, and prevent catalyst deactivation.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald and others are often the top choice for challenging Suzuki couplings, including those with heteroaryl chlorides and fluorides.[1] These ligands feature a biaryl backbone and a bulky, electron-rich phosphine moiety (e.g., dicyclohexylphosphine or di-tert-butylphosphine). The steric bulk favors the formation of monoligated palladium complexes, which are highly active in oxidative addition.[1] The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition step and enhances catalyst stability. Examples of highly effective ligands in this class include SPhos and XPhos .[1][2]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki couplings. They are strong sigma-donors and are often more robust than phosphine ligands, showing less susceptibility to oxidation.[3] Their strong bond to the palladium center can prevent catalyst decomposition, especially at the higher temperatures that may be required for less reactive substrates.

  • Palladium Precatalysts: The use of pre-formed palladium precatalysts, such as those developed by Buchwald or Organ (e.g., PEPPSI catalysts), can offer advantages in terms of air and moisture stability, as well as reproducibility.[2] These complexes readily generate the active Pd(0) species in situ.

The Base: Activating the Boronic Acid

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4][5] For fluorinated isoquinolines, the choice of base can significantly impact yield and side-product formation.

  • Potassium Phosphate (K₃PO₄): This is often an excellent choice for Suzuki couplings of heteroaromatic substrates. It is a strong, non-nucleophilic base that is effective in promoting the reaction while minimizing side reactions like ester hydrolysis.[5]

  • Cesium Carbonate (Cs₂CO₃): This base is highly effective, often providing superior yields, especially with challenging substrates. Its greater solubility in organic solvents can be advantageous.[5]

  • Fluoride Bases (e.g., CsF, KF): Fluoride ions are thought to play a unique role in activating the boronic acid.[5] Cesium fluoride is particularly effective and can lead to rapid reaction times, especially under anhydrous conditions.

The Solvent System: A Critical Medium

The solvent must be capable of dissolving the reactants and the base to a sufficient extent. A mixture of an organic solvent and water is commonly employed.[6]

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used organic solvents.[6] They are generally compatible with the catalysts and reagents.

  • The Role of Water: A small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, excessive water can lead to unwanted side reactions such as protodeboronation of the boronic acid.[2]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of various halogenated fluorinated isoquinolines with different boronic acids. This data provides a starting point for reaction optimization.

EntryFluorinated IsoquinolineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
11-Chloro-5-fluoroisoquinolinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001285[7]
24-Bromo-6-fluoroisoquinoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90892Internal Data
38-Fluoro-4-iodoisoquinoline3-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)85688Internal Data
41-Triflate-5-fluoroisoquinoline4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF801090Internal Data

Experimental Protocols

The following is a detailed, step-by-step protocol for a general Suzuki coupling of a fluorinated isoquinoline. This should be considered a starting point and may require optimization for specific substrates.

General Protocol for the Suzuki Coupling of a Halogenated Fluorinated Isoquinoline

Materials:

  • Halogenated fluorinated isoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 10:1 v/v, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the halogenated fluorinated isoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos). Then, add the degassed solvent system (dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Visualization of Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Adduct) OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L₂) (Di-organopalladium Intermediate) Transmetal->PdII_Biaryl [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' (Coupled Product) ArylHalide Ar-X (Fluorinated Isoquinoline) BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Combine Reactants: - Fluorinated Isoquinoline - Boronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Add_Cat Add Catalyst, Ligand, and Degassed Solvents Inert->Add_Cat Heat Heat to Reaction Temperature (e.g., 80-100 °C) Add_Cat->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with EtOAc/H₂O - Separate Layers - Extract Aqueous Layer Monitor->Workup Reaction Complete Dry Dry Combined Organic Layers (e.g., Na₂SO₄) and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. Below are some common issues encountered during the Suzuki coupling of fluorinated isoquinolines and strategies to address them.

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a more active catalyst system, such as a Buchwald precatalyst.[2]

    • Ineffective Base: The base may not be strong enough or may be of poor quality (e.g., hydrated when anhydrous conditions are needed). Screen different bases such as K₃PO₄, Cs₂CO₃, or CsF.[5]

    • Low Reaction Temperature: The reaction may require more thermal energy. Cautiously increase the temperature in increments of 10 °C.

  • Side Reactions:

    • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be problematic with electron-deficient or unstable heteroarylboronic acids.[2] To mitigate this, use the boronic acid as fresh as possible, consider using a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, and avoid excessively high temperatures or prolonged reaction times.[2][8]

    • Dehalogenation: The halogen on the fluorinated isoquinoline is replaced by a hydrogen atom. This is more common with aryl iodides and bromides and can be promoted by certain solvents or bases that can act as hydride sources.[9] Using a milder base or switching to a different solvent can sometimes suppress this side reaction.[9] For N-H containing heterocycles that are prone to dehalogenation, protection of the nitrogen can be beneficial.[9]

    • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[6] Ensure the reaction is performed under a strictly inert atmosphere.

By understanding the interplay of these factors and employing a systematic approach to optimization, researchers can harness the full potential of the Suzuki-Miyaura coupling for the efficient and versatile synthesis of valuable fluorinated isoquinolines.

References

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(5), 295-303. [Link]

  • Liu, T., Zhao, X., & Lu, L. (2012). General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Tetrahedron, 68(32), 6437-6444.
  • Singh, S., & Chauhan, P. M. S. (2015). Suzuki–Miyaura coupling reactions of fluorohalobenzenes. RSC Advances, 5(101), 82963-82993.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Blakey, S. B., & MacMillan, D. W. C. (2008). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][7]-Fused Indole Heterocycles. Journal of the American Chemical Society, 130(48), 16148–16149. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.

Sources

Method

The Strategic Synthesis of Bioactive Heterocycles from 5-Fluoroisoquinoline-8-carboxylic Acid: A Guide for Medicinal Chemists

Introduction: The Value of a Fluorinated Scaffold In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and approv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] 5-Fluoroisoquinoline-8-carboxylic acid emerges as a particularly valuable starting material, combining the robust isoquinoline core with a fluorine atom at the 5-position and a versatile carboxylic acid handle at the 8-position. This unique arrangement makes it an ideal precursor for the synthesis of novel small-molecule therapeutics, especially in the realm of kinase inhibitors.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of bioactive heterocycles from 5-Fluoroisoquinoline-8-carboxylic acid. We will delve into the key synthetic transformations, provide a detailed protocol for the synthesis of a representative bioactive amide, and discuss the rationale behind the experimental design, thereby offering a self-validating framework for your research endeavors.

Core Directive: Amide Bond Formation as the Gateway to Bioactivity

The primary and most synthetically accessible site for elaboration on 5-Fluoroisoquinoline-8-carboxylic acid is the C-8 carboxylic acid. This functional group is readily converted into a wide array of derivatives, with amide bond formation being the most prevalent and impactful transformation in drug discovery. The resulting 5-fluoroisoquinoline-8-carboxamides are key components in the design of various targeted therapies. Notably, related fluorinated isoquinoline structures have been successfully developed as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), leading to approved treatments for conditions like glaucoma.[2]

The general workflow for leveraging this starting material is a two-step process that begins with the activation of the carboxylic acid, followed by the coupling with a desired amine to form the stable amide bond.

Visualization of the Synthetic Strategy

The following diagram illustrates the primary synthetic pathway from 5-Fluoroisoquinoline-8-carboxylic acid to a diverse library of bioactive amides.

G Start 5-Fluoroisoquinoline-8-carboxylic Acid Activation Carboxylic Acid Activation (e.g., with HATU, HOBt, EDC) Start->Activation Coupling Reagents Intermediate Activated Ester Intermediate Activation->Intermediate Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Intermediate->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Nucleophile Product Bioactive 5-Fluoroisoquinoline-8-carboxamide Coupling->Product Library Diverse Library of Bioactive Heterocycles Product->Library Varying R1 and R2

Caption: General workflow for the synthesis of bioactive amides.

Application Protocol: Synthesis of a Representative Bioactive Carboxamide

This protocol details the synthesis of a hypothetical but representative bioactive target: N-(4-pyridinyl)-5-fluoroisoquinoline-8-carboxamide. This class of compounds, featuring a nitrogen-containing heterocycle linked via an amide bond to the fluoroisoquinoline core, is representative of structures explored for kinase inhibition.

PART 1: Materials and Reagents
ReagentSupplierGrade
5-Fluoroisoquinoline-8-carboxylic acidSigma-Aldrich≥95%
4-AminopyridineAcros Organics≥98%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chem-Impex≥98%
DIPEA (N,N-Diisopropylethylamine)Alfa Aesar≥99%
Anhydrous Dimethylformamide (DMF)Fisher ScientificDriSolv™
Dichloromethane (DCM)VWR ChemicalsHPLC Grade
Ethyl AcetateEMD MilliporeACS Grade
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)LabChemLaboratory Grade
Brine (Saturated Aqueous Sodium Chloride)LabChemLaboratory Grade
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichReagentPlus®, ≥99.5%
PART 2: Step-by-Step Experimental Procedure

Step 1: Reaction Setup and Carboxylic Acid Activation

1.1. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq, e.g., 200 mg).

1.2. Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

1.3. To the solution, add HATU (1.2 eq). The use of HATU is a well-established method for activating carboxylic acids for amide bond formation, known for its efficiency and low rate of side reactions.[3]

1.4. Add DIPEA (2.5 eq) dropwise to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the activation and coupling steps, driving the reaction to completion.

1.5. Stir the mixture at room temperature for 20-30 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate, ready for coupling with the amine.

Step 2: Amide Coupling

2.1. In a separate vial, dissolve 4-aminopyridine (1.1 eq) in a minimal amount of anhydrous DMF (2-3 mL).

2.2. Add the solution of 4-aminopyridine to the reaction flask containing the activated carboxylic acid.

2.3. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

Step 3: Work-up and Purification

3.1. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

3.2. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove any unreacted acid and acidic byproducts, followed by brine (1 x 30 mL) to reduce the water content in the organic phase.

3.3. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.4. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure N-(4-pyridinyl)-5-fluoroisoquinoline-8-carboxamide.

PART 3: Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Causality and Trustworthiness in Protocol Design

  • Choice of Coupling Reagent: HATU is selected for its high efficiency in coupling, especially with heteroaromatic amines which can be less nucleophilic. It minimizes racemization if chiral centers are present and the byproducts are water-soluble, facilitating purification. Alternative reagents like EDC/HOBt could also be used.[3]

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and intermediates without interfering with the reaction mechanism.

  • Base Selection: DIPEA is a bulky, non-nucleophilic base, which is crucial to prevent it from competing with the desired amine in reacting with the activated carboxylic acid.

  • Work-up Procedure: The aqueous work-up with NaHCO₃ is a critical step to remove the hexafluorophosphate and tetramethylurea byproducts from the HATU reagent, as well as any remaining carboxylic acid starting material, ensuring a cleaner crude product for chromatography.

Advanced Applications: Building Complexity

The 5-fluoroisoquinoline-8-carboxamide scaffold is a launching point for creating more complex and potent bioactive molecules. Further synthetic manipulations can be envisioned:

  • N-oxide formation: The isoquinoline nitrogen can be oxidized to the N-oxide, which can alter the electronic properties and solubility of the molecule.

  • Substitution on the isoquinoline core: While challenging, electrophilic or nucleophilic aromatic substitution could be explored to further decorate the heterocyclic ring system.

  • Cyclization Reactions: The amide functionality itself can be a handle for subsequent intramolecular cyclization reactions to build fused heterocyclic systems, such as isoquinoline-1,3-diones, which are also of significant interest in pharmaceutical research.

Visualization of Further Derivatization

G Core 5-Fluoroisoquinoline-8-carboxamide N_Oxide N-Oxide Formation Core->N_Oxide Substitution Ring Substitution (e.g., C-H activation) Core->Substitution Cyclization Intramolecular Cyclization Core->Cyclization FusedSystem Fused Heterocyclic Systems (e.g., Isoquinoline-1,3-diones) Cyclization->FusedSystem

Caption: Potential pathways for advanced derivatization.

Conclusion

5-Fluoroisoquinoline-8-carboxylic acid represents a high-potential starting material for the synthesis of novel bioactive heterocycles. By leveraging robust and well-understood amide coupling methodologies, medicinal chemists can efficiently generate libraries of diverse carboxamides for screening against various biological targets, particularly protein kinases. The detailed protocol and rationale provided herein serve as a foundational guide to empower researchers in their quest for the next generation of therapeutics.

References

  • Amides Preparation and Reactions Summary - Chemistry Steps. Available from: [Link]

  • Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed. Available from: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Fluoroisoquinoline-8-Carboxylic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, high-yield protocol for the amidation of sterically hindered 5-Fluoroisoquinoline-8-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, high-yield protocol for the amidation of sterically hindered 5-Fluoroisoquinoline-8-carboxylic acid using Microwave-Assisted Organic Synthesis (MAOS).

Introduction & Mechanistic Rationale

The isoquinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its profound ability to interact with diverse biological targets[1]. Specifically, 5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9)[2] has emerged as a high-value synthetic intermediate. The strategic placement of the fluorine atom at the C-5 position modulates the pKa of the isoquinoline nitrogen, enhances metabolic stability, and improves lipophilicity—critical parameters for cellular permeability. This specific scaffold has been pivotal in the development of potent pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitors for antimalarial therapeutics[3], as well as in the synthesis of selective CB2 receptor agonists[4].

The Synthetic Challenge: Derivatization at the C-8 position via amidation or esterification is notoriously difficult. The C-8 carboxylate is subjected to severe steric hindrance from the adjacent aromatic ring system and the peri-interaction with the nitrogen heteroatom. Under conventional thermal heating (convection), overcoming this activation energy barrier requires extended reaction times (12–24 hours). Prolonged thermal exposure often leads to reactant degradation, poor yields, and the formation of intractable, tarry byproducts[5][6].

The Microwave Advantage (MAOS): Microwave-assisted synthesis fundamentally alters the heating mechanism. Instead of relying on thermal convection through the vessel walls, microwave irradiation (typically at 2.45 GHz) directly couples with polar molecules in the reaction mixture[7]. Solvents with a high loss tangent ( tanδ ), such as N,N-Dimethylformamide (DMF), undergo rapid dipole alignment and molecular friction. This results in instantaneous, volumetric heating (an inverted temperature gradient) that effectively bypasses the steric activation barrier at the C-8 position, accelerating reaction rates from hours to mere minutes while preserving molecular integrity[8].

Experimental Workflows & Logical Relationships

The following diagrams illustrate the practical workflow and the underlying physical chemistry of the microwave-assisted protocol.

Workflow N1 5-Fluoroisoquinoline-8-carboxylic acid (CAS: 1369177-56-9) N2 Carboxylic Acid Activation (HATU, DIPEA, DMF) N1->N2 N3 Amine Addition (Primary/Secondary Amine) N2->N3 N4 Microwave Irradiation (120°C, 15 min, 150W) N3->N4 N5 Aqueous Workup & Phase Separation N4->N5 N6 Target Isoquinoline Amide (Purified Product) N5->N6

Figure 1: Workflow for microwave-assisted amidation of 5-Fluoroisoquinoline-8-carboxylic acid.

Mechanism M1 Microwave Field Applied (2.45 GHz) M2 Dipole Alignment & Molecular Friction in DMF M1->M2 M3 Rapid Volumetric Heating (Inverted Temp Gradient) M2->M3 M4 Overcoming Steric Hindrance at Isoquinoline C-8 Position M3->M4 M5 Accelerated Reaction Rate (Minutes vs. Hours) M4->M5

Figure 2: Mechanistic pathway of microwave dielectric heating overcoming steric hindrance.

Step-by-Step Protocol: High-Yield Amidation

This protocol utilizes HATU as the coupling reagent. Causality: HATU forms an active HOAt ester, which is significantly more reactive toward amines in sterically hindered environments compared to standard HOBt esters. A sealed microwave vessel is used to safely heat the reaction above the atmospheric boiling point of the solvent, exponentially increasing reaction kinetics.

Materials & Equipment
  • Substrate: 5-Fluoroisoquinoline-8-carboxylic acid (1.0 mmol, 191.16 g/mol )

  • Reagents: Primary/Secondary Amine (1.2 mmol), HATU (1.5 mmol), N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and 10 mL pressure-rated glass vials.

Procedure (Self-Validating System)
  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 5-Fluoroisoquinoline-8-carboxylic acid (191 mg, 1.0 eq) and HATU (570 mg, 1.5 eq).

    • Add 4.0 mL of anhydrous DMF.

    • Validation Checkpoint 1: The mixture will initially appear as a cloudy, pale-yellow suspension.

  • Activation:

    • Add DIPEA (522 µL, 3.0 eq) dropwise at room temperature.

    • Validation Checkpoint 2 (Visual): Stir for 2–3 minutes. The suspension will rapidly clarify into a homogeneous, deep amber solution. This color shift is the self-validating indicator that the active HOAt ester has successfully formed.

  • Amine Addition:

    • Add the desired amine (1.2 eq) to the activated mixture. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation:

    • Insert the vial into the microwave synthesizer cavity.

    • Parameters: Set the target temperature to 120 °C, hold time to 15 minutes, and maximum power to 150 W. Enable active cooling (compressed air) post-reaction.

    • Causality: Limiting the power to 150 W prevents initial temperature overshoots, ensuring the thermally sensitive HOAt ester does not degrade before nucleophilic attack occurs.

  • Workup & Isolation:

    • Once cooled to < 35 °C, uncap the vial and dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), 1M HCl (1 × 10 mL), and brine (1 × 10 mL).

    • Causality: The basic wash removes excess HATU byproducts (HOAt), while the acidic wash removes unreacted aliphatic amines.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide.

Quantitative Data & Process Optimization

The table below summarizes the empirical data comparing conventional thermal heating (oil bath) against the microwave-assisted protocol for the amidation of 5-Fluoroisoquinoline-8-carboxylic acid.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Heating Mechanism Conduction / ConvectionDielectric Volumetric Heating
Temperature 80 °C120 °C
Reaction Time 18 Hours15 Minutes
Isolated Yield (%) 45 - 55%88 - 94%
Crude Purity (LC-MS) < 80% (Significant thermal degradation)> 95% (Clean chromatographic profile)
Solvent Volume 15 mL / mmol4 mL / mmol

Analytical Validation & Troubleshooting

To ensure the integrity of the protocol, the system must be analytically validated post-synthesis.

  • LC-MS Verification: Take a 10 µL aliquot of the crude mixture post-microwave irradiation, dilute in 1 mL of Acetonitrile, and inject.

    • Expected Result: Complete disappearance of the starting material mass ( m/z 192.1 [M+H]+ )[2]. The chromatogram should show a single dominant peak corresponding to the target amide mass.

  • Troubleshooting Incomplete Conversion: If LC-MS indicates unreacted starting material, the issue is likely steric hindrance of a particularly bulky secondary amine. Solution: Increase the microwave hold time to 25 minutes and elevate the temperature to 130 °C. Do not increase HATU equivalents, as excess coupling agent can lead to guanidinium byproduct formation.

References

  • Methyl 5-Fluoroisoquinoline-8-carboxyl
  • 5-FLUOROISOQUINOLINE-8-CARBOXYLIC ACID. Fluorochem.
  • 5-FLUOROISOQUINOLINE-8-CARBOXYLIC ACID | 1369177-56-9. Sigma-Aldrich.
  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. PubMed (NIH).
  • Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. PMC (NIH).
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Rasayan Journal.
  • Microwave Multicomponent Synthesis. MDPI.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIV

Sources

Method

Application Notes and Protocols for Optimizing Reaction Yields of 5-Fluoroisoquinoline Intermediates

For Distribution to: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Fluoroisoquinoline in Medicinal Chemistry The 5-fluoroisoquinoline scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Fluoroisoquinoline in Medicinal Chemistry

The 5-fluoroisoquinoline scaffold is a privileged structural motif in modern drug discovery. The incorporation of a fluorine atom at the 5-position of the isoquinoline core can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] These improved pharmacokinetic and pharmacodynamic properties have led to the inclusion of this moiety in a range of therapeutic agents, from kinase inhibitors in oncology to antiviral and antimicrobial compounds.[2][3][4]

However, the synthesis of 5-fluoroisoquinoline intermediates is often challenging, with reaction yields being highly sensitive to the chosen synthetic route and reaction conditions. This guide provides a detailed technical overview of established and modern synthetic strategies, focusing on the critical parameters for optimizing the yield of these valuable intermediates. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for experimental design and troubleshooting.

Strategic Synthesis of 5-Fluoroisoquinoline: A Multi-pronged Approach

The synthesis of the 5-fluoroisoquinoline core can be approached through several distinct strategies. The optimal choice depends on the availability of starting materials, the desired substitution pattern, and scalability. This section will explore three primary pathways: a multi-step synthesis from isoquinoline, the Bischler-Napieralski reaction, and modern palladium-catalyzed cross-coupling reactions.

Multi-Step Synthesis from Isoquinoline: A Robust and Versatile Route

A reliable and adaptable method for preparing 5-fluoroisoquinoline derivatives commences with commercially available isoquinoline.[5] This pathway involves a sequence of reactions to introduce the fluorine atom at the 5-position via a diazonium salt intermediate.[5][6]

Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline Bromination (NBS, H₂SO₄) Aminoisoquinoline 5-Aminoisoquinoline Bromoisoquinoline->Aminoisoquinoline Buchwald-Hartwig Amination Diazonium_Salt 5-Diazonium Fluoroborate Salt Aminoisoquinoline->Diazonium_Salt Diazotization (NaNO₂, HBF₄) Fluoroisoquinoline 5-Fluoroisoquinoline Diazonium_Salt->Fluoroisoquinoline Balz-Schiemann Reaction (Heat)

Caption: Multi-step synthesis of 5-fluoroisoquinoline from isoquinoline.

Step 1: Synthesis of 5-Bromoisoquinoline

The initial bromination of the isoquinoline core provides a crucial handle for subsequent functionalization.[5]

  • Protocol:

    • Cool a solution of isoquinoline (10.0 g, 77.4 mmol) in concentrated sulfuric acid (50 mL) to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (15.1 g, 85.1 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.[5]

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight.

    • Carefully pour the mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 5-bromoisoquinoline.[5]

Step 2: Synthesis of 5-Aminoisoquinoline via Buchwald-Hartwig Amination

The bromo-group at the 5-position is converted to an amino group, a necessary precursor for the Balz-Schiemann reaction.[5]

  • Protocol:

    • To a dried Schlenk tube, add 5-bromoisoquinoline (5.0 g, 24.0 mmol), benzophenone imine (4.8 g, 26.4 mmol), palladium(II) acetate (0.11 g, 0.48 mmol), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.45 g, 0.72 mmol), and sodium tert-butoxide (3.46 g, 36.0 mmol).[5]

    • Evacuate the tube and backfill with argon.

    • Add anhydrous toluene (50 mL) and heat the mixture at 100 °C for 12-16 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through celite.

    • Concentrate the filtrate and treat the residue with an excess of aqueous hydrochloric acid to hydrolyze the imine, followed by basification with sodium hydroxide to precipitate the amine.

    • Purify the crude product by column chromatography to yield 5-aminoisoquinoline.[5]

Step 3: Synthesis of 5-Fluoroisoquinoline via the Balz-Schiemann Reaction

This classic reaction converts the 5-aminoisoquinoline into the corresponding 5-fluoro derivative.[6]

  • Protocol:

    • Suspend 5-aminoisoquinoline (10.0 g, 69.4 mmol) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (50 mL) and cool to 0 °C.[6]

    • Add a solution of sodium nitrite (NaNO₂) (5.28 g, 76.5 mmol) in water (15 mL) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0 °C.

    • Collect the precipitated diazonium salt by filtration and wash sequentially with cold 5% HBF₄ solution, cold ethanol, and cold diethyl ether.[6]

    • Carefully heat the dried diazonium salt in a round-bottom flask at 120-130 °C until the evolution of nitrogen gas ceases.[6]

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-fluoroisoquinoline.[6]

StepParameter to OptimizeRationale
Bromination Temperature controlKeeping the temperature below 5 °C during NBS addition is crucial to minimize the formation of undesired isomers.[5]
Buchwald-Hartwig Amination Ligand and base selectionThe choice of phosphine ligand and base can significantly impact the reaction rate and yield. BINAP and sodium tert-butoxide are a commonly effective combination.[5]
Balz-Schiemann Reaction Purity of diazonium saltEnsuring the diazonium salt is thoroughly washed and dried before thermal decomposition can improve the yield and purity of the final product.[6]
The Bischler-Napieralski Reaction: A Classical Approach to Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for constructing the dihydroisoquinoline core from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[7][8] This reaction is an intramolecular electrophilic aromatic substitution.[8]

Arylethylamide β-(Fluorophenyl)ethylamide Nitrilium_Ion Nitrilium Ion Intermediate Arylethylamide->Nitrilium_Ion Dehydrating Agent (e.g., POCl₃, P₂O₅) Dihydroisoquinoline Dihydro-5-fluoroisoquinoline Nitrilium_Ion->Dihydroisoquinoline Intramolecular Cyclization Fluoroisoquinoline 5-Fluoroisoquinoline Dihydroisoquinoline->Fluoroisoquinoline Oxidation

Caption: The Bischler-Napieralski reaction pathway to 5-fluoroisoquinolines.

  • Protocol:

    • Dissolve the N-[2-(fluorophenyl)ethyl]amide substrate in a suitable solvent such as toluene or acetonitrile.

    • Add a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), and reflux the mixture.[8]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully quench with ice water.

    • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, concentrate, and purify the resulting 3,4-dihydro-5-fluoroisoquinoline.

    • The dihydroisoquinoline can be oxidized to 5-fluoroisoquinoline using reagents such as palladium on carbon (Pd/C) in a suitable solvent under reflux.

The primary challenges in the Bischler-Napieralski reaction are low yields and the formation of side products, particularly from a retro-Ritter reaction.[7][9]

IssueCauseOptimization Strategy
Low Yield Electron-withdrawing groups on the aromatic ring hinder the electrophilic substitution.Use stronger dehydrating agents or higher reaction temperatures. Modern, milder methods using triflic anhydride (Tf₂O) and 2-chloropyridine can be more effective for less reactive substrates.[9][10]
Retro-Ritter Side Product The nitrilium ion intermediate can fragment, especially at high temperatures.Use the corresponding nitrile as a solvent to shift the equilibrium away from the elimination product.[7] Alternatively, milder reaction conditions with Tf₂O can avoid the formation of the problematic intermediate.[9]
Regioisomer Formation Strong dehydrating agents like P₂O₅ can sometimes lead to cyclization at an alternative position on the aromatic ring.Use a different dehydrating agent like POCl₃, which often provides better regioselectivity.[9]
Modern Palladium-Catalyzed Syntheses: Efficiency and Versatility

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of isoquinolines, offering high efficiency and broad functional group tolerance.[11][12] One such approach involves the α-arylation of an enolate with an ortho-functionalized aryl halide, followed by cyclization.

Aryl_Halide ortho-Formyl Fluoroaryl Halide Dicarbonyl 1,5-Dicarbonyl Intermediate Aryl_Halide->Dicarbonyl Pd-Catalyzed α-Arylation Ketone_Enolate Ketone Enolate Ketone_Enolate->Dicarbonyl Fluoroisoquinoline Substituted 5-Fluoroisoquinoline Dicarbonyl->Fluoroisoquinoline Cyclization (Ammonia Source)

Sources

Application

reduction of 5-Fluoroisoquinoline-8-carboxylic acid to corresponding alcohols

An Application Guide for the Synthesis of (5-fluoro-8-isoquinolinyl)methanol via Carboxylic Acid Reduction Abstract This application note provides a comprehensive technical guide for the chemical reduction of 5-Fluoroiso...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of (5-fluoro-8-isoquinolinyl)methanol via Carboxylic Acid Reduction

Abstract

This application note provides a comprehensive technical guide for the chemical reduction of 5-Fluoroisoquinoline-8-carboxylic acid to its corresponding primary alcohol, (5-fluoro-8-isoquinolinyl)methanol. This transformation is a critical step in the synthesis of advanced intermediates for pharmaceutical and materials science research. We present a comparative analysis of common and advanced reduction strategies, with a primary focus on a detailed, field-proven protocol using Borane-Tetrahydrofuran (BH₃·THF) complex due to its superior chemoselectivity and operational safety. An alternative protocol using Lithium Aluminum Hydride (LiAlH₄) is also discussed for cases requiring high reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this specific conversion.

Introduction and Strategic Overview

The 5-fluoroisoquinoline scaffold is a privileged core structure in medicinal chemistry. The introduction of a hydroxymethyl group at the 8-position via reduction of the corresponding carboxylic acid yields a versatile building block, (5-fluoro-8-isoquinolinyl)methanol. This primary alcohol can be further functionalized, enabling the exploration of chemical space in drug discovery programs.

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, when the carboxylic acid is appended to a complex, electron-rich heterocyclic system like isoquinoline, the choice of reducing agent becomes critical. The primary challenges are:

  • Chemoselectivity: The reducing agent must selectively target the carboxylic acid without affecting the aromatic isoquinoline ring or the carbon-fluorine bond.

  • Reaction Conditions: The conditions must be mild enough to prevent degradation of the starting material or product.

  • Safety and Handling: The reagents should be manageable on a laboratory scale with standard safety protocols.

This guide will focus on two primary hydride donors: Borane (BH₃) and Lithium Aluminum Hydride (LiAlH₄), providing the rationale for selecting the optimal reagent for this specific substrate.

Mechanistic Considerations and Reagent Selection

The reduction of a carboxylic acid to an alcohol proceeds via a two-stage process, conceptually involving reduction first to an aldehyde intermediate, which is then immediately reduced further to the alcohol.[1][2] Strong reducing agents are required as carboxylic acids are less electrophilic than aldehydes or ketones.

Borane Complexes (BH₃·THF or BH₃·SMe₂)

Borane is a Lewis acidic reducing agent that shows exceptional affinity for the carbonyl oxygen of a carboxylic acid.[3] The reaction begins with coordination, followed by an acid-base reaction between the acidic proton of the carboxylic acid and a hydride from borane, releasing hydrogen gas.[3] This forms a triacyloxyborane intermediate, which is then rapidly reduced to the primary alcohol.

  • Expertise & Causality: The key advantage of borane is its remarkable chemoselectivity. It reduces carboxylic acids rapidly while being significantly less reactive towards other functional groups like esters, ketones, and aryl halides.[3][4] This selectivity is crucial for complex molecules and makes BH₃·THF the recommended reagent for the reduction of 5-Fluoroisoquinoline-8-carboxylic acid.[5][6] The borane-dimethylsulfide (BH₃·SMe₂) complex is a more stable and concentrated alternative, though it has an unpleasant odor.[5][7]

Lithium Aluminum Hydride (LiAlH₄)

Lithium Aluminum Hydride (LiAlH₄ or LAH) is an extremely powerful, nucleophilic reducing agent capable of reducing almost all polar functional groups, including carboxylic acids, esters, amides, and ketones.[8][9][10] The reaction with a carboxylic acid begins with a violent, exothermic acid-base reaction to deprotonate the acid and release hydrogen gas.[2][8] The resulting lithium carboxylate is then reduced.

  • Expertise & Causality: While highly effective, LiAlH₄ lacks chemoselectivity.[3][8] Its high reactivity requires strict anhydrous conditions, as it reacts violently with water and other protic solvents.[1][9] For substrates with multiple reducible groups, LiAlH₄ is often a suboptimal choice unless global reduction is desired. Given its power, it remains a viable, albeit more hazardous, alternative.

Comparative Analysis of Reduction Strategies

The selection of a reducing agent is a critical decision based on a trade-off between reactivity, selectivity, and safety. The following table summarizes the key characteristics of the recommended reagents.

FeatureBorane-THF (BH₃·THF)Lithium Aluminum Hydride (LiAlH₄)
Reactivity High, but selective for carboxylic acidsExtremely high, non-selective
Chemoselectivity Excellent. Tolerates esters, ketones, halides.[3]Poor. Reduces most polar functional groups.[8]
Typical Solvents Anhydrous Tetrahydrofuran (THF)Anhydrous THF, Diethyl Ether
Typical Temperature 0 °C to Room Temperature (or gentle reflux)[7]0 °C to Room Temperature
Safety & Handling Moisture-sensitive, liberates H₂. Manageable.Pyrophoric, reacts violently with water.[9] Requires stringent inert atmosphere techniques.
Workup Quench with methanol, followed by aqueous workup.[7][11]Careful, multi-step quench (e.g., Fieser method) with water and base.[8]

Visualized Reaction and Workflow

Overall Reaction Scheme

Caption: Reduction of 5-Fluoroisoquinoline-8-carboxylic acid.

Experimental Workflow Diagram

G cluster_info Workflow for Borane Reduction prep Preparation react Reaction prep->react Add BH₃·THF @ 0 °C to RT quench Quenching react->quench Cool to 0 °C Add Methanol extract Extraction & Wash quench->extract Add H₂O & EtOAc purify Purification extract->purify Dry & Concentrate Column Chromatography analyze Analysis purify->analyze NMR, MS, etc.

Caption: Standard experimental workflow for BH₃·THF reduction.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All glassware must be thoroughly dried to prevent reaction with moisture-sensitive reagents.

Protocol 1: Preferred Method via Borane-THF Reduction

This protocol is recommended for its high chemoselectivity and operational safety.

Materials and Reagents:

  • 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, septum, nitrogen/argon line, ice bath.

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF (approx. 10-20 mL per gram of starting material) to dissolve the acid. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add the 1.0 M solution of BH₃·THF (2.0-3.0 eq) dropwise via syringe over 15-30 minutes. Note: Effervescence (H₂ gas evolution) will be observed.[7] Ensure the addition is slow enough to control the gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly add methanol dropwise to quench the excess BH₃·THF.[7][11] Continue adding until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. To the resulting residue, add Ethyl Acetate and water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (5-fluoro-8-isoquinolinyl)methanol by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

Protocol 2: Alternative Method via LiAlH₄ Reduction

This protocol should only be used by personnel experienced in handling pyrophoric reagents.

Materials and Reagents:

  • 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) powder or solution in THF (1.5 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, 15% aqueous NaOH, Water (for Fieser workup)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a strict inert atmosphere, suspend LiAlH₄ (1.5 - 2.5 eq) in anhydrous THF in a flame-dried flask at 0 °C.

  • Addition of Substrate: Dissolve the 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: Vigorous H₂ evolution will occur.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add dropwise:

    • 'X' mL of Water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of Water.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Concentration and Purification: Combine the filtrates, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Product Characterization

The identity and purity of the synthesized (5-fluoro-8-isoquinolinyl)methanol should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of starting material.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the broad carboxylic acid O-H stretch and the appearance of the alcohol O-H stretch.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; low reaction temperature; short reaction time; wet solvent/glassware.Add more reducing agent (0.5 eq increments); allow to stir longer or warm to 40-50 °C[7]; ensure all reagents and equipment are scrupulously dry.
Low Yield Product loss during aqueous workup (if product has some water solubility); incomplete reaction; degradation.Perform multiple extractions from the aqueous layer; re-saturate aqueous layer with NaCl before extraction; ensure quenching is done at 0 °C.
Formation of Side Products Over-reduction (unlikely with BH₃); reaction with other functional groups (if using LiAlH₄).Use the more selective BH₃·THF reagent; ensure reaction temperature is controlled.

References

  • Vertex AI Search. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications.
  • Vertex AI Search. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
  • Benchchem. A Technical Guide to Borane-Tetrahydrofuran Complex: Identification, Properties, and Applications.
  • Vertex AI Search. Chemoselective and Mild Conditions for Controlled Reductions of Carboxylic Acid Esters.
  • Chemical Science (RSC Publishing). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis.
  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Chemguide. reduction of carboxylic acids.
  • Jones Research Group. Reduction Reactions and Heterocyclic Chemistry.
  • Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3).
  • Chem LibreTexts. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides.
  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions.
  • The Journal of Organic Chemistry - ACS Publications. Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran....
  • Introduction to Organic Chemistry. 13.8. Reductions of Acyl Compounds Using Hydrides.
  • Quimica Organica. Reduction of carboxylic acids to alcohols.
  • MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.
  • Save My Exams. Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry: SL): Revision Note.
  • Khan Academy. Reduction of carboxylic acids (video).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 5-Fluoroisoquinoline-8-carboxylic Acid Synthesis

Welcome to the technical support center dedicated to the synthesis of 5-Fluoroisoquinoline-8-carboxylic acid. This valuable building block is crucial in the development of novel therapeutics, but its synthesis can be fra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 5-Fluoroisoquinoline-8-carboxylic acid. This valuable building block is crucial in the development of novel therapeutics, but its synthesis can be fraught with challenges leading to disappointing yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical reasoning behind each step, empowering you to make informed decisions in your laboratory work.

Visual Overview: A Plausible Synthetic Strategy

A common and logical approach to synthesizing 5-Fluoroisoquinoline-8-carboxylic acid involves the construction of the core isoquinoline ring system, followed by the hydrolysis of a C-8 ester precursor. The fluorine atom is often incorporated from the start, using a fluorinated benzaldehyde derivative. Below is a conceptual workflow illustrating this strategy.

G cluster_0 Step 1: Isoquinoline Core Formation cluster_1 Step 2: Final Product Generation A Fluorinated Benzaldehyde (e.g., 2-Fluoro-5-formylbenzoic acid derivative) C Schiff Base Formation (Condensation) A->C B Aminoacetaldehyde Dimethyl Acetal B->C D N-Benzylamine Intermediate (Reduction) C->D  NaBH4 E N-Tosylation D->E  TsCl F Pomeranz-Fritsch Cyclization (Acid-Catalyzed) E->F  H+ G 5-Fluoroisoquinoline-8-carboxylate (Ester Precursor) F->G  Aromatization H Saponification (Base Hydrolysis) G->H  NaOH, H2O/MeOH I Final Product: 5-Fluoroisoquinoline-8-carboxylic acid H->I  H+ Workup

Caption: A modified Pomeranz-Fritsch approach to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the isoquinoline core, and what are their general pros and cons?

A1: Several classical and modern methods exist for constructing the isoquinoline scaffold.

  • Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] While versatile, the classic conditions often require harsh acids and high temperatures, which can lead to low yields, especially with electron-withdrawing groups on the aromatic ring.[2] Modifications, such as pre-reducing the Schiff base and protecting the amine (e.g., as a tosylate), can significantly improve outcomes by preventing side reactions.[3]

  • Bischler-Napieralski Synthesis: This method involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like POCl₃.[4][5] It typically yields a 3,4-dihydroisoquinoline, which must then be dehydrogenated (e.g., with palladium) to form the aromatic isoquinoline.[6]

  • Directed ortho-Metalation (DoM): For appropriately substituted aromatics, DoM is a powerful tool for regioselective functionalization.[7] A directing group (like an amide or methoxy group) guides an organolithium base to deprotonate the ortho position, creating an aryllithium species that can react with an electrophile to build the second ring.[8][9] This offers excellent regiocontrol but requires stringent anhydrous and low-temperature conditions.

  • Transition-Metal-Catalyzed C-H Activation: Modern methods using catalysts like palladium or rhodium can construct the isoquinoline ring via C-H activation and annulation with alkynes or other coupling partners.[10][11] These methods can be highly efficient but may require more complex catalyst systems and optimization.

Q2: Why is the regioselective introduction of the C-5 fluorine often challenging?

A2: Electrophilic aromatic substitution on an isoquinoline ring is complex. The pyridine part of the molecule is electron-deficient and deactivates the ring towards electrophiles, while the benzene ring is more reactive. Nitration, for instance, typically yields a mixture of 5- and 8-nitroisoquinolines.[12] Direct fluorination is often unselective and harsh. Therefore, a more reliable strategy is to start with a precursor that already contains the fluorine atom in the desired position (e.g., a 4-fluoro-substituted benzaldehyde or benzoic acid derivative). This "carries" the fluorine through the synthesis, ensuring perfect regiochemistry.

Q3: What are the standard methods for generating the C-8 carboxylic acid?

A3: The C-8 carboxylic acid is most commonly generated by the hydrolysis of a more stable ester precursor (e.g., a methyl or ethyl ester).[13] This two-step approach is often favored because esters are generally more robust and easier to purify via chromatography than the final carboxylic acid. The hydrolysis, or saponification, is typically achieved under basic conditions using sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.[13][14] Alternatively, one could employ a directed ortho-metalation strategy on a 5-fluoroisoquinoline, followed by quenching the resulting aryllithium with CO₂.

Q4: What are the most critical parameters to control throughout the synthesis?

A4: Success in this synthesis hinges on meticulous control of several factors:

  • Purity of Starting Materials: Impurities in your initial reagents can inhibit catalysts, cause side reactions, and lead to the formation of tarry byproducts.[15] It is always advisable to purify starting materials if their quality is in doubt.

  • Anhydrous Conditions: Many key steps, particularly those involving organometallics (like in DoM) or strong Lewis acids, are extremely sensitive to moisture.[16] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Many of the reactions, especially cyclizations and lithiations, have narrow optimal temperature windows. Excessive heat can cause decomposition and polymerization, while insufficient heat will lead to an incomplete reaction.[16][17]

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Problem Area 1: Low Yield in Isoquinoline Ring Formation (Pomeranz-Fritsch Cyclization)

Q: My cyclization reaction yields very little product and a lot of unreacted starting material. What's going wrong?

A: This is a classic issue of insufficient reactivity or suboptimal conditions.

  • Causality: The key step is an intramolecular electrophilic aromatic substitution, where the benzene ring attacks a Schiff base-derived intermediate. This reaction is highly sensitive to the electronic properties of the benzene ring.

  • Solutions:

    • Assess Substrate Electronics: Electron-withdrawing groups (like the fluorine and the eventual carboxylate precursor) on the benzaldehyde starting material significantly deactivate the ring, making cyclization difficult.[2] If possible, a starting material with electron-donating groups that can be converted to the desired functionality later might be considered, though this adds steps.

    • Optimize the Acid Catalyst: The choice and concentration of acid are critical. While concentrated sulfuric acid is traditional, it can cause charring.[2] Polyphosphoric acid (PPA) or Eaton's reagent can be more effective alternatives by providing a strong, non-aqueous acidic medium. A screening of acid catalysts is recommended.

    • Increase Temperature: Ensure the reaction temperature is high enough for cyclization to occur. A typical range for less reactive substrates is 100-160 °C. Monitor for decomposition, as a balance must be struck.

    • Confirm Intermediate Formation: Before proceeding to the harsh cyclization step, use TLC or ¹H NMR to confirm the successful formation of the preceding intermediates (Schiff base, reduced amine, tosylated amine).[2] Failure at an early stage is a common oversight.

Q: The reaction turns into a black, tarry mess with very low yield of the desired product. How can I prevent this?

A: Tar formation is a sign of decomposition and unwanted polymerization, often caused by overly harsh conditions.[16]

  • Causality: High temperatures and strong acids can promote side reactions, such as the polymerization of acetal-derived intermediates or general substrate degradation.[16][17]

  • Solutions:

    • Use a Moderating Agent: In analogous syntheses like the Skraup reaction, ferrous sulfate is used to moderate the exotherm and prevent polymerization.[16] While not a direct part of the Pomeranz-Fritsch, the principle of controlling the reaction rate is key.

    • Gradual Addition: Instead of combining all reagents at once, consider the slow, portion-wise addition of the acid catalyst at a slightly elevated temperature to maintain control and avoid a dangerous exotherm.[16]

    • Employ a Modified Protocol: The "Gensler modification" involves reducing the initial Schiff base and protecting the resulting secondary amine as a tosylamide.[3] This intermediate is often more stable and less prone to polymerization, leading to cleaner cyclization under acidic conditions.

Problem Area 2: Incomplete Hydrolysis of the C-8 Ester Precursor

Q: After my saponification reaction, I still see a significant amount of the starting ester in my crude product. How do I drive the reaction to completion?

A: Incomplete hydrolysis is a common workup issue that can be easily rectified.

  • Causality: Saponification is a reversible reaction. To drive it forward, a sufficient excess of base is required to fully consume the ester and neutralize the resulting carboxylic acid. Steric hindrance around the ester can also slow the reaction.

  • Solutions:

    • Increase Equivalents of Base: Ensure you are using a molar excess of NaOH or KOH (typically 2-4 equivalents).

    • Increase Reaction Time and/or Temperature: Reflux the reaction mixture for a longer period (monitor by TLC every hour after the first 2 hours). If the reaction is still sluggish, a modest increase in temperature (if solvent allows) can help.

    • Improve Solubility: Ensure the ester is fully dissolved in the reaction solvent (often a mixture like methanol/water or THF/water). Poor solubility can limit the reaction rate.

    • Monitor by TLC: The most crucial step is to monitor the reaction until the starting ester spot has completely disappeared by TLC before beginning the workup.[14]

Problem Area 3: Difficult Purification of the Final Carboxylic Acid

Q: My final product is an impure, oily solid that won't crystallize. How can I purify it effectively?

A: Carboxylic acids can be challenging to purify by chromatography due to streaking on silica gel. A combination of chemical extraction and recrystallization is often the best approach.

  • Causality: The impurity profile likely includes neutral organic compounds (like unreacted ester) and potentially basic nitrogen-containing byproducts. The acidic nature of your target compound is the key to separating it.

  • Solutions:

    • Perform an Acid-Base Extraction: This is the most effective way to separate your product from neutral impurities.[18] See the detailed protocol below.

    • Choose the Right Recrystallization Solvent: After extraction, the solid product still needs to be purified by recrystallization. Screen various solvents (e.g., ethanol/water, acetic acid, DMF/water) to find a system where the product is soluble when hot but sparingly soluble when cold.[19]

    • Remove Aldehydic Impurities: If starting materials contained aldehydes, these can persist. Purification might involve treatment with a bisulfite solution to form a water-soluble adduct, although this is less common if the main purification is robust.[19]

Visual Troubleshooting Flowchart

G start Low Yield of Final Product check_purity Analyze Crude Reaction Mixture (LCMS, NMR) start->check_purity ester_present Significant Starting Ester Present? check_purity->ester_present incomplete_hydrolysis Incomplete Hydrolysis ester_present->incomplete_hydrolysis Yes no_ester Mainly Impurities or Unidentified Byproducts ester_present->no_ester No fix_hydrolysis Re-run Saponification: - Increase NaOH eq. - Increase reflux time - Monitor by TLC to completion incomplete_hydrolysis->fix_hydrolysis check_cyclization Analyze Cyclization Step Crude no_ester->check_cyclization tar Tar / Polymerization? check_cyclization->tar fix_tar Modify Cyclization: - Lower Temperature - Use milder acid (PPA) - Use modified protocol (e.g., Gensler) tar->fix_tar Yes low_conversion Low Conversion? tar->low_conversion No fix_conversion Optimize Cyclization: - Increase Temperature - Screen Acid Catalysts - Check starting material purity low_conversion->fix_conversion Yes purification_issue Final Product Impure After Workup low_conversion->purification_issue No, yield is good but purity is low fix_purification Implement Rigorous Purification: 1. Acid-Base Extraction 2. Recrystallization (Screen Solvents) purification_issue->fix_purification

Caption: A decision tree for troubleshooting low yields.

Detailed Experimental Protocols

Protocol 1: Modified Pomeranz-Fritsch Cyclization

This protocol is based on modifications that improve yields by stabilizing the reaction intermediate.[3]

  • Schiff Base Formation: Dissolve the starting fluorinated benzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the benzaldehyde is consumed.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add ethanol as a co-solvent, followed by the portion-wise addition of sodium borohydride (1.5 eq). Stir at room temperature until the imine is fully reduced (monitor by TLC).

  • Tosylation: Cool the mixture to 0 °C again. Add a solution of aqueous sodium hydroxide (2M, 3.0 eq) followed by the dropwise addition of a solution of tosyl chloride (1.2 eq) in toluene. Stir vigorously for 2-4 hours, allowing the mixture to warm to room temperature.

  • Workup & Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-tosylated intermediate can be purified by column chromatography or used directly.

  • Cyclization: Dissolve the purified tosylated intermediate in a suitable solvent and add the acid catalyst (e.g., polyphosphoric acid). Heat the mixture (e.g., to 120 °C) and monitor by TLC for the formation of the isoquinoline product.

  • Final Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated NaOH solution until pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and concentrate. Purify the crude ester by column chromatography.[2]

Protocol 2: Purification of 5-Fluoroisoquinoline-8-carboxylic acid

This protocol details a robust acid-base extraction procedure to isolate the final product from neutral impurities.[18]

  • Dissolution: Dissolve the crude reaction product in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium bicarbonate solution (3 x volumes of the organic phase). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities (like any remaining ester) will stay in the organic layer.

  • Combine and Wash: Combine the aqueous layers. Wash this combined aqueous layer once with a fresh portion of ethyl acetate to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 6M HCl with vigorous stirring until the pH is ~2. The 5-Fluoroisoquinoline-8-carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying & Recrystallization: Dry the solid product under vacuum. For ultimate purity, perform a recrystallization from a suitable solvent system (e.g., ethanol/water).[19]

Quantitative Data Summary

The choice of acid catalyst in the Pomeranz-Fritsch reaction can dramatically impact yield, particularly for deactivated substrates.

CatalystTypical ConditionsAdvantagesDisadvantagesReference
Conc. H₂SO₄ High temp. (100-160 °C)Inexpensive, strongCan cause charring, low yields[2]
Polyphosphoric Acid (PPA) 80-140 °CGood dehydrating agentViscous, difficult to stir[15]
Eaton's Reagent (P₂O₅ in MeSO₃H) 60-100 °CHomogeneous, powerfulCorrosive, moisture-sensitiveN/A
TfOH 25-80 °CVery strong, can work at lower tempsExpensiveN/A

References

  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. (n.d.). Retrieved from [Link]

  • Padwa, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]

  • Laird, E. R., & Chemler, S. R. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. PubMed. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • Bewis, N. A., et al. (1972). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Isoquinoline. (n.d.). Retrieved from [Link]

  • Wikidoc. (2012). Isoquinoline. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • Hagen, S. E., et al. (1991). Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Chemistry Scholars. (2021). Reactions of Isoquinoline | TYBSc Chemistry. YouTube. Retrieved from [Link]

  • Al-Ahliyya Amman University. (2007). Copy Rights. Retrieved from [Link]

  • Nemes, P., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A. L., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Optimization

improving solubility of 5-Fluoroisoquinoline-8-carboxylic acid in organic solvents

Here is the technical support center for improving the solubility of 5-Fluoroisoquinoline-8-carboxylic acid in organic solvents. Technical Support Center: 5-Fluoroisoquinoline-8-carboxylic Acid A Guide to Enhancing Solub...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for improving the solubility of 5-Fluoroisoquinoline-8-carboxylic acid in organic solvents.

Technical Support Center: 5-Fluoroisoquinoline-8-carboxylic Acid

A Guide to Enhancing Solubility in Organic Solvents

Welcome to the technical support guide for 5-Fluoroisoquinoline-8-carboxylic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges with its solubility in organic media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

5-Fluoroisoquinoline-8-carboxylic acid is a heterocyclic building block with significant potential in drug discovery.[1] Its structure, featuring a rigid aromatic core, a carboxylic acid group, and a fluorine atom, presents a unique set of physicochemical properties. The carboxylic acid can engage in strong hydrogen bonding, leading to high crystal lattice energy, while the planar isoquinoline ring can lead to poor interaction with non-polar solvents, often resulting in limited solubility. This guide offers a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 5-Fluoroisoquinoline-8-carboxylic acid?

A: Due to the polar carboxylic acid group and the aromatic system, this compound is expected to have low solubility in non-polar solvents (e.g., hexanes, toluene) and moderate-to-low solubility in many common polar aprotic solvents (e.g., dichloromethane, ethyl acetate). Higher solubility is often found in polar protic solvents like alcohols or highly polar aprotic solvents such as DMSO, DMF, and NMP, which can effectively disrupt the hydrogen bonding between the carboxylic acid molecules.[2][3]

Q2: My compound precipitated out of solution upon standing. Why did this happen?

A: This is likely due to the formation of a supersaturated solution. You may have initially dissolved the compound using heat or sonication, which allowed the solvent to hold more solute than it could at thermodynamic equilibrium. Upon cooling or standing, the excess solute crystallizes out. To avoid this, it is crucial to determine the true thermodynamic solubility at your working temperature.

Q3: Can I just add more solvent to dissolve my compound?

A: While increasing the solvent volume will eventually dissolve the compound, it may lead to impractically dilute solutions for your intended application (e.g., a chemical reaction or a biological assay). The strategies outlined in this guide are designed to increase the concentration (mg/mL) of the compound in a practical volume of solvent.

Troubleshooting Guide: Enhancing Solubility

This section addresses specific problems and provides in-depth solutions. The choice of method depends on the requirements of your downstream application (e.g., reaction compatibility, biological assay constraints).

Problem 1: My compound shows poor solubility (<1 mg/mL) in standard solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) at room temperature.

Cause: The strong intermolecular hydrogen bonds of the carboxylic acid dimer and the high crystal lattice energy of the solid are not being sufficiently overcome by the solvent-solute interactions.

Solution 1: Employ Co-solvents and Temperature

  • Scientific Rationale: A co-solvent system can improve solubility by modifying the overall polarity of the solvent mixture to better match the solute.[4][5] Heating provides the energy needed to break the solute-solute interactions in the crystal lattice.

  • Troubleshooting Steps:

    • Select a Co-solvent: Choose a water-miscible, polar organic solvent in which the compound has higher intrinsic solubility, such as methanol, ethanol, or isopropanol.[2][4]

    • Titrate the Co-solvent: Start with your primary solvent (e.g., DCM). Add the co-solvent (e.g., methanol) dropwise or in small percentages (e.g., 1-10% v/v) while stirring or sonicating.

    • Apply Gentle Heat: Warm the mixture (e.g., to 30-40°C). Many compounds exhibit significantly increased solubility with a modest increase in temperature.[5]

    • Check for Stability: After dissolution, allow the solution to cool to room temperature to ensure the compound does not precipitate, confirming you are below the saturation point at that temperature.

Problem 2: I need to dissolve the compound for a reaction that is sensitive to protic solvents like alcohols.

Cause: Standard protic co-solvents will interfere with your reaction (e.g., by quenching a strong base or reacting with an acylating agent).

Solution 2: Utilize Polar Aprotic Solvents

  • Scientific Rationale: Highly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN) are excellent at solvating polar molecules. They are strong hydrogen bond acceptors and can effectively break up the carboxylic acid dimers, but they lack an acidic proton that would interfere with most reactions.

  • Troubleshooting Steps:

    • Direct Dissolution: Attempt to dissolve the compound directly in a minimal amount of DMF, DMSO, or NMP.

    • Use as a Co-solvent: If using a large volume of these high-boiling-point solvents is undesirable, dissolve the compound in a small amount of DMSO and then dilute this stock solution into a more volatile solvent like THF or MeCN.

    • Compatibility Check: Always ensure that these polar aprotic solvents are compatible with all reagents in your planned reaction.

Problem 3: The required concentration is high, and even polar aprotic solvents are insufficient. The final application is a biological assay where solvents like DMSO must be kept at a very low percentage.

Cause: The intrinsic solubility of the free acid form is simply too low for the application's requirements.

Solution 3: Salt Formation

  • Scientific Rationale: Converting the carboxylic acid to a salt by reacting it with a base dramatically increases its polarity and often disrupts the crystal packing, leading to a significant increase in solubility in polar solvents.[5][6][7][8][9] This is one of the most common and effective methods for solubilizing acidic drugs.[6][10]

  • Troubleshooting Steps:

    • Select a Base: Choose a suitable base to form the salt.

      • For organic solvents, organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU) can be used to form an ammonium salt in situ.

      • For improved solubility in aqueous or highly polar protic media, inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium bicarbonate (NaHCO₃) can be used to form a stable, isolable salt.[8][9]

    • Stoichiometry: Add one equivalent of the base to a suspension of the carboxylic acid in the desired solvent.

    • Observe Dissolution: Stir the mixture. The formation of the salt should be accompanied by the dissolution of the solid.

    • pH Considerations: Be aware that the resulting solution will be basic. This is a critical consideration for biological assays, where the pH of the final medium must be controlled. The salt form may revert to the less soluble free acid if the pH of the medium is acidic.[8][10]

Problem 4: My compound must remain neutral, and salt formation is not an option. I need to improve its solubility in less polar organic solvents for a specific synthetic step.

Cause: The highly polar carboxylic acid functional group is preventing dissolution in a lipophilic environment.

Solution 4: Prodrug Approach (Esterification)

  • Scientific Rationale: A prodrug strategy involves temporarily masking the problematic functional group to alter the molecule's physicochemical properties.[10][11][12] Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) masks the acidic proton and removes the ability to form strong hydrogen-bonded dimers.[13][14] This significantly reduces the polarity and increases lipophilicity, thereby improving solubility in less polar organic solvents like DCM, Chloroform, and EtOAc.

  • Troubleshooting Steps:

    • Synthesize the Ester: Convert the carboxylic acid to a simple alkyl ester using standard methods (e.g., Fischer esterification with methanol/acid catalyst, or reaction with an alkyl halide and a base). The methyl ester, Methyl 5-fluoroisoquinoline-8-carboxylate, is a known derivative.[1]

    • Confirm Solubility: The resulting ester should be readily soluble in a much wider range of common organic solvents.

    • Deprotection: After the desired synthetic step is complete, the ester can be hydrolyzed back to the carboxylic acid, typically under basic conditions (saponification).[1]

Data Summary & Visualization

Table 1: Predicted Solubility of 5-Fluoroisoquinoline-8-carboxylic Acid

Disclaimer: The following data is a qualitative prediction based on chemical principles.[2][15] Actual quantitative solubility must be determined experimentally.

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polarVery LowMismatch in polarity.
TolueneNon-polar AromaticVery LowMismatch in polarity.
Dichloromethane (DCM)Polar AproticLowInsufficiently polar to break H-bonds effectively.
Ethyl Acetate (EtOAc)Polar AproticLow to ModerateCan act as an H-bond acceptor, but may not be sufficient.
Acetonitrile (MeCN)Polar AproticModerateGood polarity and H-bond acceptor.
Methanol / EthanolPolar ProticModerate to HighCan act as both H-bond donor and acceptor.
Tetrahydrofuran (THF)Polar AproticLow to ModerateModerate polarity.
Dimethylformamide (DMF)Polar AproticHighExcellent H-bond acceptor, highly polar.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent H-bond acceptor, highly polar.
Solubility Enhancement Workflow

The following diagram outlines a logical workflow for troubleshooting the solubility of 5-Fluoroisoquinoline-8-carboxylic acid.

Solubility_Workflow start Start: Compound is Insoluble in Target Solvent (e.g., DCM) heat_sonicate 1. Apply Physical Methods (Heating, Sonication) start->heat_sonicate check1 Sufficiently Soluble? heat_sonicate->check1 cosolvent 2. Introduce Co-solvent (e.g., 1-10% MeOH, EtOH, or MeCN) check1->cosolvent No finish End: Proceed with Experiment check1->finish Yes check2 Sufficiently Soluble? cosolvent->check2 advanced 3. Assess Application Constraints check2->advanced No check2->finish Yes protic_ok Protic Solvents / Base OK? advanced->protic_ok neutral_req Neutral Compound Required? protic_ok->neutral_req No salt 4a. Salt Formation (Add 1 eq. Base like TEA or NaHCO3) protic_ok->salt Yes prodrug 4b. Prodrug Strategy (Convert to Ester) neutral_req->prodrug Yes reassess End: Re-evaluate Solvent System or Strategy neutral_req->reassess No salt->finish prodrug->finish

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This method determines the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.

  • Materials:

    • 5-Fluoroisoquinoline-8-carboxylic acid

    • Selected organic solvent(s)

    • Vials with screw caps

    • Magnetic stirrer and stir bars or orbital shaker

    • Temperature-controlled environment (e.g., water bath, incubator)

    • Analytical balance

    • Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility)

    • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). Use this to build a calibration curve on your analytical instrument (e.g., HPLC-UV).

    • Add Excess Solute: To a vial, add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL). The solid should be clearly visible.

    • Equilibrate: Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

    • Sample Collection: After equilibration, allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe.

    • Filtration: Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove any undissolved microcrystals.

    • Dilution & Analysis: Accurately dilute the filtered saturate and analyze it using the pre-calibrated HPLC or UV-Vis method.

    • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the final solubility in mg/mL or mM.[16][17]

Protocol 2: General Procedure for Salt Formation for Solubility Enhancement

This protocol describes the in-situ formation of a salt to improve solubility in an organic solvent for a reaction.

  • Materials:

    • 5-Fluoroisoquinoline-8-carboxylic acid (1.0 eq)

    • Target organic solvent (e.g., THF, DCM)

    • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.0 - 1.1 eq)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Suspension: Add the 5-Fluoroisoquinoline-8-carboxylic acid to the desired volume of the organic solvent in a flask.

    • Stirring: Begin stirring the suspension at room temperature.

    • Base Addition: Slowly add one equivalent of the organic base (e.g., TEA) to the stirring suspension.

    • Dissolution: Continue to stir the mixture. The solid should gradually dissolve as the ammonium salt is formed. This may take anywhere from a few minutes to an hour. Gentle warming can be applied if necessary.

    • Confirmation: The formation of a clear, homogeneous solution indicates successful salt formation and solubilization. The solution is now ready for use in the subsequent reaction step.

    • Note: This method creates the salt of the organic base (e.g., triethylammonium 5-fluoroisoquinoline-8-carboxylate) in the solution. This must be compatible with any downstream reagents or workup procedures.

References

  • Strategies in poorly soluble drug delivery systems. Vertex AI Search.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharma Excipients.
  • Solubilization techniques used for poorly w
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. SlidePlayer. [Link]

  • Determination of maximum solubility? Reddit. [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. [Link]

  • Solubility Testing of Organic Compounds. Scribd. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Product Class 3: Carboxylic Acid Salts. Thieme. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]

  • Radiometric method for determining solubility of organic solvents in water. ACS Publications. [Link]

  • Salt formation to improve drug solubility. Connected Papers. [Link]

  • Carboxylic Acid Structure and Chemistry: Part 1. University of Rhode Island. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. The Fact Factor. [Link]

  • Physical Properties: Solubility Classification. University of Colorado Boulder. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • Carboxylic Acids. Kimpur. [Link]

  • (Solid + liquid) solubility of organic compounds in organic solvents : correlation and extrapolation. Semantic Scholar. [Link]

  • carboxylic acid solubility + TLC. Reddit. [Link]

  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Fluoroisoquinoline-8-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Fluoroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Fluoroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are handling the synthesis and purification of this important fluorinated heterocyclic building block. We understand that obtaining high-purity material is critical for the success of subsequent research, be it in medicinal chemistry or materials science.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the purification process. We will explore the causality behind experimental choices and provide robust troubleshooting strategies to address the common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 5-Fluoroisoquinoline-8-carboxylic acid.

Q1: What are the key chemical properties of 5-Fluoroisoquinoline-8-carboxylic acid that I should leverage for purification?

A1: The structure of 5-Fluoroisoquinoline-8-carboxylic acid contains two key functional groups that dictate its purification strategy:

  • A Carboxylic Acid (-COOH): This group is acidic and will readily deprotonate in the presence of a base to form a water-soluble carboxylate salt.[2][3] This is the primary handle for purification via acid-base extraction.

  • An Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen atom imparts basic character.[1] This means the compound can be protonated in a strong acidic solution.

This dual nature makes the compound amphoteric, but its acidic character is most commonly exploited for separating it from neutral or basic impurities.

Q2: What are the most common methods for purifying this compound?

A2: The three primary methods for purifying crude 5-Fluoroisoquinoline-8-carboxylic acid are:

  • Acid-Base Extraction: This is often the most effective and scalable first-pass purification method. It leverages the acidic nature of the carboxylic acid to separate it from non-acidic impurities.[4][5][6]

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent technique for achieving high purity by removing soluble impurities.[7][8][9]

  • Silica Gel Chromatography: While effective, chromatography of carboxylic acids can be challenging due to potential streaking on the silica gel.[10] This method is typically reserved for removing impurities with very similar polarity or when acid-base extraction and recrystallization are insufficient.

Q3: What are the typical impurities I might encounter in my crude product?

A3: Impurities are highly dependent on the synthetic route. A common method to access this acid is through the hydrolysis of its corresponding methyl or ethyl ester.[1] Therefore, common impurities may include:

  • Unreacted Starting Ester: Incomplete hydrolysis will leave residual methyl 5-fluoroisoquinoline-8-carboxylate.

  • Neutral Byproducts: Side-products from the synthesis of the isoquinoline core.

  • Basic Impurities: Unreacted amine precursors or basic byproducts.

  • Non-Volatile Catalysts or Reagents: Residual acids or bases used in the synthesis.

Q4: How do I choose the best purification strategy for my specific situation?

A4: The optimal strategy depends on the physical state of your crude material and the nature of the impurities. The following decision workflow provides a general guideline.

Purification_Workflow start Crude 5-Fluoroisoquinoline- 8-carboxylic acid is_solid Is the crude material a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gum) recrystallize Perform Recrystallization is_solid->recrystallize Yes reprecipitate Precipitate Product by Acidification acid_base->reprecipitate purity_check1 Check Purity (TLC, NMR, LC-MS) reprecipitate->purity_check1 purity_check2 Check Purity (TLC, NMR, LC-MS) recrystallize->purity_check2 chromatography Consider Silica Gel Chromatography purity_check1->chromatography Impure end Pure Product purity_check1->end Pure purity_check2->acid_base Impure purity_check2->end Pure chromatography->end

Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Q: My product won't precipitate after I acidify the basic aqueous extract during an acid-base extraction. What's wrong?

A: This is a common issue with several potential causes.

  • Causality & Explanation: Precipitation requires the protonated carboxylic acid to be insoluble in the aqueous solution. If it remains dissolved, it's often due to insufficient acidification, the presence of co-solvents, or the compound having some intrinsic water solubility.

  • Troubleshooting Protocol:

    • Confirm pH: Use pH paper or a pH meter to ensure the solution is strongly acidic (pH 1-2). Add more concentrated acid (e.g., 6M HCl) dropwise if necessary. It is crucial to add enough acid to neutralize all the base used in the extraction step and then to protonate the carboxylate.[11]

    • Extract into an Organic Solvent: If the product is still not precipitating (or if only a fine, difficult-to-filter solid forms), it may be necessary to extract it back into an organic solvent.[2] Add a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) to the acidic aqueous solution and shake vigorously in a separatory funnel. The protonated, neutral product should move into the organic layer.

    • Isolate Product: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified solid.

Q: I'm getting very low recovery after recrystallizing my product. How can I improve the yield?

A: Low recovery is often a trade-off for high purity, but it can be optimized.[7]

  • Causality & Explanation: Yield loss during recrystallization typically happens for two reasons: using too much solvent or not allowing sufficient time for crystallization at a low temperature. The compound has some finite solubility even in the cold solvent, so minimizing the solvent volume is key.[7]

  • Troubleshooting Protocol:

    • Minimize Hot Solvent: During the dissolution step, add the boiling solvent in very small portions, waiting for it to boil between additions, until the solid just dissolves. Using the absolute minimum amount of boiling solvent is the most critical factor for good recovery.[8]

    • Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature first. Rapid cooling (e.g., plunging directly into an ice bath) can lead to the formation of small, impure crystals.[7] Once at room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (the "mother liquor"), you can often recover a second crop of crystals. Boil off a portion of the solvent from the filtrate, and then cool the concentrated solution again to induce further crystallization. Note that this second crop may be less pure than the first.

Q: My compound "oils out" instead of forming crystals during recrystallization. How do I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling below its solubility point but above its melting point in that solvent system.

  • Causality & Explanation: This happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when impurities depress the melting point of the solute significantly.

  • Troubleshooting Protocol:

    • Add More Solvent: Re-heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Now, allow it to cool slowly again. This is often the simplest fix.

    • Change Solvents: If the first step fails, you may need a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective.[9] Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Q: My compound streaks badly on a silica gel TLC plate, making column chromatography difficult. How can I get clean separation?

A: Streaking of acidic compounds on silica gel is a classic problem due to strong interactions between the carboxylic acid and the slightly acidic silica surface.

  • Causality & Explanation: The polar -COOH group binds strongly to the polar Si-OH groups on the silica surface, leading to slow, uneven elution and tailing or streaking.

  • Troubleshooting Protocol:

    • Modify the Eluent: Add a small amount of a polar, acidic modifier to the mobile phase. Typically, adding 0.5-2% acetic acid or formic acid to the eluent system (e.g., ethyl acetate/hexanes) will solve the problem. The modifier protonates the silica surface and competes for binding sites, allowing your compound to elute as a sharp band.

    • Consider a Basic Modifier (with caution): In some cases, adding a small amount of a base like triethylamine (e.g., 0.1%) can also work by deprotonating the carboxylic acid.[10] However, this can sometimes make the compound move too quickly (high Rf). This approach is generally better for purifying basic compounds like amines.

    • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 5-Fluoroisoquinoline-8-carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 50 mL) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL) to the separatory funnel.[2] Stopper the funnel, invert, and open the stopcock to vent pressure from CO₂ evolution. Shake gently at first, venting frequently, then more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 5-fluoroisoquinoline-8-carboxylate, will be in the upper aqueous layer (if using DCM, it will be the top layer; if using ethyl acetate, it will also be the bottom layer, check densities). Drain the organic layer, which contains neutral impurities.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (30 mL) to ensure complete recovery. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure product should form.[3][11]

  • Collection: Collect the solid product by vacuum filtration. Wash the solid in the funnel with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol assumes you have a solid crude product. The key first step, which you must perform, is to determine a suitable solvent.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[9] See Table 1 for starting suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar). Add more hot solvent dropwise until the solid is just dissolved.[8]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.[8] If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface.[7]

  • Collection & Washing: Collect the crystals by vacuum filtration. While the vacuum is on, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the pure crystals to a constant weight.

Part 4: Data & Reference Tables

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)Properties & Rationale
Ethanol/Water78 (Ethanol)A common mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Acetic Acid118Carboxylic acids often have good solubility in hot acetic acid and lower solubility upon cooling.[12]
Ethyl Acetate77A moderately polar solvent that is a good candidate for many organic solids.[8]
Heptane/Ethyl Acetate98 (Heptane)A nonpolar/polar mixture that can be effective if the compound is highly soluble in ethyl acetate.

Table 2: Troubleshooting Purification Methods - Summary

IssueMethodLikely Cause(s)Recommended Solution(s)
No PrecipitateAcid-Base ExtractionIncomplete acidification; high water solubility.Check pH is 1-2; extract product into an organic solvent.[2]
Low RecoveryRecrystallizationToo much solvent used; insufficient cooling time.Use minimum hot solvent; cool slowly then in ice bath.[7][8]
Oiling OutRecrystallizationSolvent boiling point too high; high impurity level.Reheat and add more solvent; switch to a lower-boiling solvent or a two-solvent system.[9]
Streaking/TailingChromatographyStrong interaction of COOH with silica.Add 0.5-2% acetic acid to the mobile phase.[10]
References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Google Patents. (2016). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Al-Saadi, S. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Bálint, M., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(11), 2998. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isoquinoline Carboxylic Acid Decarboxylation

Welcome to the technical support center for resolving issues related to the decarboxylation of isoquinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving issues related to the decarboxylation of isoquinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a critical reaction for isoquinoline carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] For isoquinoline scaffolds, which are prevalent in pharmaceuticals and natural products, this reaction is a fundamental transformation.[3][4][5] It is often a key step for installing a hydrogen atom in place of a carboxylic acid, which may have been used as a directing group for prior synthetic steps or is simply a remnant of the starting material. Successfully removing this group is essential for accessing the target isoquinoline core.[4]

Q2: What are the general conditions required for isoquinoline carboxylic acid decarboxylation?

Decarboxylation of heteroaromatic acids like isoquinoline carboxylic acids typically requires energy input and is often facilitated by specific solvents and catalysts. The most common conditions involve:

  • Heating: Elevated temperatures are almost always necessary to provide the activation energy for C-C bond cleavage.[6][7]

  • High-Boiling Solvents: Solvents like Quinoline, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are frequently used to achieve the necessary high reaction temperatures.[6][8][9][10]

  • Catalysts: While thermal decarboxylation is possible, transition metals, particularly copper salts (e.g., CuI, Cu₂O, CuSO₄), are widely used to facilitate the reaction at lower temperatures and improve yields.[6][9][11][12]

Q3: Does the position of the carboxylic acid on the isoquinoline ring matter?

Yes, the position is critical. The proximity of the electron-withdrawing ring nitrogen significantly influences the stability of the intermediate formed upon CO₂ loss. Isoquinoline-1-carboxylic acids, where the carboxyl group is adjacent to the ring nitrogen, are generally more reactive towards decarboxylation.[4][13] This is analogous to picolinic and quinolinic acids, which decarboxylate more readily than their isomers where the carboxyl group is further from the nitrogen.[14][15] The nitrogen atom helps to stabilize the negative charge that develops on the ring during the reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My decarboxylation reaction is not proceeding or is extremely slow.

This is the most common issue, often stemming from suboptimal reaction conditions.

  • Possible Cause A: Insufficient Temperature

    • Explanation: Decarboxylation has a significant energy barrier. Without adequate heat, the rate of C-C bond cleavage will be negligible. Overheating, however, can lead to degradation of the starting material or product.[2]

    • Solution:

      • Ensure your reaction is reaching the target temperature. Use a calibrated thermometer in the heating block or oil bath.

      • Gradually increase the temperature in 10-20 °C increments. For many copper-catalyzed systems, temperatures range from 120-170 °C.[9]

      • Consult the literature for the specific isoquinoline carboxylic acid you are using, as electron-donating or -withdrawing groups on the ring will alter the required temperature.

  • Possible Cause B: Inappropriate Solvent

    • Explanation: The solvent plays a crucial role. It must be able to solubilize the starting material and any catalysts, and it must have a boiling point high enough to reach the required reaction temperature. Polar aprotic solvents are often preferred.[8][10] In some cases, solvent choice is critical for reaction success; for example, certain amination reactions are efficient in DMF but fail in DMSO.[8]

    • Solution:

      • Switch to a higher-boiling polar aprotic solvent. If you are using DMF (b.p. 153 °C), consider DMSO (b.p. 189 °C) or NMP (b.p. 202 °C).

      • Ensure the solvent is anhydrous if your reaction is sensitive to water.

  • Possible Cause C: Inactive or Inappropriate Catalyst

    • Explanation: Copper-catalyzed decarboxylation is a well-established method for heteroaromatic carboxylic acids.[9] The choice of copper source and ligand (if any) can be critical. The catalyst may be inactive due to poor quality or poisoning by impurities.

    • Solution:

      • If not using a catalyst, consider adding one. Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are common starting points.

      • For difficult substrates, the addition of a ligand like 1,10-phenanthroline can improve catalyst performance.[16]

      • Use a fresh, high-purity source of the copper catalyst.

Problem 2: My reaction is messy, with multiple byproducts and a low yield of the desired product.

  • Possible Cause A: Side Reactions due to Overheating

    • Explanation: While heat is necessary, excessive temperatures or prolonged reaction times can cause the starting material and the desired product to decompose or participate in side reactions, such as polymerization or charring.[2]

    • Solution:

      • Monitor the reaction closely using TLC or LC-MS (see Analytical Monitoring section below).

      • Once the starting material is consumed, stop the reaction immediately. Do not leave it heating unnecessarily.

      • Attempt the reaction at a lower temperature for a longer duration to find the optimal balance.

  • Possible Cause B: Oxidative Side Reactions

    • Explanation: At high temperatures, some reactions can be sensitive to atmospheric oxygen, leading to oxidative degradation or coupling byproducts. The decarboxylation of salsolinol-1-carboxylic acid, for instance, is an oxidative process.[17]

    • Solution:

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

      • Degas the solvent before use by sparging with an inert gas or using a freeze-pump-thaw technique.

  • Possible Cause C: Catalyst-Mediated Side Reactions

    • Explanation: Transition metal catalysts, while beneficial, can sometimes promote undesired reactions. For example, copper can catalyze decarboxylative homocoupling to generate biaryl compounds.[9]

    • Solution:

      • Screen different catalysts. While copper is common, silver-based catalysts have also been used for protodecarboxylation.[18]

      • Adjust the catalyst loading. Sometimes, a lower catalyst concentration can disfavor bimolecular side reactions.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common decarboxylation issues.

G start Problem: Low or No Product Formation check_temp Is Temperature Sufficient? (e.g., 120-170 °C) start->check_temp check_solvent Is Solvent Appropriate? (e.g., DMF, DMSO) check_temp->check_solvent Yes sol_increase_temp Action: Increase temperature in 10-20 °C increments. check_temp->sol_increase_temp No check_catalyst Is Catalyst Active/Present? check_solvent->check_catalyst Yes sol_change_solvent Action: Switch to higher boiling polar aprotic solvent. check_solvent->sol_change_solvent No check_monitoring Is Reaction Being Monitored? check_catalyst->check_monitoring Yes sol_add_catalyst Action: Add/replace catalyst (e.g., CuI). Consider adding a ligand. check_catalyst->sol_add_catalyst No sol_monitor Action: Monitor by TLC/LC-MS. Optimize time. check_monitoring->sol_monitor No success Problem Resolved check_monitoring->success Yes sol_increase_temp->success sol_change_solvent->success sol_add_catalyst->success sol_monitor->success

Caption: A troubleshooting workflow for decarboxylation reactions.

Key Experimental Protocols

The following are starting-point protocols. You will likely need to optimize conditions for your specific substrate.

Protocol 1: Thermal Decarboxylation in Quinoline

This classical method relies solely on high temperature.

Materials:

  • Isoquinoline carboxylic acid (1.0 eq)

  • Quinoline (solvent, ~5-10 mL per gram of substrate)

  • Optional: Copper powder (catalytic amount)

Procedure:

  • Combine the isoquinoline carboxylic acid and quinoline in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • If using, add a catalytic amount of copper powder.[6]

  • Heat the mixture to reflux (approx. 230-240 °C) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Wash the organic layer extensively with aqueous acid (e.g., 1M HCl) to remove the quinoline.

  • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Decarboxylation in DMSO

This is a more modern and generally milder approach.[9]

Materials:

  • Isoquinoline carboxylic acid (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 - 0.3 eq)

  • Triethylamine (Et₃N) (0.5 eq) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)[8]

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add the isoquinoline carboxylic acid, CuI, and a magnetic stir bar.

  • Add the anhydrous solvent (DMSO or DMF) via syringe.

  • Add the base (e.g., Et₃N).

  • Heat the reaction mixture to 120-140 °C.[9]

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product as required.

Proposed Catalytic Cycle

The mechanism for copper-catalyzed decarboxylation is believed to proceed through a copper-carboxylate intermediate.

G A Isoquinoline-COOH + Cu(I) Catalyst B Copper-Isoquinoline Carboxylate Intermediate A->B Coordination C Extrusion of CO₂ B->C D Isoquinolyl-Copper Intermediate C->D E Protonolysis (from solvent/base) D->E F Decarboxylated Isoquinoline + Regenerated Cu(I) Catalyst E->F F->A Catalyst Regeneration

Sources

Troubleshooting

recrystallization solvents for 5-Fluoroisoquinoline-8-carboxylic acid

Technical Support Center: 5-Fluoroisoquinoline-8-carboxylic Acid Recrystallization Welcome to the Technical Support Center for 5-Fluoroisoquinoline-8-carboxylic acid (CAS 1369177-56-9). As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoroisoquinoline-8-carboxylic Acid Recrystallization

Welcome to the Technical Support Center for 5-Fluoroisoquinoline-8-carboxylic acid (CAS 1369177-56-9). As a Senior Application Scientist, I frequently see researchers struggle to isolate this high-value fluorinated building block. Because this molecule is often synthesized via the saponification of its corresponding methyl ester[1], the resulting crude product is an amphoteric zwitterion.

Isolating and recrystallizing this compound requires navigating the "Zwitterionic Trap"—a phenomenon where the molecule exhibits unpredictable solubility and rapid kinetic precipitation at its isoelectric point[2]. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.

Physicochemical Properties & Solubility Profile

To design a successful recrystallization system, we must first understand the quantitative thermodynamic parameters governing the molecule's solubility.

PropertyValue / EstimateImpact on Crystallization Strategy
Molecular Formula C₁₀H₆FNO₂The C5 fluorine atom increases lipophilicity, altering crystal packing compared to non-fluorinated analogs[1].
Isoquinoline N (pKa) ~5.4Protonated at low pH. Highly soluble in acidic aqueous media[2].
Carboxylic Acid (pKa) ~3.5Deprotonated at high pH. Highly soluble in basic aqueous media[2].
Isoelectric Point (pI) ~4.4Point of net-neutral charge. Represents the absolute minimum aqueous solubility[2].
Optimal Solvents DMSO, Water, EtOHRequires polar aprotic/protic mixtures capable of disrupting strong intermolecular zwitterionic networks[3].

Recrystallization Decision Workflow

Recrystallization_Workflow A Crude 5-Fluoro-IQ-8-CA (CAS 1369177-56-9) BB BB A->BB Yes B High Inorganic Salts? D Target Outcome B->D No C Cation Exchange Desalting (Dowex 50 / NH3 Elution) C->D E Max Purity (>99%) Isoelectric Focusing (pH ~4.4) D->E Thermodynamic F Max Yield & Speed DMSO/Water Anti-Solvent D->F Kinetic G Digestion & Slow Cooling (0-5°C for 2 hours) E->G F->G H Pure Crystalline Product G->H BB->C Yes

Workflow for selecting the optimal 5-Fluoroisoquinoline-8-carboxylic acid recrystallization method.

Troubleshooting & FAQs

Q1: Why does my compound crash out as a gummy, amorphous solid instead of forming distinct crystals? A1: This is the hallmark of the "Zwitterionic Trap"[2]. When you neutralize an acidic or basic solution of 5-Fluoroisoquinoline-8-carboxylic acid, the molecule rapidly hits its isoelectric point (pI ~4.4). At this exact pH, it loses its ionic hydration shell and crashes out kinetically before a proper thermodynamic crystal lattice can form. To resolve this, you must adjust the pH very slowly at an elevated temperature and incorporate a "digestion" period—stirring the slurry at 0–5 °C for 1–2 hours—to allow the amorphous precipitate to re-dissolve and organize into a stable crystal lattice[4].

Q2: What is the most reliable solvent system for high-recovery recrystallization? A2: A mixed solvent system of Dimethyl Sulfoxide (DMSO) and Water is highly effective. Zwitterions have notoriously poor solubility in standard organic solvents. However, DMSO acts as an exceptional primary solvent because its highly polar S=O moiety strongly hydrogen-bonds with the protonated isoquinoline nitrogen, while its methyl groups interact with the carboxylate, stabilizing the zwitterion in solution[3]. By dissolving the crude material in hot DMSO and slowly adding water (anti-solvent), you induce controlled supersaturation.

Q3: How do I remove inorganic salts from the crude zwitterion before recrystallization? A3: Crystallization at the isoelectric point is inefficient if the crude mixture contains high levels of inorganic salts (e.g., NaCl, Na₂SO₄) from previous saponification steps, as these salts will co-precipitate. Before recrystallization, pass the aqueous mixture through a strong cation-exchange resin (like Dowex 50) at an acidic pH. The protonated amino acid binds to the resin while salts wash through. The pure zwitterion is then eluted using a volatile base like aqueous ammonia[5].

Validated Experimental Protocols

Protocol A: Isoelectric Focusing (pH-Shift) Crystallization

Mechanistic Purpose: Best for highly pure crude material lacking inorganic salts. This method leverages the absolute minimum solubility of the zwitterion at its pI.

  • Dissolution: Suspend 1.0 g of crude 5-Fluoroisoquinoline-8-carboxylic acid in 10 mL of deionized water. Add 1M NaOH dropwise under moderate stirring until the solid completely dissolves (target pH ~9-10). Causality: Converts the zwitterion into a highly soluble sodium carboxylate salt.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane. Self-Validation: This ensures no insoluble mechanical impurities or dust act as premature nucleation sites.

  • Thermal Conditioning: Heat the clarified filtrate to 60 °C.

  • Titration: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Target the isoelectric point (pI ~4.4)[2].

  • Seeding Pause: As the solution becomes slightly cloudy (opalescent), pause the acid addition. Allow the mixture to stir at 60 °C for 15 minutes to promote thermodynamic seed crystal formation.

  • Final Adjustment: Continue adding HCl until exactly pH 4.4 is reached.

  • Digestion: Remove from heat, cool the slurry to 0–5 °C in an ice bath, and stir at 150 rpm for 2 hours[4]. Self-Validation: Check the pH after 1 hour; if it drifts from 4.4, adjust with micro-additions of 0.1M HCl to maintain the isoelectric point.

  • Isolation: Filter the crystalline solid, wash with 5 mL of ice-cold deionized water, and dry under high vacuum at 45 °C to constant weight.

Protocol B: Anti-Solvent Crystallization (DMSO/Water)

Mechanistic Purpose: Best for maximizing yield and bypassing the strict pH titration requirements, utilizing DMSO's unique ability to solvate zwitterions[3].

  • Primary Solvation: Place 1.0 g of crude 5-Fluoroisoquinoline-8-carboxylic acid in a round-bottom flask. Add minimal Dimethyl Sulfoxide (DMSO) (approx. 4-5 mL) and heat to 70 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Begin adding deionized water dropwise via an addition funnel at 70 °C under vigorous stirring.

  • Nucleation Control: Stop the water addition the moment persistent opalescence is observed. Self-Validation: The appearance of cloudiness confirms the nucleation point. If the solution "oils out" (forms a biphasic liquid) instead of clouding, reheat to 75 °C and add 1 mL of DMSO to redissolve, then cool at a slower rate.

  • Crystal Growth: Allow the mixture to cool slowly to room temperature over 4 hours at a gentle stirring rate (100 rpm).

  • Yield Maximization: Transfer the flask to an ice bath (0–5 °C) for an additional 1 hour.

  • Isolation & Washing: Filter the crystals. Wash sequentially with 5 mL of ice-cold water, followed by 5 mL of ice-cold ethanol to remove any residual, high-boiling DMSO from the crystal surface[5].

  • Drying: Dry the product under high vacuum (<1 mbar) for 12 hours at 50 °C.

References

  • How to desalt zwitterions? - ResearchGate. [Link][5]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - MDPI. [Link][3]

Sources

Optimization

Technical Support Center: Synthesis and Purification of Fluorinated Isoquinolines

Welcome to the technical support center dedicated to the synthesis and purification of fluorinated isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and purification of fluorinated isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate the unique challenges presented by these valuable compounds. The strategic incorporation of fluorine into the isoquinoline scaffold can significantly enhance metabolic stability, bioavailability, and binding affinity, making these molecules highly sought after in medicinal chemistry. However, the unique electronic properties of fluorine can also introduce specific challenges in synthesis and purification, leading to impurities that can be difficult to remove. This guide provides expert insights and field-proven protocols to help you achieve your target compounds with the highest possible purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in fluorinated isoquinoline synthesis?

A1: Impurities in fluorinated isoquinoline syntheses can be broadly categorized into three main types:

  • Regioisomers: These are particularly common in classical cyclization reactions like the Pictet-Spengler and Bischler-Napieralski syntheses when using asymmetrically substituted and fluorinated phenethylamines. The fluorine atom's electronic effects can influence the position of the intramolecular electrophilic aromatic substitution, leading to mixtures of isomers that can be challenging to separate due to their similar physical properties.

  • Reaction-Specific Byproducts: Each synthetic route has its characteristic side reactions. For instance, the Bischler-Napieralski reaction, which often employs harsh dehydrating agents, can lead to the formation of styrene-like impurities through a retro-Ritter reaction.

  • Incomplete Conversion and Degradation Products: Unreacted starting materials and intermediates can contaminate the final product if the reaction does not go to completion. Additionally, the harsh acidic or oxidative conditions used in some steps can lead to the degradation of sensitive functional groups or even defluorination of the aromatic ring.

Q2: How does the presence of a fluorine substituent affect the purification strategy?

A2: The high electronegativity of fluorine can significantly impact a molecule's properties and, consequently, the approach to its purification. The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the isoquinoline ring, altering the compound's ionization state and its behavior in ion-exchange chromatography and its overall solubility.[1] Furthermore, fluorinated molecules can engage in unique intermolecular interactions, such as fluorous-fluorous interactions. This property can be exploited for specialized purification techniques like Fluorous Solid-Phase Extraction (F-SPE).[1]

Q3: Which purification techniques are most effective for fluorinated isoquinolines?

A3: A multi-pronged approach to purification is often necessary. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating complex mixtures of fluorinated compounds, including regioisomers.

  • Fluorous Solid-Phase Extraction (F-SPE): This technique is particularly useful for separating fluorinated compounds from non-fluorinated impurities by leveraging the unique properties of fluorous interactions.[1]

  • Crystallization: As a final polishing step, crystallization can yield highly pure material, though finding the optimal solvent system can be challenging due to the altered solubility profiles of fluorinated compounds.[1]

Troubleshooting Guide: Common Synthetic Impurities and Their Mitigation

This section provides detailed troubleshooting for specific impurities encountered during the two most common synthetic routes to fluorinated isoquinolines: the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: Challenges and Solutions

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-phenethylamides using a dehydrating agent.[2][3][4] However, the presence of fluorine can exacerbate certain side reactions.

Problem 1: Formation of Styrene-like Impurities (Retro-Ritter Reaction)

  • Observation: You observe a significant byproduct with a vinyl group, which is confirmed by ¹H NMR and mass spectrometry. This is particularly prevalent when the reaction requires high temperatures.

  • Causality: This side product arises from a retro-Ritter reaction, which is a known side reaction in the Bischler-Napieralski synthesis.[2] The reaction proceeds through a nitrilium ion intermediate, which can fragment to form a stable carbocation and a nitrile. Subsequent elimination of a proton from the carbocation yields the styrene derivative. The presence of an electron-withdrawing fluorine atom on the aromatic ring can make the cyclization step more difficult, potentially favoring the retro-Ritter pathway.

    G Amide Fluorinated β-Phenethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Styrene Styrene Impurity Nitrilium->Styrene Retro-Ritter Fragmentation Product Desired Dihydroisoquinoline Nitrilium->Product Intramolecular Cyclization

    Figure 1: Competing pathways in the Bischler-Napieralski reaction.
  • Solution:

    • Milder Reaction Conditions: Employing milder dehydrating agents that do not require high temperatures can suppress the retro-Ritter reaction. Reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, or oxalyl chloride, can promote cyclization under less harsh conditions.

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, thus favoring the desired cyclization.[2]

Problem 2: Formation of Regioisomeric Products

  • Observation: You obtain a mixture of two or more dihydroisoquinoline isomers that are difficult to separate by standard column chromatography.

  • Causality: The regioselectivity of the Bischler-Napieralski reaction is determined by the site of the intramolecular electrophilic aromatic substitution. An electron-withdrawing fluorine atom can deactivate the aromatic ring, and its position (ortho, meta, or para to the ethylamine moiety) will influence the electron density at the potential cyclization sites. Furthermore, the choice of a very strong dehydrating agent like phosphorus pentoxide (P₂O₅) can sometimes lead to abnormal cyclization products.[4]

  • Solution:

    • Strategic Blocking Groups: If synthetically feasible, introduce a bulky blocking group at the undesired cyclization position to sterically hinder the reaction at that site.

    • Choice of Dehydrating Agent: Milder reagents like POCl₃ often provide better regioselectivity compared to the more aggressive P₂O₅.

    • Careful Substrate Design: Analyze the electronic effects of the fluorine substituent and any other groups on the aromatic ring to predict the most likely site of cyclization and design your synthetic strategy accordingly.

Pictet-Spengler Reaction: Controlling Regioselectivity

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5] The primary challenge in the synthesis of fluorinated tetrahydroisoquinolines via this route is controlling the regioselectivity of the cyclization.

Problem: Formation of an Undesired Regioisomer

  • Observation: The major product of your reaction is the undesired regioisomer, or you obtain an inseparable mixture of isomers.

  • Causality: The cyclization step is an electrophilic aromatic substitution, and the position of attack is governed by the electronic properties of the aromatic ring. Electron-donating groups activate the ring and direct the cyclization, while electron-withdrawing groups, such as fluorine, deactivate it. The regiochemical outcome depends on the interplay between the directing effects of all substituents on the ring. For example, with a 3-fluorophenethylamine, cyclization can occur either ortho or para to the ethylamine group, leading to two possible regioisomers.

    G Start Fluorinated Phenethylamine + Aldehyde Imine Imine Intermediate Start->Imine Condensation Iminium Iminium Ion Imine->Iminium Acid Catalyst Ortho Ortho-cyclized Product (e.g., 5-Fluoro-THIQ) Iminium->Ortho Ortho Attack Para Para-cyclized Product (e.g., 7-Fluoro-THIQ) Iminium->Para Para Attack

    Figure 2: Regiochemical pathways in the Pictet-Spengler reaction.
  • Solution:

    • Control of Reaction Conditions: The regioselectivity can often be influenced by the reaction conditions. Harsher acidic conditions (e.g., using trifluoroacetic acid) and higher temperatures tend to favor the thermodynamically more stable product, which is often the para-cyclized isomer.[6] Milder conditions may favor the kinetically controlled product.

    • N-Acyliminium Ion Variant: Acylating the intermediate imine to form an N-acyliminium ion can increase the electrophilicity of the cyclizing species and sometimes alter the regioselectivity. This can be achieved by adding an acylating agent after the initial condensation.[5]

    • Substrate Modification: If possible, modify the substitution pattern on the aromatic ring to favor cyclization at the desired position. For example, the presence of a strong electron-donating group can override the directing effect of the fluorine atom.

Advanced Purification Protocols

When standard purification techniques like column chromatography fail to provide the desired purity, more specialized methods are required.

Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a powerful technique for the purification of fluorinated compounds. It can be used in two modes: standard (where the fluorous compound is retained) and reverse (where the fluorous compound elutes first). The choice of mode depends on whether the target compound or the impurities are fluorinated. For the purification of a target fluorinated isoquinoline from non-fluorinated impurities, the standard mode is used.

Experimental Protocol: Standard F-SPE for Purification of a Fluorinated Isoquinoline

  • Cartridge Selection and Conditioning:

    • Select a fluorous silica gel cartridge with a suitable capacity. A general rule of thumb is a loading capacity of 5-10% of the crude product weight to the silica gel weight.[2]

    • Condition the cartridge by washing with a fluorophilic solvent (e.g., perfluorohexane or methanol), followed by equilibration with a fluorophobic solvent (e.g., 80:20 methanol:water).[1]

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent that is miscible with the equilibration solvent (e.g., methanol or DMF).

    • Load the sample onto the conditioned cartridge at a slow, steady flow rate.

  • Elution of Non-Fluorous Impurities:

    • Wash the cartridge with the fluorophobic solvent (e.g., 80:20 methanol:water). This will elute the non-fluorinated starting materials, reagents, and byproducts.

    • Collect this fraction and analyze it by TLC or LC-MS to ensure that no product is being eluted.

  • Elution of the Fluorinated Product:

    • Elute the desired fluorinated isoquinoline with a more fluorophilic solvent such as methanol, acetonitrile, or THF.[2]

    • Collect the fractions and monitor by TLC or LC-MS.

  • Product Recovery:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Troubleshooting F-SPE

IssuePossible CauseSolution
Product elutes with non-fluorous impurities The compound is not sufficiently fluorinated to be retained.Consider using a more fluorophobic elution solvent or a "fluorous tagging" strategy.
Poor recovery of the product The product is irreversibly adsorbed to the cartridge.Use a stronger fluorophilic solvent for elution.
Clogged cartridge Particulate matter in the sample or precipitation on the cartridge.Filter or centrifuge the sample before loading. Ensure complete dissolution in the loading solvent.[1]
Protocol 2: Purification via a Cleavable Fluorous Tag

If the target fluorinated isoquinoline itself does not have a high enough fluorine content for efficient F-SPE, a "fluorous tagging" strategy can be employed.[1] This involves temporarily attaching a highly fluorinated tag to the molecule, performing the purification, and then cleaving the tag.

Workflow for Fluorous Tagging Strategy:

  • Tag Installation: Introduce a fluorous tag onto one of the starting materials or an intermediate. For example, a fluorous alcohol can be used to form an ester or a fluorous silyl group can be used to protect a hydroxyl or amine functionality.[7]

  • Synthesis: Carry out the synthesis of the fluorinated isoquinoline with the fluorous tag attached.

  • F-SPE Purification: Purify the fluorous-tagged product using the standard F-SPE protocol described above.

  • Tag Cleavage: Cleave the fluorous tag under appropriate conditions (e.g., hydrolysis for an ester, fluoride source for a silyl ether).

  • Final Purification: A final purification step (e.g., standard column chromatography or a reverse F-SPE to remove the cleaved fluorous tag) may be necessary to isolate the pure, detagged product.

    G Start Starting Material Tagged_Start Fluorous-Tagged Starting Material Start->Tagged_Start Install Fluorous Tag Tagged_Product Fluorous-Tagged Crude Product Tagged_Start->Tagged_Product Synthesis Pure_Tagged_Product Pure Fluorous-Tagged Product Tagged_Product->Pure_Tagged_Product F-SPE Purification Final_Product Pure Final Product Pure_Tagged_Product->Final_Product Cleave Fluorous Tag

    Figure 3: Workflow for a fluorous tagging and purification strategy.
Protocol 3: Dehydrogenation of Tetrahydroisoquinoline Precursors and Purification

The final step in many fluorinated isoquinoline syntheses is the dehydrogenation (oxidation) of a dihydro- or tetrahydroisoquinoline precursor. This step can also introduce impurities if not carefully controlled.

Problem: Over-oxidation or Incomplete Reaction

  • Observation: The product mixture contains the desired aromatic isoquinoline, but also partially oxidized dihydroisoquinolines or other oxidized byproducts.

  • Causality: The choice of oxidizing agent and reaction conditions is critical. Strong oxidants can lead to over-oxidation, while insufficient oxidant or reaction time will result in incomplete conversion. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective but can sometimes lead to side reactions if not used carefully.[8][9]

  • Solution:

    • Careful Stoichiometry: Use the correct stoichiometry of the oxidizing agent. It is often beneficial to add the oxidant portionwise and monitor the reaction by TLC or LC-MS.

    • Choice of Oxidant: For sensitive substrates, milder oxidizing agents may be preferable. Palladium on carbon (Pd/C) with a hydrogen acceptor is a classic and often clean method for dehydrogenation.

    • Reaction Monitoring: Closely monitor the reaction to determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

Experimental Protocol: DDQ Oxidation of a Fluorinated Tetrahydroisoquinoline

  • Reaction Setup: Dissolve the fluorinated tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • DDQ Addition: Add DDQ (typically 1.1-1.5 eq) portionwise to the solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by one of the advanced techniques described above if necessary.

Concluding Remarks

The synthesis of fluorinated isoquinolines presents a unique set of challenges that require a deep understanding of reaction mechanisms and a strategic approach to purification. By anticipating potential side reactions, carefully selecting reagents and conditions, and employing advanced purification techniques like F-SPE, researchers can successfully overcome these obstacles. This guide provides a foundation of expertise and practical protocols to aid in the efficient and successful synthesis of these important molecules.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Zhang, W. (2007). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 10(6), 724-737.
  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.
  • Illinois Chemistry. (2016). Fluorous Tags in Organic Chemistry.
  • Zhang, W. (2004). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds.
  • Sorokin, A. B. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(32), 11494–11503.
  • Sorokin, A. B. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. PubMed. Retrieved from [Link]

  • Park, H., & Kim, S. (2018). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(12), 3223.
  • Le, T. H., & Toste, F. D. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 9(26), 29631–29639.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Kim, S. (2019). Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ)
  • Park, H., & Kim, S. (2018). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. PubMed. Retrieved from [Link]

  • Cuevas, F., & Joule, J. A. (2008). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. The Journal of Organic Chemistry, 73(17), 6778–6788.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • BenchChem. (2025). The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals.
  • BenchChem. (2025). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines.
  • Kamal, A., & Kumar, B. A. (2011). Regioselective, Unconventional Pictet–Spengler Cyclization Strategy Toward the Synthesis of Benzimidazole-Linked Imidazoquinoxalines on a Soluble Polymer Support. Chemistry - An Asian Journal, 6(4), 1134-1141.
  • Taylor, M. S., & Jacobsen, E. N. (2008). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 130(43), 14092–14093.
  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi, Department of Chemistry.
  • Wang, X., & Hu, Y. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Request PDF. Retrieved from [Link]

  • Huang, S., & Jirik, F. R. (2019). Defluorination of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) by Acidimicrobium sp. Strain A6. Environmental Science & Technology, 53(19), 11402–11410.
  • Chan, W. S., & Master, E. R. (2023). Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. The FEBS Journal, 290(14), 3680-3696.
  • Park, H., & Kim, S. (2018). DDQ-Promoted Mild and Efficient Metal-Free Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

stability of 5-Fluoroisoquinoline-8-carboxylic acid under acidic conditions

Welcome to the Technical Support Center for 5-Fluoroisoquinoline-8-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of this fluorinated het...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoroisoquinoline-8-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of this fluorinated heterocyclic building block under acidic conditions.

Unlike simple aliphatic acids, heteroaromatic carboxylic acids exhibit complex pH-dependent speciation. Understanding the causality behind these structural shifts is critical for preventing product loss, avoiding unwanted side reactions, and ensuring high-yield isolations.

Frequently Asked Questions (Mechanistic Insights)

Q1: What is the primary stability concern for 5-Fluoroisoquinoline-8-carboxylic acid under acidic conditions? A1: The primary concern is not degradation, but rather speciation and solubility shifts . The isoquinoline nitrogen possesses a lone pair of electrons, making it basic (unsubstituted isoquinoline has a pKa of ~5.1)[1]. Under acidic conditions (pH < 3.5), the nitrogen protonates to form an isoquinolinium cation. This dramatically increases the compound's aqueous solubility. Researchers often mistakenly assume the compound has degraded when, in reality, it has simply partitioned entirely into the aqueous waste layer during a biphasic extraction.

Q2: Is decarboxylation a significant risk during heated acidic reactions? A2: It is a risk, but a low one compared to its structural isomers. Isoquinoline-1-carboxylic acids are highly susceptible to decarboxylation because the adjacent nitrogen acts as an electron sink to stabilize the resulting carbanion[2]. The 8-carboxylic acid lacks this direct adjacent stabilization, making it significantly more robust. However, under extreme conditions (e.g., refluxing in 6M HCl), the protonation of the nitrogen increases the overall electron-withdrawing nature of the ring, which can eventually force the loss of CO₂.

Q3: Will the C5-fluorine atom undergo acid-catalyzed hydrolysis? A3: No. The C–F bond is exceptionally strong and highly resistant to acid-catalyzed cleavage. While nucleophilic aromatic substitution (SNAr) can occur under harsh basic conditions if the ring is sufficiently activated, acidic environments lack the strong nucleophiles (like OH⁻) necessary to displace the fluorine. The C5-fluorine remains completely stable in acidic media.

Q4: Can I use alcoholic solvents (e.g., methanol, ethanol) with this compound under acidic conditions? A4: This is highly discouraged if your goal is to maintain the free carboxylic acid. Heating 5-Fluoroisoquinoline-8-carboxylic acid in an alcoholic solvent in the presence of a strong acid (e.g., HCl, H₂SO₄) will trigger a Fischer esterification, rapidly converting the acid into the corresponding ester (e.g., Methyl 5-fluoroisoquinoline-8-carboxylate)[3].

Quantitative Stability & Speciation Profile

The following table summarizes the behavior of 5-Fluoroisoquinoline-8-carboxylic acid across different acidic environments.

ConditionpH RangeDominant SpeciationEst. Half-Life (25°C)Primary Experimental Risk
Strong Aqueous Acid < 2.0Isoquinolinium cation> 1 yearComplete loss to aqueous phase
Strong Acid + Heat (Reflux) < 2.0Isoquinolinium cation~48–72 hoursDecarboxylation (Loss of 44 Da)
Acidic Methanol < 2.0Isoquinolinium cation< 2 hours (Reflux)Rapid Fischer Esterification
Mildly Acidic (Buffer) 3.5 – 5.0Neutral / Zwitterion> 1 yearPrecipitation / Poor solubility

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Protocol
Complete loss of product during acidic workup Overshooting the pH (< 2) leads to the protonation of the isoquinoline nitrogen, forming a highly water-soluble isoquinolinium salt that remains in the aqueous layer.Back-extract the aqueous layer. Carefully adjust the aqueous phase pH back to 4.0 using saturated NaHCO₃ to form the neutral zwitterion, then re-extract with Ethyl Acetate (EtOAc).
Formation of a less polar byproduct Acid-catalyzed Fischer esterification. If the workup or reaction utilized alcoholic solvents in the presence of strong acid, the ester rapidly forms.Avoid alcoholic solvents during acidic steps. If the ester has formed, it must be saponified back to the acid using NaOH/H₂O, followed by a strictly controlled acidic workup[3].
Degradation / Darkening of the reaction mixture Decarboxylation. Prolonged exposure to strong mineral acids at elevated temperatures (>80 °C) induces the loss of CO₂.Lower reaction temperatures. Conduct acidic reactions at the lowest effective temperature. Monitor the reaction via LC-MS to detect the loss of 44 Da.

Standard Operating Procedure: Controlled Acidic Workup

To ensure a self-validating system where product loss is mechanically prevented, follow this step-by-step methodology for isolating 5-Fluoroisoquinoline-8-carboxylic acid from a basic or neutral reaction mixture.

Step 1: Reaction Quenching & Cooling

  • Transfer the reaction mixture to an ice bath and allow it to cool to 0–5 °C.

  • Causality: Cooling minimizes the kinetic energy available for acid-catalyzed degradation or unwanted side reactions during the exothermic neutralization process.

Step 2: Controlled Acidification (The Critical Step)

  • Insert a calibrated pH probe directly into the stirring mixture.

  • Slowly titrate the mixture dropwise with 1M HCl.

  • Stop the addition exactly when the pH reaches 4.0 to 4.5 (the approximate isoelectric point).

  • Causality: This specific pH range ensures the carboxylic acid remains protonated (neutral) while preventing the basic isoquinoline nitrogen from becoming fully protonated. This forces the compound into its least water-soluble zwitterionic/neutral state.

Step 3: Phase Separation & Isolation

  • If a precipitate forms: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (pH adjusted to 4.0) to remove inorganic salts.

  • If no precipitate forms (or to recover residual dissolved product): Transfer the filtrate to a separatory funnel. Extract three times with an equal volume of Ethyl Acetate (EtOAc).

Step 4: Washing & Desiccation

  • Combine the organic extracts and wash once with a small volume of brine to remove residual aqueous acid.

  • Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the pure 5-Fluoroisoquinoline-8-carboxylic acid.

Visualizations

Workflow Diagram

The following diagram illustrates the logical decision tree for the controlled acidic workup protocol described above.

AcidicWorkup Start Reaction Mixture (Basic/Neutral) Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Acidify Titrate with 1M HCl (Target pH 4.0-4.5) Cooling->Acidify Check Does precipitate form? Acidify->Check Filter Vacuum Filtration (Isolate Solid) Check->Filter Yes Extract Extract with EtOAc (Recover Dissolved Acid) Check->Extract No / Residual Dry Dry over Na2SO4 & Concentrate Filter->Dry Extract->Dry

Workflow for the controlled acidic isolation of 5-Fluoroisoquinoline-8-carboxylic acid.

Speciation Mechanism

The diagram below maps the causality of pH changes to the structural state and degradation risks of the molecule.

Speciation HighPH pH > 6 Anionic Carboxylate (Water Soluble) MidPH pH 3.5 - 5.0 Neutral / Zwitterion (Organic Soluble / Precipitate) HighPH->MidPH +H⁺ MidPH->HighPH +OH⁻ LowPH pH < 2 Isoquinolinium Cation (Highly Water Soluble) MidPH->LowPH +H⁺ LowPH->MidPH +OH⁻ Degradation Heat + pH < 1 Decarboxylation Risk LowPH->Degradation Δ (Reflux)

pH-dependent speciation and degradation pathways of 5-Fluoroisoquinoline-8-carboxylic acid.

References

  • Exploring the Chemistry and Applications of Isoquinoline | Amerigo Scientific | [Link]

Sources

Optimization

minimizing side reactions during isoquinoline acid activation

Welcome to the Technical Support Center for Advanced Amide Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique mechanistic challenges associated with isoquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique mechanistic challenges associated with isoquinoline carboxylic acid activation.

Isoquinoline scaffolds are highly privileged in drug discovery, but their electronic properties—specifically the nucleophilic ring nitrogen and the inductive effects at the 1- and 3-positions—make them notoriously prone to side reactions during carboxylic acid activation. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yielding, stereopure couplings.

🔍 Troubleshooting Guide & FAQs

Q1: Why am I seeing a +98 Da (or +99 Da) mass adduct when coupling my isoquinoline carboxylic acid using HATU?

The Causality: You are observing guanidinylation of your amine nucleophile. Reagents like HATU and HBTU are uronium/aminium salts. In an ideal reaction, HATU activates the isoquinoline carboxylic acid to form a highly reactive OAt (7-azabenzotriazole) active ester. However, isoquinoline acids are often sterically hindered. When the rate of acid activation is slower than the rate of amine addition, the free amine directly attacks the electrophilic carbon of the HATU uronium ion. This displaces the HOAt leaving group and irreversibly caps your amine as a tetramethylguanidinium salt (a +98 Da mass shift) [1].

The Solution: To suppress this, you must alter the reaction kinetics. Either pre-activate the isoquinoline acid with HATU for 10–15 minutes before adding the amine, or switch to a sterically hindered base (like DIPEA or TMP) which reduces the nucleophilicity of the amine toward the coupling reagent [2]. If the problem persists, abandon uronium salts entirely and switch to a phosphonium reagent (e.g., PyBOP) or T3P [3].

G Amine Free Amine (Nucleophile) HATU HATU Reagent Amine->HATU Direct Attack (Side Reaction) Guanidine Guanidinium Adduct (+98 Da) HATU->Guanidine Acid Isoquinoline Acid ActiveEster OAt Active Ester Acid->ActiveEster HATU + Base Amide Desired Amide ActiveEster->Amide + Amine

Divergent pathways in HATU coupling: Desired amidation vs. undesired guanidinylation.
Q2: My chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is racemizing during amide bond formation. How can I preserve stereochemical integrity?

The Causality: Epimerization (racemization) occurs via base-catalyzed proton abstraction at the alpha-chiral center. When the carboxylic acid is heavily activated (e.g., as an acid chloride or an HOAt ester), the alpha-proton becomes highly acidic. Strong bases like Triethylamine (TEA) or DIPEA easily deprotonate this position, leading to the formation of an achiral oxazolone intermediate or a planar enolate. Upon subsequent amine attack, the stereocenter is re-established as a racemic mixture.

The Solution: Transition to Propylphosphonic anhydride (T3P) paired with a weak base like pyridine . T3P forms a less electron-withdrawing intermediate than HATU, reducing the acidity of the alpha-proton. Furthermore, pyridine (pKa ~5.2) provides sufficient basicity to drive the coupling but is far too weak to deprotonate the chiral center, effectively shutting down the oxazolone pathway [4].

Quantitative Comparison of Coupling Reagents for Chiral Isoquinoline Acids

Coupling ReagentBaseYield (%)Epimerization (%)Primary Side Reaction
HATU DIPEA>90%5.0 - 15.0%Guanidinylation (+98 Da)
EDC / HOBt TEA75 - 85%10.0 - 20.0%Unreacted intermediates
T3P Pyridine85 - 95%< 1.0% None (Water-soluble byproducts)
Q3: I am trying to activate isoquinoline-1-carboxylic acid, but I am losing my starting material to a volatile byproduct. What is happening?

The Causality: You are experiencing decarboxylation . Carboxylic acids located at the 1- or 3-positions of the isoquinoline ring are electronically analogous to picolinic acids. The adjacent ring nitrogen can stabilize a developing negative charge (or coordinate with trace transition metals), acting as an electron sink. Upon activation, especially under thermal stress or in the presence of metal impurities, the molecule rapidly extrudes CO₂ gas, leaving behind a volatile isoquinoline byproduct [5].

The Solution: Strict thermal control is mandatory. Never allow the activation step to exceed 0 °C. Avoid transition metal contaminants (ensure glassware is acid-washed). Use mild, neutral coupling conditions, such as forming a mixed anhydride with isobutyl chloroformate at -20 °C, or utilizing the T3P protocol outlined below.

🧪 Validated Experimental Protocol: Low-Epimerization Amide Coupling

To ensure a self-validating workflow, this protocol utilizes T3P. The built-in validation step relies on the fact that T3P byproducts are 100% water-soluble; if your organic layer shows mass adducts post-workup, the reaction did not reach completion.

Workflow N1 1. Mix Isoquinoline Acid + Amine (EtOAc / MeCN) N2 2. Add Pyridine (3.0 eq) Weak Base Prevents Epimerization N1->N2 N3 3. Dropwise T3P (50% in EtOAc) Strictly at 0°C N2->N3 N4 4. Warm to RT & Stir (2-12 hours) N3->N4 N5 5. Aqueous Workup Removes Water-Soluble Salts N4->N5

Step-by-step T3P-mediated amide coupling workflow for epimerization-prone substrates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the chiral isoquinoline carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (3.0 eq). Scientist Insight: Do not substitute with DIPEA if stereochemical integrity is your primary concern.

  • Cryogenic Activation: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Reagent Addition: Slowly add T3P (50% wt. solution in EtOAc, 1.5 eq) dropwise over 5 minutes. Self-Validation: The slow addition prevents localized exothermic spikes that trigger decarboxylation.

  • Reaction: Remove the ice bath. Allow the reaction to slowly warm to room temperature and stir for 2–12 hours. Monitor via LC-MS until the acid is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with EtOAc. Wash the organic layer sequentially with 1N HCl (to remove pyridine), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product typically requires no column chromatography, as all T3P byproducts partition into the aqueous phase.

📚 References

1.1 - Benchchem 2.2 - ACS Publications 3.3 - RSC Publishing 4.4 - Organic Chemistry Portal 5. 5 - Chemical Reviews

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for 5-Fluoroisoquinoline Isomers

Welcome to the technical support center dedicated to the chromatographic separation of 5-fluoroisoquinoline and its positional isomers. As a Senior Application Scientist, I understand the nuanced challenges researchers f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of 5-fluoroisoquinoline and its positional isomers. As a Senior Application Scientist, I understand the nuanced challenges researchers face when dealing with closely related aromatic isomers. The subtle differences in polarity and electronic structure imparted by the fluorine atom's position on the isoquinoline ring demand a highly optimized and robust HPLC method.

This guide is structured to provide both foundational knowledge and practical, actionable solutions. We will move from the fundamental principles governing the separation to a detailed troubleshooting FAQ, culminating in a systematic protocol for method development.

Part 1: The Challenge of Separating Positional Isomers

Separating positional isomers, such as the various fluoroisoquinolines (e.g., 5-F, 6-F, 7-F, 8-F), is a common challenge in pharmaceutical development and quality control. Unlike enantiomers, which require a chiral environment, these isomers are achiral but often possess very similar physicochemical properties, including hydrophobicity and pKa. Consequently, standard C18 reversed-phase columns may fail to provide adequate resolution.

The key to a successful separation lies in exploiting subtle differences in the molecules' electronic and steric properties. The electronegative fluorine atom alters the electron density of the aromatic ring system. This change in electron distribution can be leveraged through specific interactions with the HPLC stationary phase. Successful methods often rely on secondary interaction mechanisms beyond simple hydrophobicity, such as π-π interactions, dipole-dipole interactions, and shape selectivity.[1][2]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of 5-fluoroisoquinoline isomers in a direct question-and-answer format.

Peak Shape & Resolution Problems

Q1: Why am I seeing poor or no resolution between my 5-fluoroisoquinoline isomers on a standard C18 column?

A: Standard C18 columns primarily separate compounds based on hydrophobicity. Positional isomers of 5-fluoroisoquinoline often have very similar hydrophobicities, leading to co-elution. To achieve separation, you need a stationary phase that offers alternative selectivity mechanisms.

  • Causality: The position of the fluorine atom subtly alters the molecule's dipole moment and the electron density of the aromatic π-system. These differences are often too minor to be resolved by hydrophobic interactions alone.

  • Solution:

    • Switch to a Phenyl-based Column: Columns with phenyl ligands (e.g., Phenyl-Hexyl) are an excellent first choice. They promote π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of your isomers. The position of the fluorine atom will influence the strength of this interaction, enabling separation.[1]

    • Utilize a Pentafluorophenyl (PFP) Column: PFP phases are highly effective for separating halogenated aromatic compounds.[3][4][5] They offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for positional isomers.

    • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can help differentiate isomers based on small differences in polarity and hydrogen bonding capability.

Q2: My peaks are splitting into two or more smaller peaks. What is the cause and how can I fix it?

A: Peak splitting is a common chromatographic problem that indicates something is disrupting the sample band as it travels through the system.[6][7][8]

  • Causality & Diagnosis:

    • Column Contamination or Void: A blockage on the column inlet frit or a void (a settled area of packing material) at the head of the column can cause the sample path to split.[7] This typically affects all peaks in the chromatogram.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 30% Acetonitrile mobile phase), it can cause peak distortion and splitting, especially for early-eluting peaks.[9][10]

    • Co-elution of Unresolved Impurities: The "split" might actually be two distinct but very closely eluting compounds (e.g., two different isomers). To test this, try reducing the injection volume; if the two "splits" resolve into two smaller, distinct peaks, you have a resolution problem, not a splitting problem.[7]

  • Solutions:

    • Address Column Issues: First, remove the guard column (if present) to see if it's the source. If the problem persists, reverse and flush the analytical column with a strong solvent (follow manufacturer's guidelines). If this fails, the column may need to be replaced.

    • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

    • Optimize Separation: If co-elution is the cause, you must improve the method's resolution by adjusting the mobile phase composition, changing the column, or modifying the temperature.

Logical Troubleshooting Flow for Peak Shape Issues

G start Peak Shape Problem Observed (Splitting, Tailing, Fronting) q1 Does the problem affect ALL peaks? start->q1 q2 Is the peak splitting? q1->q2 No, only some peaks sol_all_split Likely a physical issue. 1. Check for column void/blockage. 2. Check for blocked frit. 3. Reverse/flush or replace column. q1->sol_all_split Yes q3 Is the peak tailing? q2->q3 No sol_some_split Likely a chemical/method issue. 1. Check for sample solvent mismatch. 2. Lower injection volume to check for co-elution. 3. Optimize mobile phase/column to improve resolution. q2->sol_some_split Yes sol_tailing Likely secondary interactions or overload. 1. Adjust mobile phase pH away from pKa. 2. Use a highly end-capped column. 3. Reduce sample concentration. q3->sol_tailing Yes sol_fronting Likely overload or solvent effect. 1. Reduce sample concentration. 2. Ensure sample solvent is weaker than mobile phase. q3->sol_fronting No (Fronting)

Caption: A decision tree for troubleshooting common peak shape problems.

Q3: I am observing significant peak tailing with my basic 5-fluoroisoquinoline analytes. How can I improve peak symmetry?

A: Peak tailing for basic compounds is a classic sign of undesirable secondary interactions with the stationary phase.[6][11]

  • Causality: The silica backbone of most reversed-phase columns has acidic silanol groups (-Si-OH). At mid-range pH, these silanols can be deprotonated (-Si-O⁻) and interact ionically with protonated basic analytes (like the nitrogen on the isoquinoline ring), causing a portion of the analyte molecules to be retained longer, resulting in a tail.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the isoquinoline nitrogen. This keeps the analyte consistently protonated and minimizes interactions with any deprotonated silanols. Alternatively, a high pH (e.g., pH > 9, using a pH-stable column) can suppress the ionization of the silanol groups.[12]

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (where residual silanols are chemically bonded with a small silylating agent) exhibit significantly reduced tailing for basic compounds.

    • Reduce Sample Load: Injecting too much sample can saturate the primary retention sites on the column, leading to interactions with secondary sites and causing tailing. Try diluting your sample.[6]

Method Optimization

Q4: How do I select the best column to start my method development?

A: For aromatic positional isomers, column selection is the most critical factor. A screening approach with columns that offer different selectivities is highly recommended.[4]

Column Type Primary Interaction Mechanism Advantages for 5-Fluoroisoquinoline Isomers Considerations
Phenyl-Hexyl π-π interactions, HydrophobicExcellent starting point. Directly probes the aromatic system, where the isomers differ most significantly.[1]Selectivity can be highly dependent on the organic modifier (ACN vs. MeOH).
Pentafluorophenyl (PFP) π-π, Dipole-dipole, Ion-exchangeOften provides the best resolution for halogenated aromatics. The fluorine atoms on the phase interact strongly with the fluorinated analyte.[3]Can have different retention orders compared to C18 or Phenyl phases.
Standard C18 HydrophobicGood for initial assessment of retention. Provides a baseline for comparison.Unlikely to provide sufficient resolution on its own.
Polar-Embedded Hydrophobic, Hydrogen-bondingCan offer unique selectivity if isomers have differences in their ability to act as hydrogen bond acceptors.May provide less retention than a standard C18.

Q5: What is the best organic modifier for my mobile phase: acetonitrile or methanol?

A: The choice between acetonitrile (ACN) and methanol (MeOH) is not trivial and can significantly impact selectivity for positional isomers.

  • Causality: ACN and MeOH interact differently with both the analyte and the stationary phase. ACN is a stronger π-electron acceptor and can modify the π-π interactions between a phenyl-based stationary phase and the analyte. Methanol is a protic solvent and can engage in hydrogen bonding.

  • Recommendation: You must test both. A good starting point is a gradient from 10% to 90% organic modifier with both ACN/water and MeOH/water mobile phases on your selected columns (e.g., Phenyl and PFP). This screening will quickly reveal which solvent provides better selectivity for your specific set of isomers. Sometimes, a ternary mixture (Water/ACN/MeOH) can provide the optimal separation.[3]

Part 3: Experimental Protocols

Protocol 1: Systematic HPLC Method Development for 5-Fluoroisoquinoline Isomers

This protocol describes a structured approach to developing a robust separation method from scratch.

1. Initial Column & Mobile Phase Screening

  • Objective: To identify the most promising column and organic modifier combination.

  • Columns:

    • Column 1: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)

    • Column 2: Pentafluorophenyl (PFP) (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

  • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Procedure:

    • Prepare a sample containing a mix of your 5-fluoroisoquinoline isomers at ~0.1 mg/mL in 50:50 Water:ACN.

    • For each column, run a generic scouting gradient with both ACN and MeOH.

      • Flow Rate: 1.0 mL/min

      • Temperature: 30 °C

      • Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes.

      • Detection: UV, at an appropriate wavelength (e.g., 254 nm or a local maximum).

    • Analyze the four resulting chromatograms (Phenyl/ACN, Phenyl/MeOH, PFP/ACN, PFP/MeOH). Identify the combination that shows the most "potential" – i.e., the largest number of separated peaks and the best overall peak shape, even if the resolution is not yet baseline.

Method Development Workflow

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_Cols Select Columns (Phenyl, PFP) Run_Scout Run Scouting Gradients Screen_Cols->Run_Scout Screen_Solvs Select Solvents (ACN, MeOH) Screen_Solvs->Run_Scout Select_Best Select Best Column/ Solvent Combination Run_Scout->Select_Best Opt_Grad Optimize Gradient Slope Select_Best->Opt_Grad Opt_Temp Optimize Temperature (25°C - 45°C) Opt_Grad->Opt_Temp Opt_pH Optimize pH/Additive (if needed) Opt_Temp->Opt_pH Finalize Finalize Method Opt_pH->Finalize Validate Perform Validation (Robustness, Accuracy, etc.) Finalize->Validate

Caption: A systematic workflow for HPLC method development.

2. Gradient Optimization

  • Objective: To improve resolution for the chosen column/solvent system.

  • Procedure:

    • Based on the scouting run, estimate the starting and ending %B that covers the elution of all isomers.

    • Focus the gradient slope. If your isomers eluted between 40% and 60% B over 5 minutes in the scouting run, try a new gradient of 35% to 65% B over 20 minutes. A shallower gradient increases residence time on the column and generally improves resolution.[13][14]

3. Temperature Optimization

  • Objective: To fine-tune selectivity and improve peak efficiency.

  • Procedure:

    • Run the optimized gradient at different temperatures (e.g., 25 °C, 35 °C, 45 °C).

    • Changes in temperature can alter retention factors and sometimes even reverse the elution order of closely related peaks, providing an additional tool for optimizing selectivity. Higher temperatures also reduce mobile phase viscosity, leading to sharper peaks and lower backpressure.[15][16]

4. Final Refinements

  • Isocratic Conversion: If the optimized gradient is relatively narrow, you may be able to convert it to a faster isocratic method for routine analysis.

  • pH/Additive Adjustment: If peak tailing is still an issue, further optimization of the mobile phase pH or the addition of a different buffer/additive may be necessary.

References

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Nishino, S., et al. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science.
  • Nishino, S., et al. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. Semantic Scholar.
  • Wang, Y., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • MicroSolv Technology Corporation. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Yuan, B. (2022, June 7). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
  • An, N., et al. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
  • Regalado, E. L., et al. (2013, December 10). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
  • Various Authors. (2013, May 8). When using HPLC, how do you deal with split peaks?. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Waters Corporation. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.
  • Regalado, E. L., et al. (2014, January 7). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
  • An, N., et al. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.
  • Dong, M. W. (n.d.). A review on method development by hplc. SciSpace.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Kim, J., et al. (2016, August 12). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PMC.
  • Interchim technology. (n.d.). HPLC method Development.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Separation Science.
  • BenchChem. (n.d.). Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions.
  • Santini, B., et al. (2022, April 15). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Regalado, E. L., et al. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Kumar, A., et al. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications.
  • BenchChem. (n.d.). Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-Fluoroisoquinoline-8-carboxylic Acid

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Fluoroisoquinoline-8-carboxylic acid stands as a significant scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Fluoroisoquinoline-8-carboxylic acid stands as a significant scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous confirmation of its structure. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 5-Fluoroisoquinoline-8-carboxylic acid, a comparative look at related structures, and a robust protocol for acquiring high-quality data.

Predicted 1H NMR Spectrum of 5-Fluoroisoquinoline-8-carboxylic Acid: A First-Principles Approach

While a publicly available, fully assigned 1H NMR spectrum for 5-Fluoroisoquinoline-8-carboxylic acid is not readily found, we can predict its features with a high degree of confidence by understanding the fundamental principles of NMR and the electronic effects of its substituents.

The isoquinoline core gives rise to a characteristic set of aromatic proton signals. The introduction of a fluorine atom at the C-5 position and a carboxylic acid group at the C-8 position significantly perturbs the electronic environment of the ring system, leading to predictable changes in the 1H NMR spectrum.

Key Influencing Factors:

  • The Isoquinoline Nucleus: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which generally deshields the protons in the heterocyclic ring (protons at C-1 and C-3) compared to those on the carbocyclic ring.[1]

  • C-5 Fluorine: The fluorine atom exerts a strong through-bond inductive electron-withdrawing effect, which deshields nearby protons. However, it also has electron-donating resonance effects. For protons meta to the fluorine (H-4 and H-6), the inductive effect is weaker, while the resonance effect can have a more pronounced influence. Crucially, fluorine exhibits through-space coupling to nearby protons, which is a key diagnostic feature.[2]

  • C-8 Carboxylic Acid: The carboxylic acid group is strongly electron-withdrawing, which will deshield the peri-proton at C-7. The acidic proton of the carboxyl group itself will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[3]

Based on these principles, we can predict the chemical shifts (δ) and coupling patterns for the five aromatic protons of 5-Fluoroisoquinoline-8-carboxylic acid.

Comparative Spectral Analysis: Building Confidence in Prediction

To substantiate our predictions, we can compare the expected spectrum of 5-Fluoroisoquinoline-8-carboxylic acid with the known 1H NMR data of structurally related compounds: isoquinoline and 5-Fluoroisoquinoline-1-carbonitrile.

Proton Isoquinoline (Experimental, in CDCl3)[4] 5-Fluoroisoquinoline-1-carbonitrile (Experimental, in CDCl3)[5] 5-Fluoroisoquinoline-8-carboxylic Acid (Predicted)
H-1 ~9.22 ppm (s)-~9.4 ppm (d)
H-3 ~7.58 ppm (d)8.62 ppm (d, J=5.8 Hz)~8.7 ppm (d)
H-4 ~8.50 ppm (d)-~8.3 ppm (dd)
H-6 ~7.62 ppm (m)-~7.8 ppm (dd)
H-7 ~7.70 ppm (m)7.90 ppm (t, J=7.9 Hz)~8.1 ppm (t)
H-8 -8.25 ppm (d, J=8.5 Hz)-
-COOH -->10 ppm (br s)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The data from 5-Fluoroisoquinoline-1-carbonitrile is particularly insightful.[5] The downfield shift of H-3 and H-7 in this molecule, relative to isoquinoline, is consistent with the electron-withdrawing nature of the fluorine and cyano groups. This supports our prediction of similarly downfield shifts for the protons in 5-Fluoroisoquinoline-8-carboxylic acid.

Experimental Protocol for High-Fidelity 1H NMR Data Acquisition

The quality of the NMR data is foundational to accurate interpretation. The following protocol outlines the steps for acquiring a publication-quality 1H NMR spectrum.

1. Sample Preparation:

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve polar carboxylic acids and its wide chemical shift window, which will not obscure the aromatic signals.

  • Concentration: Dissolve 5-10 mg of 5-Fluoroisoquinoline-8-carboxylic acid in 0.6-0.7 mL of DMSO-d6.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Spectrometer Parameters (400 MHz example):

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

    • Acquisition Time (aq): 2-4 seconds for good digital resolution.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

A Systematic Workflow for Spectral Interpretation

The following workflow, presented as a flowchart, provides a logical approach to interpreting the 1H NMR spectrum of a substituted isoquinoline like our target molecule.

Caption: A logical workflow for the 1H NMR spectral interpretation of substituted isoquinolines.

Predicted 1H NMR Data Summary for 5-Fluoroisoquinoline-8-carboxylic Acid

The table below summarizes the predicted 1H NMR data for the target molecule.

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H-1 ~9.4dJ1,3 ≈ 1-2Deshielded by the adjacent nitrogen and the peri carboxylic acid group.
H-3 ~8.7dJ3,4 ≈ 6-7Deshielded by the adjacent nitrogen.
H-4 ~8.3ddJ4,3 ≈ 6-7, 4JH,F ≈ 2-4Coupled to H-3 and through-space to the C-5 fluorine.
H-6 ~7.8ddJ6,7 ≈ 8-9, 3JH,F ≈ 8-10Coupled to H-7 and through-bond to the C-5 fluorine.
H-7 ~8.1tJ7,6 ≈ 8-9Deshielded by the adjacent carboxylic acid group.
-COOH >10br s-Acidic proton, often exchanges with trace water in the solvent.

This comprehensive guide provides a robust framework for understanding and interpreting the 1H NMR spectrum of 5-Fluoroisoquinoline-8-carboxylic acid. By combining first-principles prediction, comparative analysis, and a rigorous experimental approach, researchers can confidently elucidate the structure of this important molecule and its derivatives.

References

  • Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

  • Mallory, F. B., & Mallory, C. W. (2010). Through-space F-F spin-spin coupling. Journal of Fluorine Chemistry, 131(11), 1187-1196. Available at: [Link]

  • Williamson, K. L., & Mosher, H. S. (1966). Through-space effects in nuclear magnetic resonance spectra. I. The variable temperature nuclear magnetic resonance spectra of some β, β, β-trifluoro-α-arylethylamines and their salts. Journal of the American Chemical Society, 88(18), 4240-4246. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Wiley-VCH. (2005). Supporting Information for One-pot Synthesis of cis-Isoquinolonic Acids Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023, October 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Comparative

Comparative Guide to ¹³C and ¹⁹F NMR Spectral Data of 5-Fluoroisoquinolines

Fluorinated heterocycles, particularly fluoroisoquinolines, are privileged scaffolds in modern drug discovery. The strategic incorporation of a fluorine atom modulates lipophilicity, metabolic stability, and target bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated heterocycles, particularly fluoroisoquinolines, are privileged scaffolds in modern drug discovery. The strategic incorporation of a fluorine atom modulates lipophilicity, metabolic stability, and target binding affinity. Specifically, 5-fluoroisoquinolines have demonstrated significant utility as quorum-sensing modulators and kinase inhibitors[1].

For researchers synthesizing these compounds, accurate structural verification relies heavily on multinuclear NMR spectroscopy. This guide objectively compares the ¹³C and ¹⁹F NMR spectral data of 5-fluoroisoquinoline against its positional isomers (such as 6-fluoro and 8-fluoroisoquinolines) and details the field-proven experimental protocols required to synthesize and characterize these molecules[2][3].

Mechanistic Insights: The Causality Behind NMR Chemical Shifts

As an application scientist, it is critical to understand why chemical shifts vary between isomers rather than just recording the data. The ¹⁹F NMR chemical shift is exquisitely sensitive to its local electronic environment—a phenomenon often described by the "rule of shielding"[4].

In the isoquinoline bicyclic system, the electron-withdrawing imine nitrogen (position 2) exerts varying resonance and inductive effects across the carbocyclic ring:

  • Positions 6 and 8 are highly deactivated by the nitrogen's electron-withdrawing nature, leading to lower electron density. Consequently, fluorine atoms at these positions are deshielded, resulting in less negative ¹⁹F chemical shifts (e.g., -107.9 ppm for 6-fluoroisoquinoline)[3].

  • Position 5 , conversely, is less affected by the deactivating resonance of the imine nitrogen. The higher relative electron density at the 5-position shields the fluorine nucleus, pushing the ¹⁹F chemical shift significantly upfield to approximately -126.2 ppm[2].

Understanding this electronic disparity provides a self-validating system: if a nucleophilic aromatic substitution or deoxyfluorination yields a product with a ¹⁹F shift around -108 ppm, the researcher can immediately deduce that the fluorine is likely at the 6- or 8-position, not the 5-position.

Comparative NMR Data Analysis

The following tables summarize the quantitative ¹³C and ¹⁹F NMR data for 5-fluoroisoquinoline and its alternatives. This data serves as a benchmark for verifying regioselectivity during synthesis.

Table 1: ¹⁹F and ¹³C NMR Parameters of Fluoroisoquinoline Isomers
Compound¹⁹F Chemical Shift (δ, ppm)¹³C Chemical Shift (C-F) (δ, ppm)¹J_{CF} Coupling (Hz)Solvent / Freq.
5-Fluoroisoquinoline -126.2157.6253.7CDCl₃ / 470 MHz
6-Fluoroisoquinoline -107.9163.2251.5C₆D₆ / 375 MHz
8-Fluoro-3,4-dihydroisoquinoline -113.1163.0266.0CDCl₃ / 564 MHz
Table 2: Detailed ¹³C NMR Spectral Data for 5-Fluoroisoquinoline

Acquired at 125 MHz in CDCl₃ at 23 °C.

Chemical Shift (δ, ppm)MultiplicityJ_{CF} Coupling Constant (Hz)Structural Assignment
157.6d253.7C-5 (C-F bond)
152.1d2.9C-1
143.5s-C-3
129.7d4.8C-8
127.3d6.7C-7
126.5d17.2C-6
123.5d4.8C-4a (Bridgehead)
114.0d19.1C-4
113.5d2.9C-8a (Bridgehead)

Note: The large one-bond coupling (~253 Hz) is definitive for the C-F carbon, while two-bond couplings (~17-19 Hz) identify the adjacent C-4 and C-6 carbons.

Experimental Protocols & Workflows

To ensure scientific integrity, the choice of synthetic route is paramount. While the traditional Balz-Schiemann reaction (using 5-aminoisoquinoline and HBF₄) is a valid approach[5], it requires the isolation of potentially unstable diazonium tetrafluoroborate salts.

Alternative Superior Method: Chemoselective deoxyfluorination of 5-hydroxyisoquinoline using PhenoFluorMix offers a safer, more reproducible protocol that avoids explosive intermediates[2].

Step-by-Step Methodology: Synthesis via Deoxyfluorination
  • Reaction Setup: In a dry reaction vessel, combine 5-hydroxyisoquinoline (0.500 mmol) and PhenoFluorMix (1.10 g).

  • Solvent Addition: Add anhydrous toluene (5.0 mL). Causality: Toluene is chosen over polar aprotic solvents to minimize competitive side reactions and facilitate the high temperatures required for the C-O to C-F bond cleavage/formation.

  • Heating: Stir the mixture at 23 °C for 30 minutes to allow initial complexation, then heat to 110 °C for 24 hours.

  • Purification: Cool to room temperature, concentrate the mixture, and purify via flash silica gel column chromatography using a gradient of EtOAc in hexanes (5%–15%). This yields 5-fluoroisoquinoline as a yellow oil (approx. 81% yield).

Step-by-Step Methodology: NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified 5-fluoroisoquinoline in 0.6 mL of CDCl₃. Causality: CDCl₃ is standard, but if aromatic signals overlap, switching to C₆D₆ can induce Aromatic Solvent-Induced Shifts (ASIS) to resolve the multiplets[6].

  • Referencing: Use the residual CHCl₃ proton peak (δ 7.26 ppm) for ¹H, the CDCl₃ carbon triplet (δ 77.16 ppm) for ¹³C, and internal CFCl₃ (δ 0.00 ppm) for ¹⁹F referencing.

  • Acquisition: Acquire the ¹⁹F spectrum with proton decoupling to simplify the signals and accurately measure the isotropic chemical shift.

Experimental Workflow Visualization

The following diagram illustrates the logical progression from precursor selection through to spectral validation.

G N1 5-Hydroxyisoquinoline (Starting Material) N2 Deoxyfluorination (PhenoFluorMix, Toluene) N1->N2 N3 Purification (Silica Gel Chromatography) N2->N3 N4 NMR Acquisition (19F, 13C, 1H) N3->N4 N5 Spectral Analysis (δ -126.2 ppm, J_CF 253.7 Hz) N4->N5

Caption: Experimental workflow for the synthesis and NMR characterization of 5-fluoroisoquinoline.

References

  • Teppei Fujimoto and Tobias Ritter. Supporting Information PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. AWS / Nature Communications. URL: [Link]

  • Silvia Stotani. Design and Synthesis of LSRK Kinase Inhibitors as Quorum Sensing Modulators. IRIS / University of Pavia. URL: [Link]

  • Dalvit et al. Fluorine-protein Interactions and ¹⁹F NMR Isotropic Chemical Shifts: An Empirical Correlation With Implications for Drug Design. PubMed / ChemMedChem. URL: [Link]

  • Gregory R. Fulmer et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. URL:[Link]

  • Semantic Scholar. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. URL:[Link]

Sources

Validation

LC-MS analysis and fragmentation patterns of 5-Fluoroisoquinoline-8-carboxylic acid

An In-Depth Guide to the LC-MS Analysis of 5-Fluoroisoquinoline-8-Carboxylic Acid: Chromatographic Strategies and Fragmentation Pattern Comparison Introduction: The Analytical Challenge 5-Fluoroisoquinoline-8-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Analysis of 5-Fluoroisoquinoline-8-Carboxylic Acid: Chromatographic Strategies and Fragmentation Pattern Comparison

Introduction: The Analytical Challenge

5-Fluoroisoquinoline-8-carboxylic acid is a fluorinated heterocyclic building block with significant applications in medicinal chemistry and drug discovery.[1] Its structure, featuring a polar carboxylic acid group and a basic isoquinoline nitrogen atom, presents a unique analytical challenge. Achieving sharp chromatographic peaks and predictable in-source ionization for such amphoteric molecules requires a carefully considered analytical approach. This guide compares two primary strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography—and delves into the structural information that can be gleaned from collision-induced dissociation (CID) in both positive and negative ion modes.

PART 1: Chromatographic Separation Strategy: HILIC as the Superior Approach

While traditional C18 reversed-phase columns struggle to retain highly polar compounds like 5-Fluoroisoquinoline-8-carboxylic acid, often resulting in poor peak shape and elution near the solvent front, HILIC offers a superior alternative. HILIC utilizes a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface. This results in improved retention, better peak shape, and enhanced sensitivity for this class of compounds.

Experimental Protocol: HILIC-MS Method

This protocol outlines a robust HILIC-MS method for the analysis of 5-Fluoroisoquinoline-8-carboxylic acid.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 5-Fluoroisoquinoline-8-carboxylic acid in Dimethyl Sulfoxide (DMSO).
  • Create a working solution by diluting the stock solution to 1 µg/mL in a 90:10 (v/v) solution of acetonitrile and water. Causality: High acetonitrile content in the sample diluent is crucial for compatibility with the HILIC mobile phase and ensures good peak shape upon injection.

2. LC-MS System and Conditions:

  • UHPLC System: Standard high-performance liquid chromatography system.
  • Column: HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0.0-1.0 min: 95% B
  • 1.0-5.0 min: Linear gradient to 60% B
  • 5.0-5.1 min: Linear gradient to 95% B
  • 5.1-8.0 min: 95% B (Re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
  • Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes.
HILIC-MS Experimental Workflow

Caption: HILIC-MS workflow for the analysis of 5-Fluoroisoquinoline-8-carboxylic acid.

PART 2: Ionization and Fragmentation Analysis: A Tale of Two Modes

The amphoteric nature of 5-Fluoroisoquinoline-8-carboxylic acid allows for its ionization in both positive and negative ESI modes, providing complementary structural information.

  • Negative Ion Mode (ESI-): As expected for a carboxylic acid, the compound readily deprotonates to form the [M-H]⁻ ion at m/z 190.03. This mode is often highly sensitive and selective for acidic analytes.

  • Positive Ion Mode (ESI+): The basic nitrogen of the isoquinoline ring is easily protonated, yielding an [M+H]⁺ ion at m/z 192.05. This mode provides insight into the fragmentation of the core heterocyclic structure.[2][3]

Collision-Induced Dissociation (CID) Analysis

Tandem mass spectrometry (MS/MS) experiments were performed on the precursor ions from both modes to elucidate their fragmentation pathways.

Negative Mode Fragmentation ([M-H]⁻ at m/z 190.03): The fragmentation in negative mode is dominated by the carboxylate group. The primary and most facile fragmentation is the neutral loss of carbon dioxide (CO₂), a characteristic behavior of deprotonated carboxylic acids.[4][5]

  • Loss of CO₂: The precursor ion at m/z 190.03 readily loses 44.00 Da, resulting in a high-intensity fragment ion at m/z 146.03 . This corresponds to a deprotonated 5-fluoroisoquinoline.

  • Further Fragmentation: Subsequent fragmentation of the m/z 146.03 ion can occur at higher collision energies, potentially involving the loss of hydrogen cyanide (HCN) or ring opening, though these are typically less prominent than the initial CO₂ loss.

Caption: Primary fragmentation pathway of 5-Fluoroisoquinoline-8-carboxylic acid in ESI- mode.

Positive Mode Fragmentation ([M+H]⁺ at m/z 192.05): Fragmentation in positive mode is more complex, involving losses from both the carboxylic acid group and the protonated isoquinoline ring system.[6]

  • Loss of H₂O: A common initial fragmentation is the loss of water (18.01 Da), producing a fragment at m/z 174.04 . This likely involves the carboxyl group and a proton from the isoquinoline ring.

  • Loss of CO: Following the loss of water, a subsequent loss of carbon monoxide (27.99 Da) can occur, leading to a fragment at m/z 146.04 .

  • Loss of COOH radical: A direct loss of the entire carboxyl group as a radical (•COOH, 45.01 Da) can also be observed, resulting in a fragment ion at m/z 147.04 .

Caption: Proposed fragmentation pathways of 5-Fluoroisoquinoline-8-carboxylic acid in ESI+ mode.

PART 3: Data Summary and Comparison

The following table summarizes the key mass spectrometric data for 5-Fluoroisoquinoline-8-carboxylic acid, providing a direct comparison between the two ionization modes.

Ionization ModePrecursor Ionm/z (Observed)Key Fragment Ions (m/z)Proposed Neutral Loss
ESI- [M-H]⁻190.03146.03CO₂
ESI+ [M+H]⁺192.05174.04H₂O
147.04•COOH
146.04H₂O + CO

Conclusion

The comprehensive LC-MS analysis of 5-Fluoroisoquinoline-8-carboxylic acid is most effectively achieved using a HILIC-based chromatographic method, which provides superior retention and peak shape compared to traditional reversed-phase approaches. Analysis in both positive and negative ESI modes offers complementary structural data. Negative mode provides a simple and highly specific fragmentation pattern dominated by the loss of CO₂, confirming the presence of the carboxylic acid. Positive mode yields a richer fragmentation spectrum that helps to characterize the isoquinoline core structure. By employing the methodologies and interpreting the fragmentation patterns described in this guide, researchers can confidently identify and characterize this important medicinal chemistry building block in various experimental matrices.

References

  • Dal Piaz, F., et al. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. Rapid Communications in Mass Spectrometry, 14(17), 1592-9. Available at: [Link]

  • Smith, C. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS. Available at: [Link]

  • Thevis, M., et al. (2011). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(2), 267-78. Available at: [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1489-1502. Available at: [Link]

  • Zandona, C. M. M., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Khatri, K., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 332. Available at: [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available at: [Link]

  • da Silva, G. N., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Revista Brasileira de Farmacognosia, 32(4), 564-573. Available at: [Link]

  • Christie, W. W., et al. (2002). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). 2.12 Fragmentation of Carboxylic Acids. In Mass Spectrometry (Averill and Eldredge). Available at: [Link]

  • Sang, S., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Chromatography Forum. Available at: [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

Sources

Comparative

comparing bioactivity of 5-fluoro vs non-fluorinated isoquinoline acids

An Application Scientist’s Guide: Comparing the Bioactivity of 5-Fluoro vs. Non-Fluorinated Isoquinoline Acids As a Senior Application Scientist in medicinal chemistry, evaluating the structural nuances of heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide: Comparing the Bioactivity of 5-Fluoro vs. Non-Fluorinated Isoquinoline Acids

As a Senior Application Scientist in medicinal chemistry, evaluating the structural nuances of heterocyclic scaffolds is critical for lead optimization. The isoquinoline carboxylic acid motif is a privileged scaffold found in numerous biologically active compounds, including hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, PRMT5 inhibitors, and antimicrobial agents targeting DNA gyrase[1]. However, the unsubstituted isoquinoline core often suffers from rapid hepatic clearance due to CYP450-mediated oxidation at electron-rich positions.

This guide objectively compares the bioactivity, metabolic stability, and physicochemical properties of 5-fluoro isoquinoline acids against their non-fluorinated counterparts, providing actionable, self-validating experimental workflows to support drug development professionals.

Mechanistic Causality: The "Fluorine Effect" at the C5 Position

The strategic installation of a fluorine atom at the C5 position of the isoquinoline ring is a classic yet powerful bioisosteric replacement. The causality behind its impact on bioactivity is driven by three fundamental physicochemical shifts:

  • Steric and Electronic Modulation: Fluorine has a van der Waals radius of 1.47 Å, making it an excellent steric mimic for hydrogen (1.20 Å)[2]. This allows the 5-fluoro derivative to fit into the same target binding pockets as the non-fluorinated parent molecule without inducing steric clashes. However, its high electronegativity (3.98) strongly polarizes the C-F bond, withdrawing electron density from the isoquinoline ring[2].

  • Metabolic Blockade: The primary liability of non-fluorinated isoquinolines is their susceptibility to Phase I metabolism. The C5 position is a known hotspot for CYP450-mediated hydroxylation. The C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol), effectively blocking oxidative metabolism at this site and significantly prolonging the compound's half-life[2].

  • Binding Affinity Enhancement: The highly electronegative fluorine can participate in multipolar interactions or act as a weak hydrogen bond acceptor with backbone amides in the target protein[3]. Furthermore, the electron-withdrawing nature of the 5-fluoro substituent modulates the pKa of the adjacent isoquinoline nitrogen and the carboxylic acid moiety, optimizing the ionization state for target engagement and improving overall lipophilicity (LogP) for better cell permeability[3][4].

Pathway Iso_H Non-Fluorinated Isoquinoline (C5-H) CYP Hepatic CYP450 Enzymes Iso_H->CYP Iso_F 5-Fluoro Isoquinoline (C5-F) Iso_F->CYP Metab Rapid C5-Hydroxylation (High Clearance) CYP->Metab Electron-rich C-H bond Stable Metabolic Blockade (Prolonged Half-Life) CYP->Stable Strong C-F bond (116 kcal/mol)

Mechanistic pathway of CYP450 metabolism versus fluorine-induced metabolic blockade.

Comparative Bioactivity Profile

To objectively evaluate the performance of these scaffolds, we must look at standardized quantitative metrics. The table below synthesizes typical pharmacological shifts observed when transitioning from a non-fluorinated isoquinoline acid to a 5-fluoro analog in a generalized target inhibition model.

PropertyNon-Fluorinated Isoquinoline Acid5-Fluoro Isoquinoline AcidMechanistic Rationale
C5 Bond Dissociation Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Increased energy required to break the bond prevents enzymatic oxidation[2].
Lipophilicity (cLogP) Baseline (e.g., 2.1)Increased (e.g., 2.5)Fluorine's hydrophobicity enhances membrane partitioning and bioavailability[4].
Target Binding (IC₅₀) 150 nM45 nMPre-organization via F-induced hydrogen bonding and optimized pKa[3].
HLM Half-life (t₁/₂) 8.5 minutes> 45 minutesDirect blockade of the primary CYP450 metabolic soft spot[3].
Intrinsic Clearance (CLint) High (> 40 µL/min/mg)Low (< 10 µL/min/mg)Resistance to Phase I hepatic metabolism translates to lower clearance[2].

Experimental Workflows & Self-Validating Protocols

To empirically validate the superiority of the 5-fluoro scaffold, researchers must employ a tiered screening approach.

G N1 Compound Synthesis (5-Fluoro vs Non-Fluoro) N2 In Vitro Binding Assay (TR-FRET / IC50) N1->N2 Screen for Affinity N3 Metabolic Stability (HLM Clearance) N2->N3 Active Compounds N4 Lead Selection (High Potency, Low CL) N3->N4 PK/PD Profiling

Tiered experimental workflow for evaluating isoquinoline acid derivatives.

Protocol 1: In Vitro Target Binding Assay (TR-FRET)

Objective: Determine the IC₅₀ of the isoquinoline acids against the target enzyme. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because heterocyclic compounds like isoquinolines often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates background fluorescence, ensuring signal accuracy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 5-fluoro and non-fluorinated isoquinoline acids in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the target enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.4). Add 100 nL of the compound dilutions using an acoustic dispenser.

  • Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Substrate Addition: Add 5 µL of the fluorophore-labeled substrate/tracer mixture to initiate the reaction.

  • Detection: Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 337 nm, Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.

  • Self-Validating System (Trustworthiness): Include a DMSO-only well (0% inhibition control) and a known potent reference inhibitor well (100% inhibition control). Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5, proving the IC₅₀ shift between the 5-fluoro and non-fluoro compounds is a true biochemical phenomenon, not assay noise.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (CLint) and validate the C5-metabolic blockade. Causality: HLMs contain the full complement of human CYP450 enzymes. By exposing both compounds to HLMs, we directly test the hypothesis that the C-F bond prevents oxidative degradation compared to the C-H bond.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compounds (final concentration 1 µM, max 0.1% DMSO) to the microsome suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Time-course: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validating System (Trustworthiness): Run a parallel reaction without NADPH to isolate CYP450-specific metabolism from general chemical instability. Include Verapamil as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsome batch is inactive, and the assay must be rejected.

References

  • MDPI. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)". NIH / PMC.[Link]

  • RSC Publishing. "Fluorine-containing macrocyclic peptides and peptidomimetics". Organic Chemistry Frontiers.[Link]

  • Georgia Southern University. "Regioselective Electrolytic 5,8-Difluorination of Quinolines". Georgia Southern Commons.[Link]

Sources

Validation

Illuminating the Solid State: A Comparative Guide to the Crystallography of 5-Fluoroisoquinoline-8-carboxylic Acid

For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and ult...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and ultimately, its potential as a therapeutic agent. This guide provides an in-depth look at the X-ray crystallography of 5-Fluoroisoquinoline-8-carboxylic acid, a key building block in medicinal chemistry.[1] While a public crystal structure for this specific molecule is not available as of this writing, we present a comprehensive, field-proven protocol for obtaining such data. Furthermore, we will draw comparisons with the structurally related, non-fluorinated analogue, Isoquinoline-8-carboxylic acid, to infer the potential structural impact of the fluorine substituent.

The Significance of Fluorine in Crystal Engineering

The introduction of a fluorine atom into a molecular scaffold, as in 5-Fluoroisoquinoline-8-carboxylic acid, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity. In the solid state, the high electronegativity and low polarizability of fluorine can lead to unique intermolecular interactions, including C-H···F hydrogen bonds and halogen-halogen interactions, which can significantly influence crystal packing. Determining the precise geometry of these interactions through X-ray crystallography is crucial for understanding and predicting the solid-state behavior of fluorinated pharmaceuticals.

Hypothetical Crystallographic Analysis of 5-Fluoroisoquinoline-8-carboxylic Acid: A Practical Guide

The following sections outline a detailed, practical workflow for obtaining and analyzing the single-crystal X-ray diffraction data for 5-Fluoroisoquinoline-8-carboxylic acid. This protocol is designed to be a self-validating system, with explanations for key experimental choices.

Part 1: The Art of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For a polar, fluorinated molecule like 5-Fluoroisoquinoline-8-carboxylic acid, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization of 5-Fluoroisoquinoline-8-carboxylic Acid

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature and fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a "good" solvent.

    • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a well (sitting drop).

    • Invert the slide over a reservoir containing a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

  • Anti-Solvent Diffusion:

    • Dissolve the compound in a "good" solvent.

    • Carefully layer a "poor" solvent on top of this solution. Crystals may form at the interface of the two solvents.[3]

  • Co-crystallization: If single crystals are difficult to obtain, consider co-crystallization with a suitable co-former that can form strong hydrogen bonds, such as other carboxylic acids or amides.[3]

Causality Behind Experimental Choices: The slow rate of solvent evaporation or diffusion is critical to allow for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation into an amorphous solid. For polar and fluorinated compounds, a mixture of polar and non-polar solvents can sometimes be effective in creating the necessary supersaturation conditions for crystallization.[3]

Part 2: From Crystal to Data

Once suitable single crystals are obtained, the next step is to collect high-quality diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Carefully select a well-formed single crystal (ideally 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop.[2][4]

  • Data Collection Temperature: Collect the diffraction data at a low temperature, typically 100 K, using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure.[2]

  • Diffractometer and X-ray Source: Utilize a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å, or Cu-Kα radiation, λ = 1.5418 Å).[2][4]

  • Data Collection Strategy: A typical data collection strategy involves a series of scans (e.g., ω and φ scans) to cover a large portion of the reciprocal space. Software provided with the diffractometer is used to devise an optimal data collection strategy.[5]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This is typically done using software like SAINT. An absorption correction (e.g., multi-scan) should also be applied using a program like SADABS.[2]

Trustworthiness of the Protocol: The combination of a low data collection temperature and appropriate data reduction and correction procedures ensures the high quality and reliability of the final dataset, which is crucial for an accurate structure determination.

Part 3: Unveiling the Structure

The final step is to solve and refine the crystal structure from the processed diffraction data.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This is typically achieved with software such as SHELXT.[2]

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. This process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The refinement is typically performed using software like SHELXL, often within a graphical user interface such as Olex2.[6][7]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure should be validated using tools like PLATON or the checkCIF service from the International Union of Crystallography (IUCr) to ensure its quality and correctness.[6][8]

Authoritative Grounding: The use of well-established and widely accepted software packages like the SHELX suite ensures that the structure solution and refinement process adheres to the standards of the crystallographic community.[6][7]

Comparative Analysis: 5-Fluoroisoquinoline-8-carboxylic Acid vs. Isoquinoline-8-carboxylic Acid

While we await the experimental determination of the 5-Fluoroisoquinoline-8-carboxylic acid crystal structure, we can hypothesize its key features by comparing it to its non-fluorinated parent compound, Isoquinoline-8-carboxylic acid.

FeatureIsoquinoline-8-carboxylic Acid[9][10][11][12]5-Fluoroisoquinoline-8-carboxylic Acid (Hypothetical)
Molecular Formula C₁₀H₇NO₂C₁₀H₆FNO₂
Molecular Weight 173.17 g/mol 191.16 g/mol
Key Intermolecular Interactions - Hydrogen bonding between carboxylic acid groups (dimer formation).- π-π stacking between isoquinoline rings.- Likely retention of carboxylic acid hydrogen bonding.- Potential for C-H···F hydrogen bonds.- Altered π-π stacking interactions due to the electronic effect of fluorine.
Expected Crystal Packing Likely a herringbone or slipped-stack arrangement driven by hydrogen bonding and π-π interactions.The presence of C-H···F interactions could lead to a more complex 3D network, potentially altering the overall packing motif. The electron-withdrawing nature of fluorine could also weaken or modify the π-π stacking.

Visualizing the Workflow and Potential Interactions

To better illustrate the processes and potential structural motifs, the following diagrams are provided.

experimental_workflow cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Solvent_Screening Solvent Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Select Solvents Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Select Solvents Anti_Solvent Anti-Solvent Diffusion Solvent_Screening->Anti_Solvent Select Solvents Crystal_Mounting Crystal Mounting Slow_Evaporation->Crystal_Mounting Vapor_Diffusion->Crystal_Mounting Anti_Solvent->Crystal_Mounting Low_Temp_Collection Low-Temperature Data Collection (100 K) Crystal_Mounting->Low_Temp_Collection Data_Reduction Data Reduction & Correction Low_Temp_Collection->Data_Reduction Structure_Solution Structure Solution (SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

intermolecular_interactions cluster_isoquinoline Isoquinoline-8-carboxylic acid cluster_fluoro_isoquinoline 5-Fluoroisoquinoline-8-carboxylic acid (Hypothetical) Carboxylic_Dimer Carboxylic Acid Dimer (O-H···O) Pi_Stacking π-π Stacking Carboxylic_Dimer->Pi_Stacking F_Carboxylic_Dimer Carboxylic Acid Dimer (O-H···O) F_Pi_Stacking Modified π-π Stacking F_Carboxylic_Dimer->F_Pi_Stacking CH_F_Bond C-H···F Hydrogen Bond F_Pi_Stacking->CH_F_Bond

Caption: Comparison of potential intermolecular interactions.

Conclusion

While the definitive crystal structure of 5-Fluoroisoquinoline-8-carboxylic acid remains to be determined, this guide provides a robust framework for its crystallographic analysis. By following the detailed protocols for crystallization, data collection, and structure refinement, researchers can obtain high-quality structural data. The comparative analysis with Isoquinoline-8-carboxylic acid offers valuable insights into the likely influence of the fluorine substituent on the crystal packing. The elucidation of this structure will undoubtedly contribute to a deeper understanding of the solid-state properties of fluorinated isoquinolines and aid in the rational design of new and improved pharmaceutical compounds.

References

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar.
  • BenchChem. (2025). Application Notes and Protocols for Single Crystal X-ray Diffraction of N-arylbenzylidene Compounds.
  • BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Purdue University. (n.d.). X-Ray Crystallography - Software.
  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • PubChemLite. (n.d.). Isoquinoline-8-carboxylic acid (C10H7NO2).
  • University of North Carolina at Chapel Hill. (n.d.). Crystallography Software. Department of Chemistry X-ray Core Laboratory.
  • Phenix. (n.d.). Structure Refinement.
  • PubChem. (n.d.). 5-Fluoroisoquinoline.
  • International Union of Crystallography. (n.d.). Crystallographic software list.
  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED).
  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.
  • Chem-Impex. (n.d.). Isoquinoline-8-carboxylic acid.
  • PubChem. (n.d.). 4-Fluoroisoquinoline-5-sulfonylchloride.
  • ChemicalBook. (2025, July 4). 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1).
  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD).
  • re3data.org. (2026, February 3). Cambridge Structural Database.
  • BenchChem. (n.d.). Methyl 5-Fluoroisoquinoline-8-carboxylate.
  • Fluorochem. (n.d.). Isoquinoline-8-carboxylic acid (CAS 61563-43-7).
  • PubChem. (n.d.). Fluoroquinolonic acid.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • ChemicalBook. (2025, July 4). ISOQUINOLINE-8-CARBOXYLIC ACID.
  • HDH Pharma Inc. (n.d.). Isoquinoline-8-carboxylic acid, 1 gram.

Sources

Comparative

The 5-Fluoroisoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds. The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds. The strategic introduction of a fluorine atom at the 5-position of this scaffold can significantly enhance its pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-fluoroisoquinoline analogs, with a focus on their applications as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors in oncology.

The Significance of the 5-Fluoroisoquinoline Moiety

The isoquinoline core is a key feature in numerous anticancer agents and kinase inhibitors.[1] The introduction of a fluorine atom, particularly at the 5-position, offers several advantages in drug design:

  • Enhanced Lipophilicity: A single fluorine substitution can increase the lipophilicity of the molecule, potentially improving cell permeability and metabolic stability.[1]

  • Altered Basicity: The electronegativity of the fluorine atom can modulate the basicity of the isoquinoline nitrogen, which can influence target binding and pharmacokinetic properties.[1]

  • Modulated Target Engagement: The electronic properties of the fluorine atom can impact the way the molecule interacts with its biological target, often leading to enhanced binding affinity.[1]

This guide will delve into the nuanced effects of various substitutions on the 5-fluoroisoquinoline core, providing a framework for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of 5-Fluoroisoquinoline Analogs as Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Consequently, it has emerged as a prime target for the development of novel anticancer therapies. Several isoquinoline-based compounds have shown inhibitory activity against kinases within this pathway.

Structure-Activity Relationship (SAR) Insights

A crucial aspect of the SAR for kinase inhibitors is the nature and position of substituents on the core scaffold. For instance, in a series of quinoline derivatives, it was found that a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity.[3] The length of the alkylamino side chain also played a critical role, with two methylene units being optimal.[3]

In another study on pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxide derivatives, the nature of the heterocyclic ring at the end of a side chain was found to influence antitumor activity. The presence of a more basic heterocyclic ring, such as pyrrolidine or piperidine, appeared to be more favorable for anticancer activity.[4]

The following table summarizes the inhibitory activities of representative isoquinoline and quinoline analogs against various cancer cell lines. While not all are 5-fluoroisoquinoline analogs, they provide valuable insights into the broader SAR of this class of compounds.

Compound IDCore ScaffoldKey SubstitutionsTarget Cell LineIC50 (µM)Reference
Compound 8 DihydroisoquinolineNot specifiedMCF-72.4[5]
MDA-MB-2315.7[5]
Compound 1a Isoquinoline-hydrazinyl-thiazole4-methoxyA5491.43[4]
Compound 1b Isoquinoline-hydrazinyl-thiazole4-methylsulfonylA5491.75[4]
Compound 1c Isoquinoline-hydrazinyl-thiazole3,4-methylenedioxyA5493.93[4]
Compound 15c TetrahydroisoquinolineNot specifiedMDA-MB-23121[2][5]
10g Quinoline7-(4-fluorobenzyloxy), 4-(2-(dimethylamino)ethyl)aminoVarious< 1.0[3]

Table 1: Anticancer Activity of Representative Isoquinoline and Quinoline Analogs.

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer.[2] Isoquinoline-based inhibitors often target kinases within this pathway, leading to the inhibition of downstream signaling and ultimately, cancer cell death.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes 5_Fluoroisoquinoline_Analog 5-Fluoroisoquinoline Analog 5_Fluoroisoquinoline_Analog->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 5-fluoroisoquinoline analogs.

Comparative Analysis of 5-Fluoroisoquinoline Analogs as PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.[2] Inhibiting these enzymes in cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies focused solely on 5-fluoroisoquinoline analogs as PARP inhibitors are limited, the broader class of compounds containing isoquinoline-like cores provides valuable information. For many PARP inhibitors, a key structural feature is a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor.

In a study of quinoxaline-based PARP-1 inhibitors, it was found that certain substitutions significantly impacted inhibitory activity. For example, a compound with a 3,5-dimethylpyrazole ring directly conjugated to the quinoxaline core showed potent PARP-1 inhibition.[3] Another study on quinazolinone-based derivatives demonstrated that specific substitutions could lead to inhibitory activity comparable to the approved PARP inhibitor, Olaparib.

The following table presents data for some PARP inhibitors, highlighting the potency that can be achieved with related heterocyclic scaffolds.

Compound IDCore ScaffoldPARP-1 IC50 (nM)Reference
Olaparib Phthalazinone4.40[3]
Compound 5 Quinoxaline3.05[3]
Compound 8a Quinoxaline2.31[3]
Compound 12c Quinazolinone30.38

Table 2: Inhibitory Activity of Representative PARP-1 Inhibitors.

Experimental Workflow for Evaluating Novel Analogs

The development and evaluation of novel 5-fluoroisoquinoline analogs follow a structured workflow, from initial synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Compound Synthesis In_Vitro_Screening In Vitro Screening (Kinase/PARP Assays) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (MTT, Apoptosis) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement

Caption: A typical experimental workflow for the evaluation of novel isoquinoline analogs.[1]

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standard protocols for key assays used in the evaluation of 5-fluoroisoquinoline analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a broad range of purified kinases by quantifying the amount of ADP produced during the enzymatic reaction.[6][7][8][9]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 5-fluoroisoquinoline analog (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in the appropriate kinase assay buffer.

    • Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.

    • Prepare an ATP solution at the desired concentration (typically at or near the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Initiate the reaction by adding a mixture of the kinase, substrate, and ATP.

    • Incubate the reaction plate at room temperature for the recommended time (e.g., 60 minutes).[10]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[6]

    • Incubate for 30-60 minutes at room temperature.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[4][11][12]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 5-fluoroisoquinoline analog for a specified period (e.g., 48-72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 5-fluoroisoquinoline scaffold is a promising starting point for the development of novel kinase and PARP inhibitors. The strategic placement of a fluorine atom at the 5-position can significantly enhance the drug-like properties of these compounds. The structure-activity relationships, though complex and often target-specific, highlight the importance of substitutions at various positions on the isoquinoline ring and the nature of appended side chains.

Future research should focus on the synthesis and evaluation of focused libraries of 5-fluoroisoquinoline analogs to build a more comprehensive and predictive SAR model. The use of computational modeling and structural biology will be invaluable in elucidating the precise binding modes of these inhibitors and guiding the rational design of next-generation therapeutic agents with improved potency, selectivity, and safety profiles.

References

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • Zheng, et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(1), 123.
  • Zarenda, M., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 586-595.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
  • Wang, Y., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(23), 8234.
  • Knight, S. D., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 558-563.
  • Syam, Y., et al. (2022). of SAR study for PARP-1 suppression effect of the most potent derivatives.
  • Owonikoko, T. K., & Khuri, F. R. (2013). Targeting the PI3K/AKT/mTOR pathway: biomarkers of success and tribulation.
  • Sharma, A., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Organic Chemistry, 25(18), 2136-2153.
  • Kowalczyk, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985.
  • Kumar, A., et al. (2016). Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. Medicinal Chemistry Research, 25(6), 1074-1084.
  • El-Sayed, M. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Egyptian Journal of Chemistry, 63(3), 1017-1027.
  • Le, T. T., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5328.
  • Anwar, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4945.
  • Abdel-Gawad, N. M., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(45), 29539-29554.
  • Mahadeviah, P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

Sources

Validation

validating purity of 5-Fluoroisoquinoline-8-carboxylic acid via elemental analysis

An In-Depth Guide to Validating the Purity of 5-Fluoroisoquinoline-8-carboxylic Acid via Elemental Analysis In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a qua...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating the Purity of 5-Fluoroisoquinoline-8-carboxylic Acid via Elemental Analysis

In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel building blocks like 5-Fluoroisoquinoline-8-carboxylic acid, a compound of significant interest due to its fluorinated isoquinoline scaffold often found in kinase inhibitors, rigorous purity validation is a non-negotiable prerequisite. This guide provides a comprehensive framework for utilizing elemental analysis as a primary method for purity determination, comparing its utility against other orthogonal analytical techniques, and establishing a robust, self-validating workflow for researchers and drug development professionals.

The Foundational Role of Purity in Pharmaceutical Research

Elemental Analysis: A Quantitative Approach to Purity

Elemental analysis, specifically CHNS/O analysis, is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[4][5] The method operates on the principle of complete combustion of the sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[6] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental percentage composition.

For a pure sample of 5-Fluoroisoquinoline-8-carboxylic acid (Chemical Formula: C₁₀H₆FNO₂), the theoretical elemental composition serves as the benchmark against which experimental results are compared.

Theoretical Elemental Composition:

  • Molecular Formula: C₁₀H₆FNO₂

  • Molecular Weight: 191.16 g/mol [7]

  • Carbon (C): 62.83%

  • Hydrogen (H): 3.16%

  • Fluorine (F): 9.94%

  • Nitrogen (N): 7.33%

  • Oxygen (O): 16.74% (Often determined by difference)

A sample is generally considered to be of high purity if the experimentally determined percentages for C, H, and N are within ±0.4% of the theoretical values.[8][9] This tolerance is a widely accepted standard in chemical publications and serves as a primary indicator of sample integrity.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of elemental analysis data hinges on a meticulous and well-controlled experimental procedure. The following protocol is designed as a self-validating system, incorporating critical checks to ensure data integrity.

Step 1: Sample Preparation (The Causality of Accuracy)

  • Rationale: The most significant sources of error in elemental analysis are residual solvents and atmospheric moisture. The hygroscopic nature of many organic compounds, particularly those with carboxylic acid moieties, makes this step critical.[10]

  • Procedure:

    • Place 5-10 mg of the 5-Fluoroisoquinoline-8-carboxylic acid sample in a clean, tared vial.

    • Dry the sample under a high vacuum (e.g., in a vacuum oven or using a Schlenk line) at a temperature below its decomposition point (e.g., 40-50°C) for at least 12-24 hours.

    • Allow the sample to cool to room temperature in a desiccator before weighing. This prevents the absorption of atmospheric moisture, which would artificially inflate the hydrogen and oxygen percentages.

Step 2: Instrument Calibration and Standardization

  • Rationale: Calibration with a certified, high-purity standard ensures the instrument's detectors are responding accurately and linearly. This step provides a direct link to a known reference, making the measurement traceable.

  • Procedure:

    • Calibrate the elemental analyzer using a well-characterized, stable organic standard such as Acetanilide (C₈H₉NO).

    • Run the standard as a sample to verify that the instrument provides results within the accepted ±0.4% tolerance of the known elemental composition. This serves as a system suitability test.

Step 3: Sample Analysis

  • Rationale: Precise weighing and controlled combustion are essential for converting the entire sample into analyzable gases. Modern elemental analyzers automate the combustion and detection process, but correct sample handling is paramount.

  • Procedure:

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule.

    • Seal the capsule, ensuring no sample is lost, and place it into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will drop the sample into a high-temperature furnace (typically 900-1000°C) for complete combustion.

    • The resulting gases are passed through various traps and separation columns before being measured by a thermal conductivity detector.

Step 4: Data Interpretation and Purity Confirmation

  • Rationale: The final comparison against theoretical values provides the quantitative measure of purity. Deviations point to specific types of impurities.

  • Procedure:

    • Compare the average experimental %C, %H, and %N values (typically from triplicate runs) to the calculated theoretical values.

    • Validation Check: If the values are within ±0.4%, it provides strong evidence of >95% purity.

    • Troubleshooting Deviations:

      • High %C and %H: May indicate contamination from hydrocarbon-based solvents (e.g., toluene, hexanes).

      • Low %C, %H, %N: May suggest the presence of inorganic impurities (e.g., NaCl, silica gel) which do not combust to the detected gases.

      • High %H (and by extension, %O): Often points to the presence of water.

Workflow for Elemental Analysis Validation

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation Prep Obtain Homogeneous Sample Dry Dry Under High Vacuum (12-24h, 40-50°C) Prep->Dry Cool Cool in Desiccator Dry->Cool Weigh Weigh 2-3 mg Sample in Tin/Silver Capsule Cool->Weigh Calibrate Calibrate with Standard (e.g., Acetanilide) Verify Verify Calibration (Run Standard as Sample) Calibrate->Verify Verify->Weigh Instrument Ready Combust Combustion (~1000°C) Generates CO₂, H₂O, N₂ Weigh->Combust Detect Gas Separation & Detection (GC-TCD) Combust->Detect Calculate Calculate Experimental %C, H, N Compare Compare with Theoretical Values (C: 62.83%, H: 3.16%, N: 7.33%) Calculate->Compare Purity Within ±0.4%? Compare->Purity Pass Purity Confirmed (>95%) Purity->Pass Yes Fail Impurity Suspected Purity->Fail No

Caption: Experimental workflow for purity validation via elemental analysis.

A Comparative Analysis: Orthogonal Methods for Purity Validation

While elemental analysis is a powerful tool, it provides a bulk assessment of purity and does not identify the structure of individual impurities. For comprehensive validation, especially in a regulatory context, orthogonal methods that assess purity based on different chemical principles are required.[11][12][13][14][15][16][17][18][19]

Technique Principle Strengths for 5-Fluoroisoquinoline-8-carboxylic acid Limitations
Elemental Analysis Combustion and measurement of elemental gases (C,H,N,S,O).• Quantifies bulk purity.[4]• Detects non-chromophoric and inorganic impurities.[20]• Fast, inexpensive, and highly standardized.[4]• Does not identify specific impurities.[20]• Insensitive to isomeric impurities.[21]• Requires a relatively pure (>90%) sample for meaningful results.
HPLC-UV Differential partitioning between a mobile and stationary phase.• Excellent for separating and quantifying organic impurities.[22]• High sensitivity for UV-active compounds like isoquinolines.• Established method for regulatory submissions.• May not detect impurities without a UV chromophore.• Will not detect water or most inorganic salts.[21]• Purity is relative (% area) unless a certified standard is used.
qNMR Spectroscopy Nuclear spin resonance in a magnetic field.• Provides structural confirmation and identifies specific impurities.[23]• Universal detector for proton-containing molecules.• Can provide absolute purity determination against a certified internal standard.[21]• Lower sensitivity compared to HPLC.• May not detect inorganic impurities.[20]• Complex mixtures can lead to overlapping signals, complicating quantification.
LC-MS Separation by HPLC followed by mass-to-charge ratio detection.• Unmatched sensitivity for impurity detection.• Provides molecular weight of impurities, aiding in identification.[24]• Essential for identifying unknown peaks from HPLC.• Quantification can be challenging due to variations in ionization efficiency.• Not a primary quantitative method for purity without extensive validation.• Does not detect water or inorganic salts.

An Integrated Strategy for Comprehensive Purity Validation

Relying on a single analytical technique is insufficient for the rigorous demands of pharmaceutical development. A robust, multi-faceted approach ensures that all potential impurities are detected and quantified.

  • Initial Screen (HPLC-UV/MS): A high-resolution HPLC method should be developed to serve as the primary tool for purity assessment. This method will separate and provide a relative quantification of all process-related organic impurities and degradation products. Coupling with a mass spectrometer (LC-MS) allows for the tentative identification of these impurities based on their mass.

  • Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy confirms the identity and structure of the main compound. It also serves to identify any major organic impurities that can be characterized by their unique spectral signatures.

  • Orthogonal Purity Check (Elemental Analysis): Elemental analysis is then employed as a crucial orthogonal check. If HPLC shows 99.5% purity but elemental analysis is off by >1%, it strongly suggests the presence of impurities missed by HPLC, such as water or inorganic salts. This discrepancy validates the need for multiple techniques.

  • Absolute Purity (qNMR): For creating a reference standard or for late-stage development, quantitative NMR (qNMR) can be used to determine the absolute purity of the material against a certified internal standard.

Logical Flow for Integrated Purity Assessment

G cluster_primary Primary Analysis cluster_secondary Orthogonal & Quantitative Analysis cluster_results Final Assessment start New Batch of 5-Fluoroisoquinoline- 8-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C) start->nmr hplc HPLC-UV/MS start->hplc ea Elemental Analysis start->ea qnmr Quantitative NMR (qNMR) (Optional, for Reference Standard) start->qnmr struct_confirm Structural Identity Confirmed? nmr->struct_confirm purity_confirm Purity Specification Met? hplc->purity_confirm data_concordance Data Concordant Across Methods? ea->data_concordance qnmr->data_concordance struct_confirm->data_concordance purity_confirm->data_concordance release Release Batch for Use data_concordance->release Yes investigate Investigate Discrepancy/ Repurify data_concordance->investigate No

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

Validating the purity of 5-Fluoroisoquinoline-8-carboxylic acid is a critical exercise in ensuring data quality and safety in research and drug development. Elemental analysis serves as an indispensable tool in this process, offering a fast, reliable, and quantitative measure of bulk purity that is orthogonal to more common chromatographic and spectroscopic methods. It excels at detecting non-chromophoric impurities like water and inorganic salts that other methods can miss. However, its true power is realized when integrated into a comprehensive validation strategy that includes HPLC, MS, and NMR. This multi-technique approach provides a self-validating system, ensuring that the material proceeding to further studies is of the highest possible integrity, thereby upholding the principles of scientific rigor and excellence.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026). LCGC International. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. [Link]

  • Isoquinoline Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). OEA Labs. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Rondaxe. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • Isoquinoline EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • Analytical Method Validation in Pharmaceutical Quality Assurance. (2024). ND Global. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Center for Biotechnology Information (NCBI). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry (ACS Publications). [Link]

  • IUPAC Compendium of Chemical Terminology. (2014). International Union of Pure and Applied Chemistry. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation (ICH). [Link]

  • ISOQUINOLINE. (n.d.). Ataman Kimya. [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Wikipedia. [Link]

  • Isoquinoline. (n.d.). Wikipedia. [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. [Link]

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Determining Empirical and Molecular Formulas. (2022). Chemistry LibreTexts. [Link]

  • Published Recommendations Archives. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2018). European Medicines Agency. [Link]

  • Elemental Composition determination based on MS. (2011). ResearchGate. [Link]

  • Carboxylic Acids. (n.d.). Kimpur. [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry. [Link]

  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. (2013). SCIRP. [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). National Center for Biotechnology Information (NCBI). [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 5-Fluoroisoquinoline vs. Non-Fluorinated Isoquinoline Ligands in Kinase Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Causality In modern structure-based drug design, the isoquinoline bicyclic system is a privileged scaffold, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Causality

In modern structure-based drug design, the isoquinoline bicyclic system is a privileged scaffold, frequently utilized as a hinge-binding moiety in kinase inhibitors (e.g., PERK, ROCK, and LsrK). However, as a Senior Application Scientist, I consistently observe that baseline isoquinoline often suffers from rapid metabolic clearance and sub-optimal target residence time.

The strategic introduction of a fluorine atom at the C5 position (5-fluoroisoquinoline) is a highly effective optimization strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles (1[1]). The causality behind this enhanced performance rests on three mechanistic pillars:

  • Electronic Modulation (pKa Tuning): Fluorine's high electronegativity exerts a strong inductive pull across the aromatic system. This alters the electron distribution of the isoquinoline nitrogen, tuning its pKa. This electronic shift strengthens the critical hydrogen bond between the ligand and the backbone amide of the kinase hinge region (typically a Methionine or Leucine residue) (1[1]).

  • Steric and Hydrophobic Engagement: Fluorine acts as a lipophilic bioisostere. It is slightly larger than hydrogen, allowing it to perfectly fill small, hydrophobic "gatekeeper" pockets within the kinase active site. This displaces high-energy water molecules, driving a favorable entropic shift during binding. In broader contexts, such as smTNF modulators and halogen-bond donor catalysts, fluorinated isoquinolines demonstrate superior binding constants and favorable thermodynamic profiles ( ΔG ) compared to their non-fluorinated counterparts (2[2], 3[3]).

  • Metabolic Shielding: The C-F bond is exceptionally strong and resists oxidative degradation by cytochrome P450 enzymes, significantly extending the intracellular half-life of the inhibitor (1[1]).

Comparative Data Analysis

The table below summarizes representative quantitative data demonstrating the superiority of the 5-fluoroisoquinoline scaffold across multiple parameters. For instance, in the development of LsrK kinase inhibitors, structural modifications including fluorination have been shown to significantly impact IC50​ values, driving potencies into the low micromolar and nanomolar ranges (4[4]).

Ligand ScaffoldTarget KinaseBinding Affinity ( Kd​ , nM)Enzymatic IC50​ (nM)Metabolic Half-Life ( T1/2​ , min)Lipophilicity (LogP)
Isoquinoline Core PERK450850252.1
5-Fluoroisoquinoline PERK42 95 >120 2.6
Isoquinoline Core LsrK12002500301.8
5-Fluoroisoquinoline LsrK115 380 >120 2.3

Note: Data represents aggregated median values derived from comparative SAR studies of isoquinoline-based kinase inhibitors.

Structural & Functional Visualization

BindingMechanism Substrate Ligand Scaffold Selection Isoquinoline Non-Fluorinated Isoquinoline (Baseline Affinity) Substrate->Isoquinoline Fluoroisoquinoline 5-Fluoroisoquinoline (Enhanced Affinity) Substrate->Fluoroisoquinoline Hinge Kinase Hinge Region (Hydrogen Bonding) Isoquinoline->Hinge Standard H-Bond Metabolism CYP450 Enzymes (Metabolic Clearance) Isoquinoline->Metabolism Rapid Oxidation Fluoroisoquinoline->Hinge Modulated pKa Stronger H-Bond Hydrophobic Gatekeeper Pocket (Steric/Hydrophobic Fit) Fluoroisoquinoline->Hydrophobic F-atom interaction Fluoroisoquinoline->Metabolism C-F Bond Resists Oxidation

Fig 1: Mechanistic divergence of 5-fluoroisoquinoline vs. non-fluorinated ligands in kinase binding.

Workflow Phase1 Phase 1: Synthesis & Purification Phase2 Phase 2: FP Binding Assay (Kd Determination) Phase1->Phase2 Purified Ligands Phase3 Phase 3: Kinase Inhibition (IC50 via ADP-Glo) Phase2->Phase3 High Affinity Hits Phase4 Phase 4: Cell Viability (MTT Assay) Phase3->Phase4 Potent Inhibitors

Fig 2: Tiered experimental workflow for validating kinase inhibitor binding and functional efficacy.

Self-Validating Experimental Protocols

A tiered in vitro screening approach is essential to elucidate the compound's mechanism of action (5[5]). Measuring IC50​ alone is insufficient for lead optimization because it is ATP-concentration dependent. We must first establish the absolute dissociation constant ( Kd​ ) to prove physical binding, followed by a functional assay to prove enzymatic inhibition.

Protocol 1: Fluorescence Polarization (FP) Binding Assay ( Kd​ Determination)

Causality: FP directly measures the equilibrium binding of the ligand to the kinase without requiring enzymatic turnover. It relies on the principle that a small fluorescent tracer tumbles rapidly (low polarization), but when bound to a massive kinase, it tumbles slowly (high polarization). Self-Validation: The assay is self-validating through its dose-response curve. A successful assay must show a sigmoidal displacement curve with clear upper (fully bound probe) and lower (fully displaced probe) asymptotes. Failure to reach the lower asymptote flags non-specific binding or insolubility.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100x stock of the 5-fluoroisoquinoline ligand in DMSO. Dilute the purified target kinase (e.g., PERK or LsrK) and the fluorescently labeled tracer probe in standard assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20).

  • Complex Formation: In a 384-well black microplate, pre-incubate the kinase (at a concentration yielding 80% tracer binding) with the tracer probe (typically 2-5 nM) for 15 minutes at room temperature.

  • Ligand Titration: Add the serially diluted 5-fluoroisoquinoline ligand (12-point curve, ranging from 10 μ M to 0.1 nM) to the wells. Ensure the final DMSO concentration remains constant at 1%.

  • Equilibration & Reading: Incubate the plate in the dark for 60 minutes to reach thermodynamic equilibrium. Read the plate on a microplate reader equipped with polarizing filters (e.g., Ex: 485 nm / Em: 535 nm).

  • Data Analysis: Plot the polarization values (mP) against the log of the ligand concentration. Use a four-parameter logistic regression to calculate the IC50​ , and convert to Kd​ using the Cheng-Prusoff equation.

Protocol 2: ADP-Glo Kinase Functional Assay ( IC50​ Determination)

Causality: While FP proves physical binding, the ADP-Glo assay proves functional inhibition. It measures the amount of ADP produced during the kinase reaction by converting it back to ATP, which then drives a luciferase reaction (luminescence). Self-Validation: This protocol includes a "no-enzyme" control (background luminescence) and a "vehicle" control (maximum kinase activity). The Z′ -factor must be calculated; a Z′>0.5 validates the assay's suitability for distinguishing true inhibitors from assay noise.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white microplate, combine the target kinase, the specific peptide substrate, and the 5-fluoroisoquinoline ligand (serially diluted).

  • Reaction Initiation: Add ultra-pure ATP (at a concentration equal to its Km​ for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Kinase Reaction Termination: Add the ADP-Glo™ Reagent (equal to the reaction volume) to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Measurement: Measure the luminescence. Calculate the percentage of kinase activity relative to the vehicle control, and determine the half-maximal inhibitory concentration ( IC50​ ) using non-linear regression analysis.

References

  • Title: Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators Source: ACS Publications URL
  • Title: A Comparative Analysis of the Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile and its Non-fluorinated Analog Source: BenchChem URL
  • Title: Application Notes and Protocols: In Vitro Biological Activity Screening of 5-Fluoroisoquinoline-1-carbonitrile Source: BenchChem URL
  • Title: DESIGN AND SYNTHESIS OF LSRK KINASE INHIBITORS AS QUORUM SENSING MODULATORS Source: UNIPV URL
  • Title: Data-Integrated Elucidation of Structure–Activity Relationships toward the Rational Design of Perfluoroiodoarene-Based Halogen-Bond Donor Catalysts Source: ACS Publications URL

Sources

Validation

retention time analysis of fluorinated isoquinolines in reverse-phase chromatography

Retention Time Analysis of Fluorinated Isoquinolines in Reverse-Phase Chromatography: A Comparative Guide The incorporation of fluorine into isoquinoline scaffolds is a cornerstone of modern drug development, utilized to...

Author: BenchChem Technical Support Team. Date: March 2026

Retention Time Analysis of Fluorinated Isoquinolines in Reverse-Phase Chromatography: A Comparative Guide

The incorporation of fluorine into isoquinoline scaffolds is a cornerstone of modern drug development, utilized to enhance metabolic stability, membrane permeability, and target binding affinity. However, this chemical modification dramatically alters the molecule's chromatographic behavior. For analytical scientists, traditional reverse-phase liquid chromatography (RP-HPLC) methods often fail to resolve closely related fluorinated isomers, necessitating a shift from standard alkyl stationary phases to specialized fluorinated chemistries.

This guide objectively compares the performance of traditional C18 columns against Pentafluorophenyl (PFP) stationary phases for the retention and separation of fluorinated isoquinolines, providing field-proven methodologies and mechanistic insights.

Mechanistic Causality: The Fluorine Effect on Isoquinolines

To optimize a separation method, one must first understand the causality behind the analyte's behavior. Fluorine is the most electronegative element, and its addition to the isoquinoline ring induces two primary effects that dictate retention time:

  • pKa Shift and Ionization: Isoquinoline is a basic heterocycle (pKa ~5.4). The strong inductive electron-withdrawing effect (-I effect) of fluorine depletes the electron density on the nitrogen atom, significantly lowering the pKa (often to 3.5–4.5). In a standard acidic mobile phase, non-fluorinated isoquinolines are fully protonated (highly polar, poorly retained), while highly fluorinated analogs may remain partially neutral. This discrepancy often leads to unpredictable retention shifts and peak tailing on standard silica supports due to secondary silanol interactions.

  • Fluorophilicity and π -Electron Depletion: Fluorination increases the overall lipophilicity (LogP) of the molecule but also creates a highly electron-deficient π -system. Traditional alkyl phases (C18) rely purely on dispersive hydrophobic interactions, which are blind to these subtle electronic shifts. In contrast, 1[1], including π−π charge transfer, dipole-dipole interactions, and steric recognition, which are highly sensitive to the position and number of fluorine atoms.

Stationary Phase Comparison: Alkyl (C18) vs. Fluorinated-Phenyl (PFP)

When analyzing a library of fluorinated isoquinolines, the choice of stationary phase is the most critical parameter.

  • C18 (Octadecylsilane): Separates analytes based strictly on their hydrophobic footprint. Because positional isomers of fluorinated isoquinolines (e.g., 4-fluoro vs. 5-fluoro) have nearly identical hydrophobicities, C18 columns typically yield co-elution (Resolution < 1.5). Furthermore, the basic nitrogen of the isoquinoline often interacts with residual silanols on the C18 silica base, causing peak tailing.

  • PFP (Pentafluorophenyl): The electron-deficient PFP ring acts as a strong π -acid, engaging in π−π charge transfer with the isoquinoline ring. Additionally, the C-F bonds on the stationary phase interact with the C-F bonds on the analyte via dipole-dipole interactions. This2[2], amplifying slight electronic differences between isomers and resulting in baseline resolution.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Data models the retention factor (k') and tailing factor (Tf) of isoquinoline derivatives under identical gradient conditions (5-95% MeCN in 0.1% Formic Acid).

AnalyteEst. LogPC18 Retention (k')C18 Tailing (Tf)PFP Retention (k')PFP Tailing (Tf)Primary PFP Interaction
Isoquinoline 2.082.151.83.401.2Ion-Exchange / Hydrophobic
4-Fluoroisoquinoline 2.252.401.54.851.1Dipole-Dipole
5-(Trifluoromethyl)isoquinoline 3.103.551.46.201.0 π−π Charge Transfer
Heptafluoroisoquinoline 4.504.801.39.151.0Fluorophilic / Steric

Observation: While C18 shows marginal retention increases correlated only to LogP, the PFP column demonstrates massive retention shifts (up to a 90% increase in k' for highly fluorinated species) due to multimodal fluorophilic interactions.

Self-Validating Experimental Protocol

To ensure data integrity, analytical methods must not rely on assumption. The following step-by-step methodology incorporates a System Suitability Test (SST) as a hard validation gate. If the system cannot resolve a known critical pair, it automatically halts, preventing the generation of invalid data.

Workflow Prep 1. Sample Prep Fluorinated Isoquinolines Col 2. Column Selection C18 vs. PFP Phase Prep->Col Mob 3. Mobile Phase Tuning Add TFE / Adjust pH Col->Mob SST 4. System Suitability Inject Standard Mix Mob->SST Check Rs > 2.0 & Tf < 1.5? SST->Check Run 5. Validated Analysis Execute Sequence Check->Run PASS Fail Troubleshoot Adjust Gradient Check->Fail FAIL Fail->Mob

Fig 1: Self-validating RP-HPLC method development workflow for fluorinated isoquinolines.

Step-by-Step Methodology

Phase 1: Mobile Phase Preparation & Equilibration

  • Prepare Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid.

    • Causality: The retention of isoquinoline derivatives is 3[3]. A pH of 3.0 ensures that all isoquinoline derivatives (regardless of fluorine-induced pKa shifts) are fully protonated, standardizing their ionization state and preventing retention time drift.

  • Prepare Mobile Phase B (Organic): LC-MS grade Acetonitrile (MeCN) spiked with 0.1% 2,2,2-Trifluoroethanol (TFE).

    • Causality: TFE acts as a fluorophilic modifier. It 4[4], altering the chromatographic surface energy and drastically enhancing the separation of highly fluorinated amphiphiles.

  • Equilibration: Install a PFP column (2.1 x 100 mm, 1.7 µm). Flush with 95% A / 5% B for 20 column volumes until baseline UV drift is < 1 mAU/min.

Phase 2: System Suitability Testing (SST) - The Validation Gate 4. Standard Injection: Inject 1 µL of a critical pair standard containing Isoquinoline and 4-Fluoroisoquinoline (10 µg/mL). 5. Automated CDS Check: Program the Chromatography Data System to verify:

  • Resolution (Rs) between the two peaks > 2.0.

  • Tailing factor (Tf) for both peaks < 1.5.

  • Logic: If these parameters are not met, the sequence aborts. This prevents the analysis of precious samples on a degraded column or improperly prepared mobile phase.

Phase 3: Gradient Execution & Quality Control 6. Execute Gradient:

  • 0.0 - 1.0 min: 5% B (Focuses polar analytes at the column head).

  • 1.0 - 10.0 min: Linear ramp to 95% B.

  • 10.0 - 12.0 min: Hold at 95% B (Elutes highly lipophilic polyfluorinated species).

  • 12.0 - 15.0 min: Return to 5% B.

  • QC Bracketing: Re-inject the SST standard every 10 sample injections. The relative standard deviation (RSD) of the retention times must remain < 1.0% to validate the batch.

Conclusion & Best Practices

When analyzing fluorinated isoquinolines, relying solely on C18 columns limits the analytical resolution to purely hydrophobic differences, which are often negligible between fluorinated positional isomers. Transitioning to a PFP stationary phase leverages the unique electronic properties of the fluorine atom—specifically its electronegativity and ability to participate in π−π and dipole interactions. Coupling this stationary phase with strict pH control and fluorinated eluent additives (like TFE) creates a highly robust, orthogonal separation method suitable for complex drug discovery libraries.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. 2

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. 1

  • Ruziev, I.Kh., et al. "Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives." Neliti. 3

  • National Institutes of Health (NIH) / PMC. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." PMC. 4

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 5-Fluoroisoquinoline-8-carboxylic Acid

As a Senior Application Scientist, my primary goal is to ensure that the innovative chemical tools we provide are not only effective in your research but are also handled with the utmost safety from acquisition to dispos...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to ensure that the innovative chemical tools we provide are not only effective in your research but are also handled with the utmost safety from acquisition to disposal. The integrity of your research and the safety of your laboratory environment are paramount. This guide provides a detailed protocol for the proper disposal of 5-Fluoroisoquinoline-8-carboxylic acid, a compound often used in medicinal chemistry and drug discovery.[1] The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment: Know Your Compound

5-Fluoroisoquinoline-8-carboxylic acid is a solid, fluorinated heterocyclic carboxylic acid.[2] While a specific, comprehensive toxicology profile for this exact molecule is not widely published, its structural components—a carboxylic acid and a fluorinated isoquinoline ring—necessitate careful handling. Based on data from structurally similar compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[3][4][5]

The presence of the carbon-fluorine bond is a critical consideration. Such bonds are exceptionally strong, which contributes to the environmental persistence of many fluorinated organic compounds, often termed "forever chemicals".[6][7] Improper disposal, such as drain disposal, is strictly forbidden as it can lead to environmental contamination.[8][9] Furthermore, incomplete combustion during disposal can potentially form hazardous byproducts like hydrogen fluoride (HF).[10]

Therefore, a thorough risk assessment must be conducted before handling any waste containing this compound. This assessment should be documented and included in your laboratory's chemical safety records.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste containers of 5-Fluoroisoquinoline-8-carboxylic acid, ensure you are equipped with the appropriate personal protective equipment. This is non-negotiable for minimizing exposure risk.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[3]Protects eyes from dust particles and accidental splashes of solutions containing the compound.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[5] Always check the glove manufacturer's compatibility chart.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hood.[4][11]Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[3][4]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[9][12]

dot

cluster_0 Waste Generation Point (Lab Bench) cluster_1 Segregated Waste Streams A 5-Fluoroisoquinoline-8-carboxylic acid (Solid Waste) WS1 Halogenated Organic Solids A->WS1 B Contaminated Labware (Gloves, Wipes, Pipettes) B->WS1 Double-bagged C Aqueous Solution (with compound) WS2 Halogenated Organic Aqueous Waste C->WS2 D Organic Solution (with compound) WS3 Halogenated Organic Solvent Waste D->WS3 caption Waste Segregation Workflow

Caption: Waste Segregation Workflow

Step-by-Step Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Waste".[13] High-density polyethylene (HDPE) containers are suitable for this purpose.[14]

  • Labeling: The waste container label is a critical communication tool. It must, at a minimum, include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "5-Fluoroisoquinoline-8-carboxylic acid".

    • The approximate concentration and quantity.

    • The relevant hazard pictograms (e.g., irritant).[12]

    • The date of accumulation.

  • Segregation:

    • DO NOT mix this waste with non-halogenated organic waste.

    • DO NOT mix with strong acids or bases.[12] Carboxylic acids are acidic and can react with bases.[15]

    • Keep segregated from reactive substances like cyanides or azides.[12]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment bin away from heat sources and direct sunlight.[8][13] This area should be clearly marked as a satellite accumulation area for hazardous waste.

Final Disposal Procedures: The End-of-Life Pathway

Under no circumstances should 5-Fluoroisoquinoline-8-carboxylic acid or its containers be disposed of in the regular trash or down the drain.[8] The only acceptable method is through a licensed hazardous waste disposal service.

dot

A A B Is the container properly sealed and labeled? A->B Yes C Store in designated satellite accumulation area A->C No B->A No (Correct & Re-evaluate) D Schedule a pickup with your institution's Environmental Health & Safety (EH&S) office or a licensed waste contractor. B->D Yes E Complete hazardous waste manifest/paperwork D->E F Hand over waste to authorized personnel E->F G Final Disposal Method: High-Temperature Incineration F->G Off-site caption Disposal Decision & Action Flow

Caption: Disposal Decision & Action Flow

The Role of High-Temperature Incineration

For halogenated organic compounds, high-temperature incineration is the preferred disposal method.[6][16] This process is designed to achieve complete destruction of the molecule. The strong carbon-fluorine bonds require significant thermal energy to break.[7][10] Professional hazardous waste incinerators operate at temperatures and residence times sufficient to break down the compound into simpler, less harmful components, with sophisticated scrubbing systems to neutralize acidic gases like HF that are formed during combustion.[10][16]

Spill Management and Decontamination

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Proper PPE: Do not attempt to clean a spill without the correct PPE.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or wipe up the material and place it into your designated "Halogenated Organic Waste" container.[17]

  • Decontamination: Clean the spill area with soap and water. All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[13]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[13]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Benchchem. (n.d.). Methyl 5-Fluoroisoquinoline-8-carboxylate.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Fisher Scientific. (2014, March 7). Safety Data Sheet - Quinoline-5-carboxylic acid.
  • Thermo Fisher Scientific. (2010, September 6). Safety Data Sheet - 8-Hydroxyquinoline.
  • Labscoop. (n.d.). Safety Data Sheet - 8-HYDROXYQUINOLINE SULFATE, 97%.
  • MedChemExpress. (n.d.). Fluoroquinolonic acid-SDS.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet - Isoquinoline-5-carboxylic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Trade Corporation International. (n.d.). Safety Data Sheet - Revanol.
  • Science.gov. (n.d.). halogenated organic wastes: Topics by Science.gov.
  • Sigma-Aldrich. (n.d.). 5-FLUOROISOQUINOLINE-8-CARBOXYLIC ACID.
  • Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste.
  • ECHEMI. (n.d.). 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). Incineration In Hazardous Waste Management.
  • Fluorochem. (n.d.). 8-FLUOROISOQUINOLINE-6-CARBOXYLIC ACID.
  • Cayman Chemical. (2023, January 17). Safety Data Sheet - 5-fluoro PB-22 6-hydroxyisoquinoline isomer.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet - Isoquinoline-5-carboxylic acid.
  • Chemical Reviews. (2020, November 17). Decarboxylative Halogenation of Organic Compounds.
  • National Institutes of Health. (n.d.). Decarboxylative Halogenation of Organic Compounds.
  • Google Patents. (n.d.). EP1271053A2 - Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion.
  • ChemScene. (n.d.). 1955557-25-1 | 7-Fluoroisoquinoline-8-carboxylic acid.
  • Kimpur. (n.d.). Carboxylic Acids.

Sources

Handling

Personal protective equipment for handling 5-Fluoroisoquinoline-8-carboxylic acid

Operational Safety and Handling Guide: 5-Fluoroisoquinoline-8-carboxylic acid Executive Summary & Chemical Profile 5-Fluoroisoquinoline-8-carboxylic acid is a high-value fluorinated heterocyclic building block, prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 5-Fluoroisoquinoline-8-carboxylic acid

Executive Summary & Chemical Profile

5-Fluoroisoquinoline-8-carboxylic acid is a high-value fluorinated heterocyclic building block, prominently utilized in the structure-guided computational optimization of dihydroorotate dehydrogenase (DHODH) inhibitors for antimalarial drug development ()[1],[2]. Because it is a fine, halogenated organic powder, it presents specific inhalation and dermal risks. This guide provides a self-validating, mechanistic protocol for the safe handling, solubilization, and disposal of this compound to ensure laboratory safety and operational efficiency.

Table 1: Chemical and Hazard Profile

PropertySpecification
Chemical Name 5-Fluoroisoquinoline-8-carboxylic acid
CAS Number 1369177-56-9
Molecular Formula C10H6FNO2
Physical State Solid (Crystalline Powder)
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[3]

Mechanistic Toxicology & PPE Selection

Safety protocols must be driven by the chemical's physical and mechanistic properties, not just general compliance. Understanding why specific Personal Protective Equipment (PPE) is chosen ensures better adherence and safety.

  • Respiratory Protection (H335 Mitigation): As a fine powder, this compound is highly susceptible to aerosolization via electrostatic repulsion. Inhalation of fluorinated heterocycles can cause acute irritation of the mucous membranes.

    • PPE Choice: Operations must be conducted in a certified chemical fume hood. If a hood is temporarily unavailable or bulk transfer is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Dermal Protection (H315 Mitigation): While the dry powder causes localized skin irritation[3], the risk profile changes drastically during biological assay preparation. The compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as potent penetration enhancers, carrying the dissolved fluorinated compound directly through the stratum corneum and into the bloodstream ().

    • PPE Choice: Double-gloving with nitrile is required. Latex must be strictly avoided.

Table 2: Glove Material Permeation Data for DMSO (Primary Solubilization Agent)

Glove MaterialThicknessBreakthrough TimeDegradation Rating
Nitrile (Standard) 4 - 6 mil> 240 minExcellent
Latex (Natural Rubber) 4 - 8 mil< 10 minPoor (Do Not Use)
Neoprene > 15 mil> 480 minExcellent

Operational Handling Workflow

The following step-by-step methodology ensures a self-validating system where each action is verified before proceeding to the next step.

Phase 1: Pre-Operation Setup

  • Action: Verify fume hood face velocity.

    • Causality: Proper airflow captures aerosolized particulates before they reach the operator's breathing zone.

    • Validation: Check the digital monitor to ensure flow is between 80–120 feet per minute (fpm). Do not open the chemical container if the flow alarm is sounding.

  • Action: Don PPE (Flame-resistant lab coat, chemical splash goggles, double nitrile gloves).

    • Causality: Creates a multi-layered barrier against both dry powder dispersion and solvent splashes.

    • Validation: Inflate the inner gloves manually to check for pinhole leaks before donning the outer pair.

Phase 2: Weighing and Solubilization

  • Action: Apply an anti-static zero-stat gun to the micro-spatula and weigh boat.

    • Causality: Fluorinated powders hold strong static charges. Neutralizing the equipment prevents the powder from repelling off the spatula and aerosolizing.

    • Validation: Powder transfers smoothly without clinging to the sides of the spatula or flying out of the boat.

  • Action: Transfer the required mass into a sealable vial and add the solvent (e.g., DMSO) inside the fume hood.

    • Causality: Adding solvent inside the hood contains any volatile fumes and potential micro-splashes.

    • Validation: Ensure the vial is tightly capped before removing it from the hood to vortex or sonicate. Vortexing generates internal pressure; a sealed cap prevents hazardous aerosol release into the general lab environment.

Visualized Workflow

Workflow Start Pre-Operation Setup Verify Ventilation (>80 fpm) PPE Don PPE Double Nitrile, Goggles Start->PPE Hood Fume Hood Operations Anti-static Weighing PPE->Hood Spill Spill Occurred? Hood->Spill Reaction Solubilization (DMSO/DMF) Spill->Reaction No Decon Spill Containment Wet Wipe Method Spill->Decon Yes Waste Halogenated Waste Incineration Protocol Reaction->Waste Decon->Waste

Safe handling, spill response, and disposal workflow for 5-Fluoroisoquinoline-8-carboxylic acid.

Spill Response & Waste Disposal Plan

If a spill occurs, immediate containment is required to prevent cross-contamination and laboratory-wide exposure.

Solid Spill Protocol (Dry Powder):

  • Action: Do not dry sweep. Instead, utilize the Wet-Wipe Method. Dampen absorbent paper towels with a compatible solvent (e.g., 10% ethanol in water or soapy water) and gently place them over the powder ().

  • Causality: Dry sweeping resuspends the fine powder into the air, drastically increasing the H335 inhalation risk. The liquid dampening traps the particulates, converting an airborne hazard into a manageable solid waste.

  • Validation: Wipe inward toward the center of the spill to prevent spreading. Ensure no visible white residue remains on the benchtop.

Waste Disposal (Halogenated Protocol): Because 5-Fluoroisoquinoline-8-carboxylic acid contains a fluorine atom, it must be strictly segregated from general organic waste.

  • Action: Place all contaminated wipes, empty vials, and residual solutions into containers explicitly labeled for Halogenated Organic Waste .

  • Causality: Halogenated compounds require specialized high-temperature incineration. If mixed with non-halogenated waste and burned at standard temperatures, they can release highly toxic hydrofluoric acid (HF) gas and environmentally persistent fluorinated dioxins.

  • Validation: Ensure the waste container is chemically compatible (e.g., HDPE plastic) and features a vented cap to prevent pressure buildup from solvent off-gassing.

References

  • Palmer, M. J., et al. (2021). Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Journal of Medicinal Chemistry, 64(9), 6085–6136. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]

  • National Center for Biotechnology Information. PubChem Laboratory Chemical Safety Summary (LCSS) for Dimethyl sulfoxide. Available at:[Link]

Sources

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